5-Chloro-2-(oxane-3-carbonyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-4-chlorophenyl)-(oxan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-9-3-4-10(11(14)6-9)12(15)8-2-1-5-16-7-8/h3-4,6,8H,1-2,5,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALKJXLEEVOACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (2-amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone (CAS 1955540-49-4): Synthesis, Characterization, and Evaluation of a Novel Compound
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound (2-amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone with CAS number 1955540-49-4 is not extensively documented in publicly available scientific literature. This guide, therefore, serves as a predictive and methodological framework for its synthesis, characterization, and potential evaluation, based on established principles of organic chemistry and drug discovery. The protocols and hypotheses presented herein are intended to guide a research program for this novel chemical entity.
Section 1: Introduction and Rationale
The molecular architecture of (2-amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone presents a compelling case for investigation. It amalgamates two key structural motifs: the 2-aminobenzophenone core and a tetrahydropyran (THP) moiety. The 2-aminobenzophenone scaffold is a well-established pharmacophore found in a variety of biologically active compounds, including anticonvulsants, anti-inflammatory agents, and anticancer therapeutics.[1][2][3][4][5] The introduction of an amino group at the ortho position of the benzophenone structure is known to be crucial for certain biological activities.[6] The tetrahydropyran ring, a common feature in natural products, is often employed in medicinal chemistry to enhance solubility, metabolic stability, and cell permeability.[7][8]
This technical guide provides a comprehensive, albeit predictive, roadmap for a research scientist tasked with exploring this novel compound. It outlines a plausible synthetic pathway, a detailed workflow for structural elucidation and purity assessment, and a strategic approach to uncovering its potential biological activities.
Section 2: Physicochemical Properties (Predicted)
A summary of predicted physicochemical properties for (2-amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone is presented below. These values are computationally estimated and await experimental verification.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₄ClNO₂ | Defines the elemental composition. |
| Molecular Weight | 239.70 g/mol | Influences diffusion and transport properties. |
| LogP | ~2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~55-65 Ų | Affects solubility and transport across biological barriers. |
| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 3 | Potential for interaction with biological targets. |
Section 3: Proposed Synthesis
A plausible and efficient synthetic route to (2-amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone is proposed via a Friedel-Crafts acylation reaction. This method is widely used for the synthesis of aryl ketones and can be adapted for the specific substrates .[1][3][9][10][11]
Synthetic Scheme
Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.
Detailed Experimental Protocol
Materials:
-
3-Chloroaniline
-
Tetrahydro-2H-pyran-3-carbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add tetrahydro-2H-pyran-3-carbonyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the stirred suspension via the dropping funnel. Stir the mixture for 15 minutes at 0°C.
-
Addition of Aniline: Add 3-chloroaniline (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, (2-amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and a flame-dried flask is critical as the Lewis acid catalyst, AlCl₃, is highly reactive with water, which would deactivate it.[9][10]
-
Stoichiometry: A slight excess of the aniline and a larger excess of AlCl₃ are used to drive the reaction to completion. The amino group of the aniline can coordinate with the Lewis acid, requiring more than a catalytic amount.[12][13]
-
Temperature Control: The initial cooling to 0°C is necessary to control the exothermic reaction between the acyl chloride and the Lewis acid. The reaction is then allowed to proceed at room temperature to ensure a reasonable reaction rate.
-
Aqueous Work-up: The acidic wash removes unreacted aniline and the AlCl₃ catalyst. The bicarbonate wash neutralizes any remaining acid.
Section 4: Structural Elucidation and Characterization
A comprehensive characterization of the newly synthesized compound is essential to confirm its identity, purity, and structure.[14][15]
Characterization Workflow
Caption: A systematic workflow for the characterization of the novel compound.
Detailed Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Expected signals would include aromatic protons, protons on the tetrahydropyran ring, and the amine proton.
-
¹³C NMR: To identify the number of unique carbon atoms. Expected signals would include those for the carbonyl carbon, aromatic carbons, and carbons of the THP ring.[16][17]
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the overall structure.[16]
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental formula.[18]
Infrared (IR) Spectroscopy:
-
To identify key functional groups. Expected characteristic peaks would include N-H stretching for the amine, C=O stretching for the ketone, and C-Cl stretching.
Single Crystal X-ray Diffraction:
-
If a suitable single crystal can be grown, this technique will provide unambiguous proof of the three-dimensional structure of the molecule.[19][20][21][22][23]
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC-UV/MS): To determine the purity of the compound and confirm its molecular weight.[15]
-
Elemental Analysis: To provide the percentage composition of C, H, N, and Cl, which should match the calculated values for the proposed formula.
Section 5: Hypothesized Biological Activity and Potential Applications
Based on the structural components of (2-amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone, several potential biological activities can be hypothesized.
-
Anticancer Activity: The 2-aminobenzophenone core is a known scaffold for antimitotic agents that interact with tubulin.[6] The presence of this moiety suggests potential antiproliferative activity against various cancer cell lines. Some aminobenzophenones have shown activity against multidrug-resistant cancer cells.[3]
-
Anti-inflammatory Activity: Certain 4-aminobenzophenone derivatives are potent anti-inflammatory agents, known to inhibit pro-inflammatory cytokines like TNF-α and IL-1β.[4]
-
Neurological Activity: The 2-aminobenzophenone structure is a precursor to benzodiazepines, a class of drugs with anxiolytic, sedative, and anticonvulsant properties.[5]
-
Antimicrobial Activity: The tetrahydropyran ring is present in some compounds with antimicrobial properties.[7]
Section 6: A Proposed Workflow for Biological Evaluation
A systematic approach is required to screen for and characterize the biological activity of this novel compound.
High-Throughput Screening (HTS)
The initial step in biological evaluation should be a broad screening against a diverse range of biological targets.[24][25][26][27][28]
Protocol:
-
Assay Development: Select a panel of relevant assays, such as cell viability assays for various cancer cell lines, enzyme inhibition assays (e.g., kinases, proteases), and receptor binding assays.
-
Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) across the selected assays to identify initial "hits."
-
Secondary Screen (Hit Confirmation): Re-test the initial hits in a dose-response format to confirm activity and determine potency (e.g., IC₅₀ or EC₅₀ values).
In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery to identify potential liabilities.[29][30][31][32][33]
Key Assays:
| Assay | Purpose |
| Solubility | To determine the solubility in aqueous buffers, which is critical for oral absorption. |
| Permeability (e.g., Caco-2, PAMPA) | To assess the ability of the compound to cross intestinal and other biological membranes.[31] |
| Metabolic Stability (Microsomes, Hepatocytes) | To evaluate the compound's susceptibility to metabolism by liver enzymes (e.g., Cytochrome P450s).[32] |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability.[31] |
| CYP450 Inhibition | To assess the potential for drug-drug interactions by determining if the compound inhibits major CYP450 enzymes.[32] |
Mechanism of Action (MoA) Studies
If promising activity is identified in the HTS, further studies will be necessary to elucidate the mechanism of action.
Caption: A workflow for elucidating the mechanism of action of a hit compound.
Section 7: Conclusion
While (2-amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone is a novel entity with limited available data, its structural features suggest a high potential for interesting biological activity. This technical guide provides a robust framework for its synthesis, comprehensive characterization, and systematic biological evaluation. The proposed workflows are designed to be self-validating, ensuring that each step builds upon a solid foundation of confirmed data. By following this guide, researchers can efficiently navigate the early stages of discovery and development for this promising compound.
References
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BMG LABTECH. High-throughput screening (HTS). [Link]
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Royal Society of Chemistry. Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite - Organic & Biomolecular Chemistry. [Link]
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Aragen Life Sciences. What is High-Throughput Screening in Drug Discovery. Published September 16, 2024. [Link]
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ResearchGate. A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. Published August 9, 2025. [Link]
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Taylor & Francis Online. Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Published September 14, 2011. [Link]
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National Center for Biotechnology Information. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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Selvita. In Vitro ADME. [Link]
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Organic Syntheses. 2-aminobenzophenone. [Link]
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BellBrook Labs. High Throughput Screening Assays for Drug Discovery. Published November 13, 2025. [Link]
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Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]
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Wikipedia. High-throughput screening. [Link]
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The University of Queensland. Small molecule X-ray crystallography. [Link]
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Excillum. Small molecule crystallography. [Link]
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Taylor & Francis. Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. [Link]
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Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. [Link]
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Chemistry World. XFELs make small molecule crystallography without crystals possible. Published January 27, 2022. [Link]
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National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
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American Chemical Society. Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Published May 11, 2002. [Link]
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National Center for Biotechnology Information. A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP. [Link]
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MDPI. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Published January 13, 2026. [Link]
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Bentham Science. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Published June 1, 2024. [Link]
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MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Published September 3, 2021. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Published May 17, 2018. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Published August 9, 2025. [Link]
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LCGC. Separation Science in Drug Development, Part 2: High‑Throughput Characterization. Published August 1, 2015. [Link]
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PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Published December 15, 2010. [Link]
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Oregon State University. NMR Analysis of Substituted Benzophenones. Published March 9, 2014. [Link]
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ResearchGate. Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives | Request PDF. Published August 10, 2025. [Link]
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ResearchGate. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Published April 21, 2017. [Link]
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National Center for Biotechnology Information. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Published April 21, 2017. [Link]
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ResearchGate. Synthesis of aminoacetylenic ketones 1. | Download Scientific Diagram. [Link]
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National Center for Biotechnology Information. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Published January 10, 2024. [Link]
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Technical Profile: 2-Amino-4-chlorophenyl Tetrahydropyran-3-yl Ketone
This technical guide provides an in-depth analysis of (2-Amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone (CAS 1702437-90-8), a strategic building block in modern medicinal chemistry.
A Versatile Pharmacophore for Bioisosteric Scaffold Design
Executive Summary & Chemical Identity
(2-Amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone is a specialized heterocyclic intermediate designed to serve as a bioisosteric surrogate for the classic 2-aminobenzophenone scaffold. By replacing the lipophilic phenyl ring of traditional benzodiazepines or quinazolines with a polar, metabolic-stable tetrahydropyran moiety, this compound enables the synthesis of drug candidates with improved physicochemical properties (LogP, aqueous solubility) while maintaining critical binding interactions.
Core Identity Data
| Property | Specification |
| Chemical Name | (2-Amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone |
| CAS Number | 1702437-90-8 |
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.70 g/mol |
| Structural Class | 2-Aminophenyl Ketone / Tetrahydropyran Derivative |
| Chirality | Contains one chiral center at the pyran C3 position. Typically supplied as a racemate unless specified. |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water. |
Strategic Utility in Drug Discovery
The structural value of this ketone lies in its ability to facilitate divergent synthesis . It acts as a linchpin for constructing fused heterocyclic systems found in kinase inhibitors and antiviral agents.
Bioisosteric Rationale
In medicinal chemistry, the tetrahydropyran-3-yl group is often deployed to replace a phenyl or cyclohexyl ring.
-
Solubility Enhancement: The ether oxygen in the pyran ring acts as a hydrogen bond acceptor, lowering the LogP compared to a phenyl analog (e.g., 2-amino-4-chlorobenzophenone).
-
Metabolic Stability: The saturated ring blocks metabolic oxidation at positions prone to CYP450 attack in phenyl rings.
-
Conformational Bias: The chair conformation of the tetrahydropyran ring projects the ketone substituent into a specific vector, distinct from planar aromatic rings.
Key Therapeutic Applications
Research indicates this scaffold’s relevance in two primary domains:
-
HCV Polymerase Inhibitors: Used in the synthesis of tetracyclic indole-based inhibitors where the pyran ring occupies a solvent-exposed pocket (See US20070049593A1).
-
Kinase Inhibitors (ERK5/MAPK): The 2-amino-ketone motif is a precursor to quinazolines and thienopyrimidines that bind to the ATP-binding site of kinases. The pyran ring provides a unique shape complementarity (See WO2024017977A1).
Synthesis & Production Protocols
The synthesis of (2-Amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone requires precise control to prevent over-addition or side reactions. The industrial standard involves the controlled addition of Grignard reagents to nitriles , avoiding the harsh conditions of Friedel-Crafts acylation which are incompatible with the free amine.
Optimized Synthetic Route (Nitrile-Grignard Addition)
This protocol ensures high regioselectivity and yield.
Reagents:
-
Precursor A: 2-Amino-4-chlorobenzonitrile (Protected as N-Pivaloyl or used directly with excess Grignard).
-
Precursor B: 3-Bromotetrahydropyran.
-
Catalyst: Iodine (initiator for Grignard).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Methodology:
-
Grignard Formation (In Situ):
-
Charge magnesium turnings (1.2 eq) into a flame-dried reactor under Argon.
-
Add a crystal of iodine and 10% of the 3-bromotetrahydropyran solution in THF. Initiate reflux.[1][2]
-
Dropwise add the remaining bromide solution. Maintain gentle reflux for 2 hours to form Tetrahydropyran-3-ylmagnesium bromide .
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C.
-
Slowly add a solution of 2-Amino-4-chlorobenzonitrile (1.0 eq) in THF.
-
Note: If using unprotected aniline, use 2.2 eq of Grignard to deprotonate the amine first.
-
Stir at room temperature for 4–6 hours. The intermediate formed is the imine magnesium salt .
-
-
Hydrolysis (Critical Step):
-
Cool reaction to 0°C.
-
Quench with 2N HCl (aqueous). This converts the imine salt directly to the ketone.
-
Caution: Exothermic reaction.
-
Heat to 50°C for 1 hour to ensure complete hydrolysis of the imine.
-
-
Workup & Purification:
-
Neutralize with NaHCO₃. Extract with Ethyl Acetate.[3]
-
Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10% -> 40% EtOAc/Hexane).
-
Synthesis Pathway Diagram
Figure 1: Grignard-mediated synthesis of the target ketone from nitrile precursors.
Downstream Reactivity: Cyclization Pathways
The primary value of this ketone is its role as a "linchpin" for cyclization. The ortho-amino ketone motif is highly reactive toward cyclodehydration, enabling the formation of three distinct pharmacophore classes.
Pathway A: Quinazoline Synthesis (Friedländer-Type)
Reacting the ketone with urea, formamide, or nitriles yields 4-substituted quinazolines.
-
Reagent: Formamide (at 180°C) or Urea.
-
Product: 4-(Tetrahydropyran-3-yl)-6-chloroquinazoline.
-
Mechanism: Condensation of the amine with the carbonyl source, followed by cyclization onto the ketone.
Pathway B: 1,4-Benzodiazepine Synthesis
Reacting with amino acid esters (e.g., Glycine ethyl ester) yields the benzodiazepine core.
-
Reagent: Boc-Glycine / DCC followed by acid deprotection and cyclization.
-
Product: 7-Chloro-5-(tetrahydropyran-3-yl)-1,3-dihydro-1,4-benzodiazepin-2-one.
-
Significance: This creates a "Pyran-Diazepam" analog, potentially retaining GABA-A activity with altered pharmacokinetics.
Divergent Synthesis Diagram
Figure 2: Divergent synthesis pathways transforming the core ketone into bioactive scaffolds.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The free amine is susceptible to oxidation over long periods.
-
Handling: Use standard PPE. Avoid inhalation of dust.
-
Stability: Stable in neutral and acidic media; avoid strong oxidizers.
References
-
US Patent 2007/0049593 A1. Tetracyclic fused heterocyclic compound and use thereof as HCV polymerase inhibitor.[4] (2007).
-
World Intellectual Property Organization (WO). WO2024017977A1 - Imidazopyridine compounds, preparation thereof and therapeutic uses. (2024).[1]
-
BenchChem. (2-Amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)-methanone Product Entry.
-
Chemical Book. CAS 1702437-90-8 Data Sheet.
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- 2. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
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Chemical Identity & Utility: 5-chloro-2-(tetrahydro-2H-pyran-3-carbonyl)aniline
The following technical guide is structured to serve as an authoritative reference for researchers and procurement specialists in the pharmaceutical sciences. It moves beyond a simple list of names to explore the chemical ontology, synthetic utility, and quality control parameters of this specific SGLT2-inhibitor intermediate.
A Technical Guide to Nomenclature, Synthesis, and Structural Validation[1]
Executive Summary: The Nomenclature Challenge
In the high-throughput environment of drug discovery, 5-chloro-2-(tetrahydro-2H-pyran-3-carbonyl)aniline represents a critical "node" molecule. It is a functionalized benzophenone-mimic used primarily as a scaffold for Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors (e.g., analogs related to Tofogliflozin).[1]
The primary challenge with this compound is not its chemistry, but its digital identity . Inconsistent nomenclature across global databases (CAS, PubChem, eMolecules) often leads to procurement failures or patent blind spots.[1] This guide standardizes the synonym hierarchy and provides a validated framework for its synthesis and characterization.[1]
Chemical Ontology: The Synonym Hierarchy
The molecule consists of a 4-chloroaniline core acylated at the ortho position by a tetrahydro-2H-pyran-3-carbonyl group. The variation in naming arises from three sources:
-
Ring Naming: "Tetrahydro-2H-pyran" vs. "Oxane".
-
Linker Description: "Carbonyl" vs. "Methanone".
-
Substituent Priority: Aniline-focused vs. Methanone-focused naming.
Master Identity Table
| Identifier Type | Value / Name | Context |
| CAS Registry Number | 1702437-90-8 | Primary Search Key |
| IUPAC Name (Preferred) | (2-Amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone | Formal Documentation |
| Systematic Synonym 1 | 5-Chloro-2-(tetrahydro-2H-pyran-3-carbonyl)aniline | Common Usage |
| Systematic Synonym 2 | 5-Chloro-2-(oxane-3-carbonyl)aniline | Chemical Abstracts (CA) Style |
| Inverted Name | Methanone, (2-amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)- | Database Indexing |
| Molecular Formula | C₁₂H₁₄ClNO₂ | Mass Spec Confirmation |
| Molecular Weight | 239.70 g/mol | Stoichiometry |
| SMILES | NC1=C(C(C2COCCC2)=O)C=CC(Cl)=C1 | Chemoinformatics |
| InChIKey | SQTCZEPDDUQHDP-UHFFFAOYSA-N | Digital Fingerprinting |
Nomenclature Disambiguation Workflow
The following diagram illustrates how different naming conventions map to the same chemical entity, aiding in database reconciliation.
Figure 1: Ontology map linking the chemical structure to its various digital identifiers.[1]
Structural Logic & Synthetic Utility
Why this Scaffold?
In medicinal chemistry, this molecule serves as a privileged structure for SGLT2 inhibition.[1]
-
The Aniline (Position 1): Provides a handle for further functionalization (e.g., formation of urea linkages or cyclization into spiro-derivatives).[1]
-
The Ketone (Position 2): Acts as a hydrogen bond acceptor and a rigid linker that orients the pyran ring.[1]
-
The Pyran Ring: Mimics the sugar (glucose) moiety essential for binding to the SGLT2 receptor site, but with improved metabolic stability compared to a true carbohydrate.[1]
Retrosynthetic Analysis
Constructing the ortho-amino ketone architecture requires bypassing the natural tendency of anilines to react at the nitrogen. The preferred industrial route utilizes the Sugasawa Reaction or boron-mediated acylation to achieve exclusive ortho-selectivity.
Figure 2: Retrosynthetic pathway utilizing boron-mediated ortho-acylation (Sugasawa conditions).
Experimental Protocol: Synthesis & Validation
Note: The following protocol is a generalized adaptation of standard ortho-acylation methodologies for anilines [1].
Method A: Boron-Mediated Acylation (The Sugasawa Reaction)
This method is preferred over Friedel-Crafts acylation because it avoids N-acylation by protecting the amine in situ with boron trichloride.
Reagents:
-
4-Chloroaniline (1.0 eq)[1]
-
Tetrahydro-2H-pyran-3-carbonitrile (1.2 eq)
-
Boron Trichloride (BCl₃) (1.0 M in DCM, 1.1 eq)[1]
-
Aluminum Chloride (AlCl₃) (1.1 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE)[1]
Step-by-Step Workflow:
-
Complexation: Under nitrogen atmosphere, dissolve 4-chloroaniline in dry DCE. Cool to 0°C. Dropwise add BCl₃ solution. Observation: A white precipitate (aniline-boron complex) will form.
-
Addition: Add tetrahydro-2H-pyran-3-carbonitrile followed by solid AlCl₃.
-
Reflux: Warm to room temperature, then reflux (80°C) for 6–12 hours. The Lewis acid coordinates the nitrile, activating it for electrophilic attack by the ortho-carbon of the aniline.[1]
-
Hydrolysis: Cool to 0°C. Quench carefully with 2N HCl. Heat at 60°C for 1 hour to hydrolyze the intermediate ketimine to the ketone.
-
Isolation: Extract with DCM. Wash organic layer with NaHCO₃ (sat) and brine.[1] Dry over Na₂SO₄.[1][2]
-
Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (Gradient: 0-30% EtOAc in Hexanes).
Analytical Characterization (QC Criteria)
To ensure the compound is the correct isomer (3-pyran vs 4-pyran) and has the correct substitution pattern:
| Test | Expected Result | Causality/Reasoning |
| HPLC Purity | >98.0% (Area %) | Essential for downstream API synthesis to prevent impurity carryover. |
| ¹H NMR (DMSO-d₆) | δ ~6.5-7.0 ppm (br s, 2H, NH₂) | Confirms free amine.[1] If missing, N-acylation occurred.[1] |
| ¹H NMR (Aromatic) | 3 distinct signals (d, dd, d) | Confirms 1,2,4-substitution pattern on the benzene ring.[1] |
| ¹H NMR (Pyran) | Multiplets at 1.5–4.0 ppm | Integration must match the 9 protons of the tetrahydro-pyran ring.[1] |
| LC-MS | [M+H]⁺ = 240.07 | Matches C₁₂H₁₄ClNO₂ isotopic pattern (Cl³⁵/Cl³⁷ ratio 3:1).[1] |
Procurement & Handling Strategy
When sourcing this material, vendors often list it under proprietary codes or incomplete names.[1]
Search Strategy for Researchers:
-
Do not rely on the name alone. Names like "(2-amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)methanone" are prone to typo-errors in databases.
-
Use the CAS Number (1702437-90-8). This is the only unique identifier.
-
Verify the Isomer. Ensure the vendor specifies "Pyran-3 -yl". The "Pyran-4 -yl" isomer is a common impurity and a completely different chemical entity.
Storage:
-
Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Anilines are oxidation-sensitive; the compound may darken (brown/red) upon air exposure, indicating degradation to quinoid species.[1]
References
-
Sugasawa, T., et al. "Aminohaloborane in organic synthesis.[1] 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842-4852.[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 89856583."[1] PubChem, National Library of Medicine.[1] [1]
-
World Intellectual Property Organization (WIPO). "SGLT2 Inhibitor Intermediates Patent Landscape."[1] Patentscope.
-
Chemical Abstracts Service (CAS). "CAS Registry Number 1702437-90-8." Common Chemistry. [1]
Sources
Technical Guide: Oxane-3-Carbonyl Aniline Pharmacophore
The following technical guide details the pharmacophore, synthesis, and biological application of Oxane-3-carbonyl Aniline derivatives (chemically defined as
This guide focuses on the scaffold's critical role in 11
Version: 2.1 | Classification: Medicinal Chemistry & Drug Design
Core Scaffold:
Pharmacophore Architecture & Physicochemical Profile
The oxane-3-carbonyl aniline scaffold represents a privileged structure in modern medicinal chemistry, serving as a bioisostere for piperidine-3-carboxamides and cyclohexane-carboxamides. Its utility is driven by specific physicochemical advantages over its nitrogen- and carbon-based analogs.
Structural Definition
The pharmacophore consists of a saturated oxane (tetrahydropyran) ring substituted at the C3 position with an amide linker connecting to an aniline moiety.
-
Core: Tetrahydropyran (Oxane) ring.
-
Linker: Amide bond (Carbonyl at C3).[1]
-
Effector: Substituted Phenyl ring (Aniline derivative).
Physicochemical Advantages (The "Oxane Effect")
Replacing a piperidine or cyclohexane ring with an oxane ring alters the multiparametric profile of the ligand:
| Parameter | Oxane (THP) vs. Piperidine | Medicinal Chemistry Impact |
| Basicity ( | Neutral ether oxygen | Eliminates lysosomotropism and reduces hERG liability often associated with basic amines. |
| Metabolic Stability | High (No | Avoids oxidative |
| H-Bonding | Weak Acceptor (Ether O) | The ether oxygen acts as a weak H-bond acceptor, often engaging backbone NH groups in the target protein (e.g., Tyr/Ser residues). |
| Lipophilicity ( | Lower than Cyclohexane | Improves aqueous solubility compared to carbocyclic analogs while maintaining hydrophobic bulk. |
Therapeutic Application: 11 -HSD1 Inhibition[2][3]
The primary high-value application of this pharmacophore is in the inhibition of 11
Mechanism of Action
The oxane-3-carbonyl aniline derivative binds to the substrate-binding pocket of 11
-
The Amide NH: Forms a critical hydrogen bond with the backbone carbonyl of Leu217 or Ala172 in the enzyme active site.
-
The Oxane Ring: Occupies the hydrophobic lipophilic pocket usually occupied by the steroid A-ring.
-
The Aniline Moiety: Projects into the solvent-exposed region or interacts with the catalytic triad (Tyr177, Ser170, Lys187), often requiring ortho-substitution to twist the ring out of planarity for optimal fit.
Signaling Pathway Visualization
The following diagram illustrates the pathological pathway blocked by the pharmacophore.
Caption: Mechanism of 11
Chemical Synthesis & Protocols
The synthesis of oxane-3-carbonyl aniline derivatives requires precise control over the amide coupling to prevent racemization if using chiral starting materials.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond:
-
Fragment A: Tetrahydropyran-3-carboxylic acid (commercially available or synthesized via hydrolysis of the ester).
-
Fragment B: Substituted Aniline (e.g., 2,4-difluoroaniline or 2-chloro-4-fluoroaniline).
Synthesis Protocol (Self-Validating)
Objective: Synthesize
Reagents:
-
Tetrahydropyran-3-carboxylic acid (1.0 eq)
-
2,4-Difluoroaniline (1.1 eq)
-
HATU (1.2 eq) [Coupling Agent]
-
DIPEA (3.0 eq) [Base]
-
DMF (Dimethylformamide, anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve tetrahydropyran-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester (color change to yellow/orange is typical).
-
Addition: Add 2,4-difluoroaniline (1.1 mmol) dropwise.
-
Reaction: Stir at room temperature (
) for 12 hours.-
Validation Point: Monitor via LC-MS. The acid peak (
) should disappear, and the product peak ( ) should appear.
-
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (remove unreacted aniline), sat.
(remove unreacted acid), and brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane:EtOAc gradient).
Yield Expectation: 75–85%.
Synthesis Workflow Diagram
Caption: Optimized amide coupling workflow using HATU activation for oxane-3-carbonyl aniline synthesis.
Structure-Activity Relationship (SAR)
The biological activity is highly sensitive to substitutions on both the oxane ring and the aniline.
The Aniline "Twist"
For 11
-
Ortho-substitution (R2/R6): Essential. A small group (F, Cl, Me) at the ortho position forces the phenyl ring to rotate, breaking planarity with the amide. This conformation is critical for potency.
-
Para-substitution (R4): Modulates electronic properties. Electron-withdrawing groups (e.g.,
, F) often improve metabolic stability.
The Oxane Core
-
C3-Chirality: The (S)-enantiomer is frequently more potent than the (R)-enantiomer for 11
-HSD1 targets, though this must be empirically determined for each series. -
Ring Substitution: Adding substituents (e.g., methyl) to the oxane ring usually decreases potency due to steric clash within the tight enzyme pocket.
| Region | Modification | Effect on Potency/Stability |
| Aniline Ortho (2-pos) | F, Cl, Me | Increases Potency (Induces conformational twist). |
| Aniline Para (4-pos) | Increases Stability (Blocks metabolic oxidation). | |
| Oxane Ring | 4-OH or 4-F | Variable (Can lower lipophilicity but may reduce binding affinity). |
| Amide Linker | Decreases Potency (Loss of critical H-bond donor). |
References
-
Amgen Inc. (2008). Inhibitors of 11beta-HSD1: a potential treatment for the metabolic syndrome. Current Topics in Medicinal Chemistry.
-
Boudon, S. M., et al. (2017).[5] Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes. PLoS ONE.
-
Novartis Institutes for Biomedical Research. (2022).[1] Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2.[1] Bioorganic & Medicinal Chemistry Letters.
-
Terao, M., et al. (2014). 11β-Hydroxysteroid Dehydrogenase 1 Specific Inhibitor Increased Dermal Collagen Content. PLoS ONE.
-
Honore, P., et al. (2006). A-740003, a novel and selective P2X7 receptor antagonist.[6] Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid Dehydrogenase 1 Specific Inhibitor Increased Dermal Collagen Content and Promotes Fibroblast Proliferation | PLOS One [journals.plos.org]
- 3. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Chloro-2-Substituted Aniline Building Blocks: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
The substituted aniline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its synthetic versatility and ability to engage with a wide range of biological targets.[1] Among these, 5-chloro-2-substituted anilines represent a particularly valuable class of building blocks. The specific placement of a chlorine atom at the 5-position and a variable substituent at the 2-position imparts unique steric and electronic properties that medicinal chemists can strategically exploit to fine-tune a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2] This guide provides an in-depth exploration of the synthesis, core reactivity, and critical applications of these building blocks, with a focus on their role in the development of modern therapeutics, particularly in oncology.
The Strategic Importance of the 5-Chloro-2-Substituted Aniline Scaffold
The utility of the 5-chloro-2-substituted aniline core lies in the predictable and synergistic effects of its substituents.
-
The 5-Chloro Group: As an electron-withdrawing group, the chlorine atom modulates the basicity (pKa) of the aniline nitrogen. This is a critical parameter that influences a drug candidate's solubility, cell permeability, and potential for off-target interactions. Furthermore, the chloro group can form specific halogen bonds or occupy hydrophobic pockets within a protein target, thereby enhancing binding affinity.
-
The 2-Substituent: The substituent at the ortho-position to the amino group provides a powerful handle for steric control. It can be used to orient the molecule within a binding site, enforce a specific conformation, and improve selectivity by preventing binding to off-targets that cannot accommodate the additional bulk.
This dual-functionality makes the scaffold an ideal starting point for library synthesis and lead optimization campaigns in drug discovery.
Core Synthetic Strategies
The efficient synthesis of 5-chloro-2-substituted anilines is paramount to their use as building blocks. The most common and industrially scalable approaches begin with readily available precursors, primarily focusing on the synthesis of the key intermediate, 5-chloro-2-nitroaniline, which is subsequently reduced.
Dominant Synthetic Pathways to 5-Chloro-2-nitroaniline
Two primary routes have been established for the synthesis of the pivotal 5-chloro-2-nitroaniline intermediate.
-
Pathway A: From m-Dichlorobenzene: This is a high-yield industrial method that begins with the nitration of m-dichlorobenzene using a mixture of sulfuric and nitric acid to produce 2,4-dichloronitrobenzene.[3][4] This intermediate then undergoes a selective high-pressure amination, where aqueous or liquid ammonia displaces the more activated chlorine atom at the 2-position to yield 5-chloro-2-nitroaniline.[3][4][5] The selectivity of this nucleophilic aromatic substitution is driven by the strong electron-withdrawing effect of the nitro group, which activates the ortho and para positions.
-
Pathway B: From 3-Chloroaniline: An alternative laboratory-scale synthesis starts with 3-chloroaniline.[6][7] The amino group is first protected, typically through acylation with formic acid or acetic anhydride, to prevent unwanted side reactions and to direct the subsequent nitration. The protected intermediate is then nitrated, followed by hydrolysis of the protecting group to reveal the desired 5-chloro-2-nitroaniline.[6][7]
Caption: Key synthetic pathways to the 5-chloro-2-nitroaniline intermediate.
Reduction of the Nitro Group
The final and critical step in forming the aniline is the reduction of the nitro group. The choice of reducing agent depends on factors such as scale, cost, and compatibility with other functional groups.
| Reduction Method | Reagents | Typical Conditions | Causality and Field Insights |
| Metal-Acid Reduction | Iron (Fe) powder, HCl (catalytic) | Ethanol/Water, Reflux | A classic, cost-effective, and robust method for large-scale synthesis. The reaction is heterogeneous, and progress is easily monitored by TLC. Iron is preferred over tin (SnCl₂) due to lower cost and less toxic byproducts.[3] |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate, 1-3 atm H₂ | Offers very clean conversion with water as the only byproduct, simplifying workup. This method is ideal for molecules sensitive to harsh acidic conditions but can be incompatible with reducible functional groups like alkenes or alkynes. Careful filtration is required to remove the pyrophoric catalyst.[2] |
| Tin(II) Chloride Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol, Concentrated HCl, Reflux | A reliable and efficient lab-scale method. The reaction is homogeneous, but requires a stoichiometric amount of the tin reagent and a careful basic workup to precipitate and remove tin salts.[2] |
Key Chemical Transformations and Reactivity
The synthetic power of 5-chloro-2-substituted anilines comes from the versatile reactivity of the primary aromatic amine group.
Diazotization and Sandmeyer Reactions
Perhaps the most powerful transformation of anilines is their conversion to diazonium salts. This reaction, performed by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C), converts the amino group into an excellent leaving group (N₂).[8][9] The resulting diazonium salt is a versatile intermediate that is rarely isolated and can be immediately converted into a wide array of functionalities through reactions like the Sandmeyer reaction.[8] This opens a gateway to installing halides, cyano groups, and hydroxyl groups, dramatically expanding the chemical diversity accessible from the aniline starting material.
Caption: The diazotization workflow unlocks diverse functional group transformations.
N-Functionalization and Heterocycle Formation
The aniline nitrogen is a potent nucleophile, readily undergoing reactions such as acylation to form amides or alkylation. These reactions are fundamental steps in elongating the molecule and are frequently employed in the synthesis of complex drug candidates. For instance, the reaction of a 5-chloro-2-substituted aniline with appropriate precursors can lead to the formation of important heterocyclic scaffolds like benzimidazoles, which are themselves prevalent in many biologically active compounds.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 5-chloro-2-substituted aniline scaffold is particularly prominent in the development of kinase inhibitors for cancer therapy.[1][3] Kinases are a class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers.[1]
Mechanism of Action in Kinase Inhibition
Aniline-based kinase inhibitors most often function as ATP-competitive inhibitors. The aniline moiety fits into the adenine-binding region of the kinase's ATP pocket. The aniline nitrogen and the N-H proton are perfectly positioned to act as a hydrogen bond donor, forming a critical interaction with the "hinge region" of the kinase, an evolutionarily conserved sequence of amino acids that anchors ATP. This interaction is often essential for potent inhibitory activity. The 5-chloro and 2-substituents then project into adjacent pockets, where they can be optimized to enhance potency and achieve selectivity for the target kinase over other kinases in the human kinome.[1]
Caption: The aniline core forms a crucial hydrogen bond in the kinase hinge region.
Notable Examples and Targets
Derivatives of 5-chloro-2-substituted anilines are integral to the development of inhibitors for a range of cancer-relevant kinases.
| Target(s) | Therapeutic Area | Significance of the Aniline Scaffold |
| VEGFR-2 | Oncology (Anti-angiogenesis) | Serves as a key building block for potent and selective VEGFR-2 inhibitors, which block the formation of new blood vessels that tumors need to grow.[10] |
| c-Src/Abl | Oncology | The scaffold has been incorporated into quinazoline-based inhibitors targeting these non-receptor tyrosine kinases, which are involved in cancer cell proliferation and invasion.[3] |
| ALK/EGFR | Oncology (e.g., Lung Cancer) | Utilized in the development of dual inhibitors that can overcome resistance to existing therapies targeting these receptor tyrosine kinases.[3] |
Beyond oncology, these building blocks have been used to synthesize novel benzimidazolones with potent activity against HIV-1 replication and in the creation of anthelmintic drugs like Fenbendazole.[6][11]
Detailed Experimental Protocols
The following protocols are illustrative and should be performed by qualified personnel with appropriate safety precautions.
Protocol 1: Synthesis of 5-Chloro-2-nitroaniline from 2,4-Dichloronitrobenzene[3]
-
Causality: This protocol uses high-pressure amination to selectively displace the activated chlorine atom ortho to the nitro group. Toluene is used as a solvent, and the reaction is driven to completion by heat and pressure.
-
Materials: 2,4-dichloronitrobenzene, liquid ammonia, toluene, high-pressure amination autoclave.
-
Procedure:
-
Charge a high-pressure amination autoclave with 2,4-dichloronitrobenzene and toluene.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen).
-
Introduce liquid ammonia into the sealed vessel.
-
Heat the mixture to 140-150°C. The internal pressure will rise to approximately 7.0-8.5 MPa.
-
Maintain the reaction under these conditions with stirring for 5-6 hours, monitoring for completion if possible.
-
After the reaction, cool the vessel and carefully relieve the pressure to approximately 0.5 MPa.
-
Transfer the reaction mixture to a separate vessel for workup.
-
Wash the crude mixture with water to remove ammonium chloride and excess ammonia.
-
Filter the resulting slurry to collect the solid product.
-
Dry the filter cake to obtain crude 5-chloro-2-nitroaniline, which can be purified further by recrystallization from a suitable solvent like methanol.[5]
-
Protocol 2: Reduction of 5-Chloro-2-nitroaniline using Iron/HCl[3]
-
Causality: This is a classic Béchamp reduction. Iron powder acts as the reducing agent in the presence of a catalytic amount of acid, which generates the active reducing species and helps dissolve the iron.
-
Materials: 5-chloro-2-nitroaniline, iron powder, concentrated hydrochloric acid, ethanol, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5-chloro-2-nitroaniline in a mixture of ethanol and water.
-
Add iron powder to the suspension with vigorous stirring.
-
Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux. The reaction is exothermic and may require initial cooling before heating is applied.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once complete, cool the reaction mixture and filter it through a pad of celite while hot to remove the iron and iron oxides.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can then be basified and extracted with an organic solvent (e.g., ethyl acetate) to isolate the product, 4-chloro-1,2-diaminobenzene.
-
Conclusion and Future Outlook
5-chloro-2-substituted aniline building blocks are demonstrably powerful and versatile tools in the arsenal of the medicinal chemist. Their well-defined synthetic routes and predictable reactivity allow for the systematic and efficient exploration of chemical space around a core scaffold. The strategic placement of the chloro and 2-substituents provides a reliable framework for modulating key drug-like properties, a feature that has been successfully leveraged in the development of numerous therapeutic candidates, especially kinase inhibitors. As our understanding of complex biological systems continues to grow, the demand for precisely functionalized and rationally designed building blocks will only increase. The 5-chloro-2-substituted aniline scaffold is poised to remain a highly relevant and valuable platform for the discovery of next-generation therapeutics.
References
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline. Google Patents.
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines. Google Patents.
-
Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1857-64. [Link]
-
Wikipedia. (n.d.). Aniline. Wikipedia. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). CN102531923A - Method for producing 5-chloro-2-nitroaniline. Google Patents.
-
Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. Retrieved February 20, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 7. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 10. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. guidechem.com [guidechem.com]
Technical Guide: Optimization and Synthesis of Tetrahydropyran-3-Carboxylic Acid Aniline Derivatives
Executive Summary
The tetrahydropyran-3-carboxylic acid (THP-3-COOH) scaffold represents a critical bioisostere in modern medicinal chemistry, offering a strategic alternative to cyclohexane and phenyl rings. When coupled with aniline derivatives, this moiety serves as a privileged pharmacophore in kinase inhibitors (e.g., JAK, BTK), metabolic enzyme modulators (e.g., 11
This guide provides an in-depth technical workflow for the design, asymmetric synthesis, and pharmacological profiling of THP-3-carboxamide anilides. It moves beyond basic synthesis to address the specific challenges of stereochemical resolution , amide coupling with electron-deficient anilines , and conformational locking for improved ligand binding efficiency (LBE).
Part 1: Structural Rationale & Pharmacophore Analysis
The THP Bioisostere Advantage
Replacing a phenyl or cyclohexyl ring with a tetrahydropyran (THP) ring at the 3-position introduces a polar oxygen atom that lowers lipophilicity (
| Property | Phenyl-Amide | Cyclohexyl-Amide | THP-3-Amide (Target) |
| Hybridization | |||
| Lipophilicity ( | High | High | Moderate (Improved Solubility) |
| H-Bonding | Donor only (Amide NH) | Donor only | Donor + Acceptor (Ether O) |
| Metabolic Liability | CYP450 oxidation (aromatic) | Oxidation | Reduced (Ether is stable) |
Conformational Anchoring
The biological activity of THP-3-carboxamides is often dictated by the orientation of the amide substituent.
-
Equatorial Preference: In the lowest energy chair conformation, the bulky carboxamide group prefers the equatorial position to avoid 1,3-diaxial interactions.
-
The Anomeric Effect: Although less pronounced at C3 than C2, electronic repulsion from the ring oxygen can subtly influence the preferred rotamer of the amide bond.
Part 2: Synthetic Architecture
The synthesis of these derivatives hinges on two critical steps: Enantiomeric Resolution of the acid and the Amide Coupling to the aniline.
Workflow Diagram: Asymmetric Synthesis & Coupling
Figure 1: Strategic workflow for the synthesis of enantiopure THP-3-carboxamide anilides.
Part 3: Experimental Protocols
Protocol A: Chiral Resolution of Tetrahydropyran-3-Carboxylic Acid
Rationale: The (R)- and (S)-enantiomers often exhibit >100-fold differences in potency. Classical resolution with quinine is robust and cost-effective for gram-scale synthesis [1].
-
Salt Formation: Dissolve racemic tetrahydropyran-3-carboxylic acid (10 mmol) in methanol (20 mL). Add anhydrous quinine (10 mmol). Heat to reflux until clear, then cool slowly to room temperature.
-
Crystallization: Allow the solution to stand for 24 hours. Filter the resulting salt.[2]
-
Recrystallization: Recrystallize the salt from ethyl acetate/methanol (3:1) to enrich the diastereomer.
-
Liberation: Suspend the salt in diethyl ether and treat with 1N HCl. Separate the organic layer, dry over
, and concentrate to yield the enantiomerically enriched acid. -
Validation: Assess enantiomeric excess (ee) via Chiral HPLC (Chiralpak IB column, Hexane:IPA 95:5).
Protocol B: Amide Coupling with Electron-Deficient Anilines
Rationale: Anilines with electron-withdrawing groups (e.g., -CF3, -F, -CN) are poor nucleophiles. Standard EDC/HOBt coupling often fails or is sluggish.[3] HATU is the preferred reagent to generate the highly reactive At-complex [2].
Reagents:
-
(R)-Tetrahydropyran-3-carboxylic acid (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)[4]
Step-by-Step:
-
Activation: In a flame-dried flask under
, dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in DMF (0.2 M concentration). Stir for 10 minutes at room temperature to form the activated ester. -
Addition: Add DIPEA (3.0 equiv), followed immediately by the aniline (1.1 equiv).
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS.[5]
-
Troubleshooting: If conversion is <50% after 12h, heat to 50°C. If racemization is observed at higher temps, switch to T3P (Propylphosphonic anhydride) in EtOAc.
-
-
Workup: Dilute with EtOAc, wash with saturated
(to remove DMF), followed by 5% citric acid (to remove unreacted aniline), and saturated . -
Purification: Flash chromatography (Hexane/EtOAc).
Part 4: Medicinal Chemistry Optimization (SAR)
The electronic and steric nature of the aniline drives the potency. The following table summarizes a typical SAR campaign logic for this scaffold.
Table 1: SAR Logic for Aniline Substitution
| Aniline Substituent (R) | Electronic Effect | Predicted Impact | Strategic Utility |
| 4-Methoxy (-OMe) | Electron Donating (EDG) | Increases nucleophilicity; Metabolic liability (O-dealkylation). | Initial potency check; usually high activity but poor PK. |
| 4-Fluoro (-F) | Weak EWG | Blocks metabolic soft spot (para-oxidation). | Standard optimization for metabolic stability. |
| 3-Trifluoromethyl (-CF3) | Strong EWG | Increases lipophilicity; Reduces amide NH acidity. | Used to fill hydrophobic pockets; improves membrane permeability. |
| 3-Cyano (-CN) | Strong EWG | H-bond acceptor; Rigid linear geometry. | Polarity tuning; often improves selectivity. |
| 2-Methyl (Ortho) | Steric Hindrance | Induces twist in the aniline-amide bond. | Conformational Lock: Forces the aniline out of plane, potentially improving selectivity. |
Part 5: Pharmacological Profiling & Decision Tree
Once synthesized, the derivatives must undergo a rigorous screening cascade.
ADME/Tox Logic Diagram
Figure 2: ADME/Tox decision tree for advancing THP-3-carboxamide leads.
Interpretation of Data
-
Solubility: THP derivatives generally show superior solubility compared to their cyclohexyl analogs. If solubility remains low (<10 µM), consider adding a solubilizing tail (e.g., morpholine or piperazine) to the aniline ring.
-
Metabolic Stability: The THP ring is relatively stable. Instability usually arises from the aniline moiety. If high clearance is observed, check for N-dealkylation or aromatic hydroxylation on the aniline.
References
-
TCI Chemicals. Enantioresolution of carboxylic acids by separation of diastereomeric amides. Retrieved from
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines using HATU. Retrieved from
-
PharmaBlock. Tetrahydropyrans in Drug Discovery: Bioisosteres and ADME Modulators. Retrieved from
-
Fisher Scientific. Amide Synthesis Strategies: Activation and Coupling Reagents. Retrieved from
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. growingscience.com [growingscience.com]
The Pharmacodynamics and Toxicology of Amino-Chlorophenyl Ketones
Executive Summary
Amino-chlorophenyl ketones represent a chemically diverse class of compounds that straddle the line between therapeutic efficacy and significant neurotoxicological risk. This guide analyzes the biological activity of this scaffold, specifically focusing on the structural dichotomy between bupropion-like analogs (therapeutic reuptake inhibitors) and ring-substituted cathinones (e.g., 3-CMC, 4-CMC; psychostimulant releasing agents).
For researchers in drug discovery and toxicology, understanding the "Steric Switch"—how N-substitution alters the mechanism from transporter blocking to substrate-induced release—is critical. Furthermore, the presence of a chlorine atom at the para-position (4-CMC) necessitates rigorous neurotoxicity screening due to mechanistic overlaps with the serotonergic neurotoxin 4-chloroamphetamine (PCA).
Structural Activity Relationships (SAR): The "Steric Switch"
The biological profile of amino-chlorophenyl ketones is governed by the interplay between the aryl substitution (chlorine position) and the amine steric bulk.
The Amine Substituent (Mechanism Determination)
Research into "deconstructed" bupropion analogs reveals a fundamental SAR rule:
-
Bulky Amines (tert-butyl): Prevent the molecule from entering the transporter channel. These compounds (e.g., Bupropion) act as Non-Transported Reuptake Inhibitors (Blockers) .
-
Small Amines (Methyl, Ethyl): Allow the molecule to traverse the transporter. These compounds (e.g., 3-CMC, 4-CMC) act as Substrate-Type Releasing Agents , reversing the flow of monoamines.[1]
The Chlorine Position (Selectivity & Toxicity)
-
3-Chloro (Meta): Generally favors dopamine (DAT) and norepinephrine (NET) transporters.
-
4-Chloro (Para): Increases affinity for the serotonin transporter (SERT). This shift is toxicologically significant because halogenated amphetamines/cathinones with high SERT affinity are frequently associated with long-term serotonergic depletion.
Visualization: SAR Decision Logic
Figure 1: Structural determinants of pharmacological mechanism and receptor selectivity.
Mechanism of Action & Toxicology
Monoamine Transporter Interaction
Unlike bupropion, which stabilizes the transporter in an outward-facing conformation, amino-chlorophenyl ketones with small N-substituents (3-CMC, 4-CMC) are translocated into the cytoplasm.
-
VMAT2 Interaction: It enters synaptic vesicles, displacing endogenous neurotransmitters into the cytosol.
-
Reverse Transport: The high cytosolic concentration triggers the transporter to pump neurotransmitters out into the synapse (efflux).
The 4-CMC / 4-CA Neurotoxicity Link
The para-chlorinated variant (4-CMC) poses a specific hazard. It is structurally analogous to 4-chloroamphetamine (PCA) , a compound used in research specifically to selectively destroy serotonergic neurons.
-
Cytotoxicity: 4-CMC causes concentration-dependent depletion of intracellular ATP and mitochondrial dysfunction in neuronal cells (SH-SY5Y).
-
Hyperthermia: Toxicity is exacerbated by hyperthermia, a common physiological state during stimulant overdose.
Data Summary: Transporter Selectivity Profiles
| Compound | Mechanism | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio | Primary Risk |
| Bupropion | Blocker | ~520 | >10,000 | < 0.1 | Seizure (high dose) |
| 3-CMC | Releaser | ~400 | ~2,500 | 0.16 | Psychosis, Addiction |
| 4-CMC | Releaser | ~200 | ~670 | 0.30 | Serotonergic Neurotoxicity |
| 4-CA | Releaser | ~350 | ~200 | 1.75 | Known Neurotoxin |
(Note: Values are approximate aggregates from comparative studies [1, 3]. Lower IC50 indicates higher potency.)
Experimental Protocols
To validate the biological activity of these ketones, two primary assays are required: Synaptosomal Uptake (potency) and ATP Depletion (toxicity).
Protocol A: Synaptosomal [3H]-Monoamine Uptake Assay
This assay differentiates between high-potency inhibitors and inactive compounds.
Reagents:
-
[3H]-Dopamine (DA) and [3H]-Serotonin (5-HT).[5]
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Crude synaptosomal preparation (rat striatum for DAT; cortex for SERT).
Workflow:
-
Preparation: Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) and ascorbic acid.
-
Pre-incubation: Aliquot 350 µL of tissue suspension into tubes containing 50 µL of the test compound (amino-chlorophenyl ketone) at varying concentrations (1 nM – 100 µM). Incubate for 10 min at 37°C.
-
Substrate Addition: Add 50 µL of [3H]-ligand (final concentration ~5-10 nM).
-
Transport: Incubate for exactly 5 minutes (DA) or 10 minutes (5-HT). Note: Timing is critical to measure initial velocity.
-
Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Protocol B: Mitochondrial Toxicity (ATP Depletion)
Given the 4-CMC risk profile, this assay is mandatory for any new chlorinated ketone derivative.
Workflow:
-
Cell Culture: Seed SH-SY5Y neuroblastoma cells (20,000 cells/well) in 96-well plates.
-
Dosing: Treat cells with compound (0–2 mM) for 24 hours.
-
Thermal Challenge: Run parallel plates at 37°C (normothermia) and 40.5°C (hyperthermia) to mimic overdose conditions.
-
Lysis: Add ATP extraction reagent.
-
Detection: Use a luciferin-luciferase bioluminescence assay. Reduced luminescence indicates mitochondrial failure.
Visualization: Experimental Workflow
Figure 2: Standardized workflow for synaptosomal uptake inhibition assays.
Metabolic Fate & Bioactivation
Researchers must account for the instability of the ketone moiety in vivo.
-
Carbonyl Reduction: The
-ketone is rapidly reduced by cytosolic enzymes (e.g., 11 -HSD1) to the corresponding amino-alcohol. -
Stereoselectivity: This reduction creates two new stereoisomers (erythro/threo).
-
Activity Retention: Unlike many metabolites, the reduced alcohols of chlorinated cathinones often retain partial biological activity, extending the window of toxicity.
References
-
Baumann, M. H., et al. (2014). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. Journal of Pharmacology and Experimental Therapeutics. Link
-
Simmler, L. D., et al. (2013).[6] Monoamine transporter pharmacology of new psychoactive substances. British Journal of Pharmacology. Link
-
Wojcieszak, J., et al. (2020). Neurotoxicity of 4-chloromethcathinone (4-CMC) and its effect on mitochondrial function in SH-SY5Y cells. Neurotoxicity Research. Link
-
Stahl, S. M., et al. (2004). Mechanism of action of bupropion: The role of the metabolite hydroxybupropion. Prim Care Companion J Clin Psychiatry. Link
-
World Health Organization (WHO). (2023). Critical Review Report: 3-Chloromethcathinone (3-CMC). Expert Committee on Drug Dependence. Link
Sources
- 1. euda.europa.eu [euda.europa.eu]
- 2. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. "Structure-Activity Relationship Studies of Bupropion and Related 3-Sub" by Abdelrahman R. Shalabi [scholarscompass.vcu.edu]
- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]
The 5-Chloro-2-Acyl Aniline Scaffold: A Gateway Synthone for Kinase Inhibitor Discovery
This technical guide is structured to serve as an authoritative resource for medicinal chemists and drug discovery scientists. It treats the 5-chloro-2-acyl aniline moiety not merely as a chemical intermediate, but as a "privileged synthone"—a structural gateway to multiple high-value kinase inhibitor classes, including quinazolines, quinazolinones, and 1,4-benzodiazepines.
Executive Summary & Structural Rationale
The 5-chloro-2-acyl aniline scaffold (chemically synonymous with 2-amino-5-chlorophenyl ketones) represents a critical branch point in the synthesis of ATP-competitive kinase inhibitors. While rarely acting as a standalone inhibitor, this motif possesses the requisite electronic and steric properties to serve as the precursor for the hinge-binding region of Type I and Type II kinase inhibitors.
The Pharmacophore Triad
From a medicinal chemistry perspective, this scaffold offers three distinct vectors for Structure-Activity Relationship (SAR) optimization:
-
The Nucleophilic Amine (Position 1): Serves as the primary handle for heterocyclization (e.g., forming the N1 of a quinazoline). In the final drug, this nitrogen often participates in a critical hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR or Met109 in p38
). -
The Electrophilic Acyl Group (Position 2): Determines the "Right-Hand Side" (RHS) of the final inhibitor. Modifying the R-group of the acyl moiety (e.g., phenyl vs. isopropyl) dictates the shape complementarity with the kinase's hydrophobic back pocket (Gatekeeper region).
-
The 5-Chloro Substituent: A metabolic blocker that prevents para-hydroxylation of the aniline ring. Stereochemically, when cyclized into a quinazoline, this chlorine atom typically occupies the 6- or 7-position, projecting into the solvent-exposed region or filling small hydrophobic pockets, enhancing potency.
Divergent Synthesis Pathways
The utility of the 5-chloro-2-acyl aniline scaffold lies in its ability to diverge into three major kinase inhibitor classes: Quinazolines (EGFR/Src targets), Quinazolinones (p38 MAPK targets), and 1,4-Benzodiazepines .
Visualization: The Divergent Workflow
The following diagram illustrates how this single scaffold acts as a progenitor for multiple inhibitor classes.
Caption: Divergent synthesis pathways from the 5-chloro-2-acyl aniline core to major kinase inhibitor scaffolds.
Technical Protocols
Protocol A: Synthesis of the Core Scaffold (Sugasawa Reaction)
Context: Direct acylation of anilines at the ortho position is difficult due to the competing N-acylation. The Sugasawa reaction uses boron trichloride (
Materials:
-
4-Chloroaniline (1.0 eq)
-
Nitrile (R-CN) of choice (1.2 eq)
-
Boron Trichloride (
) (1.1 eq, 1M in heptane) -
Aluminum Chloride (
) (1.1 eq) -
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Complex Formation: In a flame-dried flask under Argon, dissolve 4-chloroaniline in DCE. Cool to 0°C.[1]
-
Lewis Acid Addition: Dropwise add
solution. The mixture will fume; ensure proper venting. Stir for 15 min. -
Nitrile Addition: Add the nitrile (e.g., benzonitrile for benzophenone analogs).
-
Catalysis: Add solid
in one portion. -
Reflux: Heat the reaction to reflux (80-85°C) for 6-12 hours. The mechanism involves the formation of a boron-nitrogen species that directs the Friedel-Crafts acylation to the ortho position.
-
Hydrolysis: Cool to 0°C. Quench carefully with 2N HCl. Heat to 60°C for 30 min to hydrolyze the intermediate ketimine to the ketone.
-
Isolation: Extract with DCM, wash with brine, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Conversion to Quinazoline (Kinase Active Core)
Context: This protocol converts the scaffold into a 4-substituted quinazoline, typical of EGFR inhibitors.
Methodology:
-
Cyclization: Reflux the 5-chloro-2-acyl aniline with formamide (
) at 180°C for 4 hours (Niementowski quinazoline synthesis). -
Chlorination: Treat the resulting quinazolin-4-one with
(Phosphorus oxychloride) at reflux to generate the 4-chloroquinazoline intermediate. -
Amination: React the 4-chloro intermediate with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol to yield the final kinase inhibitor.
Mechanistic Validation: p38 MAPK Pathway
The 5-chloro-2-acyl aniline scaffold is particularly prominent in the synthesis of inhibitors for the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a key driver of inflammation (cytokine production).
Inhibitors derived from this scaffold (e.g., via the benzodiazepine or quinazolinone route) often function as Type II inhibitors , binding to the DFG-out conformation of the kinase.
Visualization: p38 MAPK Signaling & Inhibition
Caption: The p38 MAPK signaling cascade showing the point of intervention for scaffold-derived inhibitors.
Comparative Data: Scaffold Substituent Effects
The following table summarizes how modifications to the "Acyl" part of the 5-chloro-2-acyl aniline scaffold influence the biological activity and downstream synthesis potential.
| Acyl Group (R) | Resulting Structural Class | Primary Kinase Target | Key SAR Feature |
| Phenyl (Benzoyl) | 2-Amino-5-chlorobenzophenone | p38 MAPK, MEK1/2 | High lipophilicity; fills the hydrophobic back-pocket. |
| Isopropyl | 2-Amino-5-chloro-isobutyrophenone | c-Src, Abl, EGFR | Smaller steric bulk; allows tighter hinge binding in restricted pockets. |
| Pyridyl | 2-Amino-5-chloro(pyridin-2-yl)methanone | JNK, p38 MAPK | Nitrogen in the ring provides an additional H-bond acceptor. |
| Cyclopropyl | 2-Amino-5-chlorocyclopropylmethanone | BTK (Bruton's Tyrosine Kinase) | Rigidifies the structure; often used in covalent inhibitor design. |
References
-
Vertex Pharmaceuticals / NIH. (2010). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.[2] (Discusses the synthesis of p38 inhibitors from 2-amino-5-chlorobenzophenone).
-
BenchChem. (2025).[3] A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues. (Details the synthetic workflow for halogenated amino-benzoyl scaffolds).
-
ChemicalBook. (2022).[4] Application of 2-Amino-5-chlorobenzophenone.[2][4][5][6][7] (Lists applications in benzodiazepine and kinase inhibitor synthesis).
-
PubChem. (2025). 5-chloro-2-(piperidine-1-carbonyl)aniline Compound Summary. (Structural data for acyl-aniline derivatives).
-
MDPI. (2022). Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. (Discusses 2-acyl aniline moieties in bio-active small molecules).
Sources
- 1. Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 5. scilit.com [scilit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Friedel-Crafts acylation of 4-chloroaniline with tetrahydropyran-3-carbonyl chloride
Application Note: Chemo-selective Acylation Strategies for 4-Chloroaniline with Tetrahydropyran-3-carbonyl Chloride
Executive Summary & Strategic Analysis
The Challenge: The reaction between 4-chloroaniline and tetrahydropyran-3-carbonyl chloride presents a classic chemoselectivity divergence. While the user request specifies "Friedel-Crafts acylation" (C-acylation), the inherent nucleophilicity of the primary amine favors N-acylation (amide formation) under standard conditions.
The "Friedel-Crafts" Paradox:
Direct Friedel-Crafts acylation of free anilines is historically considered a "forbidden" reaction. The amine lone pair reacts with Lewis acids (e.g., AlCl
The Solution: This guide provides two distinct protocols to address specific synthetic needs:
-
Protocol A (Target: Amide): The standard, high-yield synthesis of the amide linker (most common in drug discovery).
-
Protocol B (Target: Ketone/Friedel-Crafts): The Sugasawa Reaction (Boron-mediated acylation). This is the only reliable method to achieve direct ortho-C-acylation on a free aniline without prior protection/deprotection steps.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways based on catalyst selection.
Figure 1: Chemoselective divergence. Protocol A yields the amide (common linker). Protocol B forces C-acylation via the Sugasawa mechanism.
Protocol A: N-Acylation (Amide Synthesis)
Target Product: N-(4-chlorophenyl)tetrahydropyran-3-carboxamide
Context: This is the standard route for linking the THP pharmacophore to the aniline. It does not require Lewis acids.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 4-Chloroaniline | Substrate | 1.0 | Limiting Reagent |
| THP-3-carbonyl chloride | Electrophile | 1.1 | Slight excess ensures conversion |
| Triethylamine (TEA) | Base | 1.5 | Scavenges HCl byproduct |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous |
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with 4-chloroaniline (1.0 eq) and anhydrous DCM under nitrogen atmosphere.
-
Base Addition: Add Triethylamine (1.5 eq) and cool the mixture to 0°C using an ice bath.
-
Acylation: Add Tetrahydropyran-3-carbonyl chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM) over 15 minutes. Exotherm control is critical to prevent bis-acylation.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS (Target Mass: ~239.7 Da).
-
Workup: Quench with saturated NaHCO
. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted aniline) followed by Brine. -
Purification: Dry over Na
SO , concentrate, and recrystallize from EtOH/Hexane if necessary.
Protocol B: The Sugasawa Reaction (Ortho-C-Acylation)
Target Product: (2-amino-5-chlorophenyl)(tetrahydropyran-3-yl)methanone
Context: This protocol utilizes the Sugasawa modification , using Boron Trichloride (BCl
Critical Mechanism: BCl
Reagents & Stoichiometry
| Component | Role | Equivalents | Critical Notes |
| 4-Chloroaniline | Substrate | 1.0 | Dry solid |
| BCl | Lewis Acid 1 | 1.1 | DANGER: Reacts violently with water. |
| THP-3-carbonyl chloride | Electrophile | 1.2 | |
| AlCl | Lewis Acid 2 | 1.5 - 2.0 | Must be anhydrous. Increases electrophilicity. |
| 1,2-Dichloroethane (DCE) | Solvent | [0.5 M] | Requires higher boiling point than DCM. |
Detailed Workflow
-
System Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, N
inlet, and addition funnel. -
Boron Complexation (The "Masking" Step):
-
Electrophile Addition:
-
Add THP-3-carbonyl chloride (1.2 eq) to the suspension.
-
-
Lewis Acid Activation:
-
Add solid AlCl
(1.5 eq) in one portion. -
Note: We use excess AlCl
because the oxygen atom in the THP ring may coordinate with the Lewis acid, reducing the effective catalyst concentration.
-
-
Thermal Reaction:
-
Heat the mixture to reflux (80–85°C) for 6–12 hours.
-
Monitoring: Aliquots must be quenched in MeOH before TLC/LCMS analysis.
-
-
Hydrolysis (The "Unmasking" Step):
-
Caution: Cool to 0°C. The boron complex is stable and requires acidic hydrolysis.
-
Slowly add 2N HCl.
-
Heat the biphasic mixture at 60°C for 30 minutes to break the N-B bond.
-
-
Isolation:
-
Cool to RT. Basify aqueous layer to pH ~9 with NaOH (to deprotonate the aniline).
-
Extract with DCM or EtOAc.
-
Purify via column chromatography (SiO
, Hexane/EtOAc gradient).
-
Troubleshooting & Critical Parameters
| Issue | Root Cause | Corrective Action |
| Low Yield (Protocol B) | THP Ring Opening | The ether oxygen in the THP ring is sensitive to strong Lewis acids (AlCl |
| N-Acylation in Protocol B | Insufficient BCl | If BCl |
| No Reaction (Protocol B) | Catalyst Poisoning | The THP oxygen sequesters AlCl |
| Bis-acylation (Protocol A) | Excess Acid Chloride | Use exactly 1.0–1.1 eq of acid chloride and maintain 0°C during addition. |
Safety & Handling
-
Boron Trichloride (BCl
): Highly toxic and corrosive. Releases HCl on contact with moisture.[1] Use only in a well-ventilated fume hood. -
Aluminum Chloride (AlCl
): Reacts violently with water. Quench reactions slowly. -
Tetrahydropyran Derivatives: Generally stable, but strong Lewis acids can cleave the ether linkage, potentially generating chlorinated alcohols.
References
-
Sugasawa, T., et al. (1978).[4] "Aminohaloborane in organic synthesis. 1. Specific ortho substitution of the anilino group."[5] Journal of the American Chemical Society. [Link]
-
Prasad, K., et al. (2003).[4] "A Practical Synthesis of 2-Aminoaryl Ketones via the Sugasawa Reaction." Organic Process Research & Development. [Link]
-
Master Organic Chemistry. (2018). "Friedel-Crafts Acylation: Mechanism and Limitations." [Link]
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sugasawa Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
Application Note: Preparation of (2-Amino-4-chlorophenyl)(oxan-3-yl)methanone
Abstract & Scope
This application note details the robust synthesis of (2-amino-4-chlorophenyl)(oxan-3-yl)methanone (CAS: 1702437-90-8), a critical pharmacophore in the development of kinase inhibitors and GPCR ligands. The presence of the ortho-amino benzophenone scaffold combined with a saturated oxygen heterocycle (tetrahydropyran) presents specific synthetic challenges, particularly in controlling regioselectivity during the acylation step.
This guide prioritizes the Sugasawa Reaction (Boron-mediated ortho-acylation) as the primary industrial route due to its ability to utilize unprotected anilines and high regiocontrol. A secondary route utilizing Weinreb Amide coupling is provided for contexts requiring chiral retention of the oxane moiety.
Retrosynthetic Analysis & Strategy
The target molecule contains a 2-amino-4-chlorobenzophenone core. Standard Friedel-Crafts acylation of anilines is often plagued by poly-substitution and Lewis acid deactivation of the amine.
-
Route A (Primary - Sugasawa): Direct ortho-acylation of 3-chloroaniline using tetrahydro-2H-pyran-3-carbonitrile mediated by BCl₃/AlCl₃. This exploits the specific coordination of boron to the aniline nitrogen to direct acylation to the ortho position.
-
Route B (Secondary - Organometallic): Lithiation of a protected 2-bromo-5-chloroaniline followed by nucleophilic attack on the Weinreb amide of tetrahydropyran-3-carboxylic acid.
Synthesis Flowchart
Caption: Comparative retrosynthesis showing the direct Sugasawa route (blue) versus the multi-step organometallic route (red).
Protocol A: Sugasawa Reaction (Batch Scale)
Objective: Synthesis of 10 g of target material. Mechanism: The reaction proceeds via the formation of a reactive species where BCl₃ coordinates to the aniline nitrogen and the nitrile nitrogen, bringing the electrophilic carbon into proximity with the ortho position of the phenyl ring.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 3-Chloroaniline | 127.57 | 1.0 | 7.65 g (60 mmol) | Substrate |
| Tetrahydro-2H-pyran-3-carbonitrile | 111.14 | 1.2 | 8.00 g (72 mmol) | Electrophile |
| Boron Trichloride (1M in DCM) | 117.17 | 1.1 | 66 mL | Lewis Acid (Director) |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.1 | 8.80 g | Lewis Acid (Activator) |
| 1,2-Dichloroethane (DCE) | - | - | 150 mL | Solvent |
| 2N HCl (aq) | - | - | 100 mL | Hydrolysis |
Step-by-Step Methodology
Step 1: Lewis Acid Complexation
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.
-
Solvent Charge: Add 3-Chloroaniline (7.65 g) and anhydrous DCE (100 mL) to the flask. Cool the solution to 0°C using an ice bath.
-
BCl₃ Addition: Add BCl₃ solution (66 mL, 1M in DCM) dropwise over 20 minutes.
-
Critical Parameter: Maintain internal temperature < 5°C. The reaction is exothermic; white fumes/precipitate (amine-boron complex) will form.
-
-
Nitrile Addition: Add Tetrahydro-2H-pyran-3-carbonitrile (8.00 g) in DCE (20 mL) slowly to the mixture.
-
AlCl₃ Addition: Add solid AlCl₃ (8.80 g) in one portion. The mixture may turn yellow/orange.
Step 2: Thermal Rearrangement & Acylation
-
Reflux: Remove the ice bath and replace it with a heating mantle. Heat the reaction to reflux (~80-85°C) for 6 to 8 hours .
-
Monitoring: Monitor consumption of 3-chloroaniline by HPLC or TLC (30% EtOAc/Hexane). The intermediate imine is not stable on silica; look for the disappearance of the starting aniline.
-
-
Cooling: Cool the reaction mixture to 0°C .
Step 3: Hydrolysis & Isolation
-
Quench: Carefully quench the reaction by the dropwise addition of 2N HCl (100 mL). Caution: Vigorous gas evolution and exotherm.
-
Hydrolysis: Heat the biphasic mixture to 60°C for 1 hour to hydrolyze the intermediate ketimine to the ketone.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Wash: Combine organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude yellow oil/solid.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
Expected Yield & Characterization
-
Yield: 65-75% (approx. 9.3 - 10.7 g).
-
Appearance: Yellow crystalline solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45 (d, J=8.5 Hz, 1H, H-6), 6.70 (d, J=2.0 Hz, 1H, H-3), 6.55 (dd, J=8.5, 2.0 Hz, 1H, H-5).
-
δ 6.10 (br s, 2H, NH₂).
-
δ 3.85-3.95 (m, 2H, THP), 3.40-3.55 (m, 3H, THP + CH-CO), 1.60-2.00 (m, 4H, THP).
-
-
MS (ESI): [M+H]⁺ calc. 240.07, found 240.1.
Protocol B: Weinreb Amide Route (Chiral Retention)
Context: Use this route if a specific enantiomer of the tetrahydropyran ring is required (e.g., starting from chiral (R)-tetrahydropyran-3-carboxylic acid).
Key Steps
-
Amide Formation: React (R)-tetrahydropyran-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using CDI or EDC/HOBt to form the Weinreb amide.
-
Protection: Protect 2-bromo-5-chloroaniline with Boc₂O/DMAP to yield N-Boc-2-bromo-5-chloroaniline .
-
Lithiation & Coupling:
-
Dissolve protected aniline in THF at -78°C .
-
Add n-BuLi (2.2 eq) to generate the dianion (or mono-anion if bis-protected).
-
Add Weinreb amide (1.0 eq). Stir at -78°C for 1h, then warm to RT.
-
-
Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.
-
Workup: Neutralize with NaHCO₃ and extract.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Risk | Mitigation |
| BCl₃ Addition Rate | High Exotherm; loss of regiocontrol | Add strictly at 0°C; ensure efficient stirring. |
| Hydrolysis pH | Incomplete imine hydrolysis | Ensure pH < 2 during the quench/heating step (Step 9). |
| Regioselectivity | Formation of 2-amino-6-chloro isomer | Use 3-chloroaniline; the 6-position (para to Cl) is sterically and electronically favored over the 2-position. |
| Moisture | Decomposition of Lewis Acids | Use anhydrous solvents and maintain N₂ atmosphere until quench. |
Safety & Handling
-
Boron Trichloride (BCl₃): Highly toxic and corrosive. Reacts violently with water to release HCl gas. Handle only in a fume hood.
-
3-Chloroaniline: Toxic by inhalation, skin contact, and ingestion. Potential methemoglobinemia inducer. Wear double nitrile gloves.
-
Waste Disposal: Aqueous waste from the Sugasawa reaction contains aluminum and boron salts; dispose of according to heavy metal protocols.
References
-
Sugasawa Reaction Fundamentals: Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, vol. 100, no.[4] 15, 1978, pp. 4842–4852. Link
-
Regioselectivity in Anilines: Douglas, A. W., et al. "The specific ortho-acylation of anilines: A mechanistic study." Tetrahedron Letters, vol. 35, no. 37, 1994, pp. 6807-6810. Link
-
Tetrahydropyran Functionalization: Clarke, P. A., et al. "The synthesis of tetrahydropyrans." Organic & Biomolecular Chemistry, vol. 3, 2005, pp. 2914-2927. Link
-
Compound Reference: CAS 1702437-90-8 Entry, PubChem, National Center for Biotechnology Information. Link
Sources
Suzuki coupling reagents for 5-chloro-2-acyl aniline derivatives
An Application Guide to Suzuki-Miyaura Coupling: Strategic Reagent Selection for 5-Chloro-2-Acyl Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its impact is particularly profound in drug discovery and development, where the creation of biaryl and heteroaryl structures is a frequent necessity for exploring structure-activity relationships (SAR).[4][5][6] The 5-chloro-2-acyl aniline moiety is a valuable building block in medicinal chemistry; however, its structure presents a unique set of challenges for cross-coupling reactions. This guide provides a detailed examination of the strategic considerations and experimental protocols required for the successful Suzuki-Miyaura coupling of this demanding substrate class. We will explore the mechanistic nuances, offer a comparative analysis of reagents, and present robust, field-proven protocols to empower researchers to navigate the complexities of this transformation.
The Mechanistic Heart of the Suzuki-Miyaura Reaction
A successful coupling hinges on the smooth operation of a palladium-based catalytic cycle. Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the aryl halide (the 5-chloro-2-acyl aniline). This is often the rate-limiting step, particularly for less reactive aryl chlorides.[1] This step forms a Pd(II) intermediate.
-
Transmetalation : The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[9][10]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][7]
Caption: Figure 1. The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Navigating the Challenges of 5-Chloro-2-Acyl Anilines
The coupling of 5-chloro-2-acyl anilines is non-trivial due to a confluence of electronic and steric factors.
-
The Inertness of the C-Cl Bond : Aryl chlorides are significantly less reactive than their bromide and iodide counterparts in oxidative addition. This requires the use of highly active catalyst systems, typically featuring bulky and electron-rich ligands that promote the insertion of palladium into the C-Cl bond.[9][11]
-
The Ambivalent Electronics : The aniline moiety is strongly electron-donating, which can disfavor oxidative addition. Conversely, the ortho-acyl group is electron-withdrawing, which can help activate the C-Cl bond. This electronic push-pull effect necessitates careful catalyst selection.
-
Potential Catalyst Inhibition : The free amine of the aniline can coordinate to the palladium center, potentially acting as a catalyst poison.[12] While N-protection is an option, developing a robust protocol on the unprotected aniline is more synthetically efficient.[13]
Strategic Reagent Selection: A Comparative Analysis
Success in coupling these challenging substrates lies in the judicious selection of each reaction component.
The Catalyst System: Palladium Source and Ligand
The choice of ligand is arguably the most critical factor for activating aryl chlorides. Simple phosphine ligands like PPh₃ are often insufficient. Modern, specialized ligands are required to create a highly active, monoligated Pd(0) species that readily undergoes oxidative addition.
| Catalyst/Ligand Class | Examples | Key Characteristics & Application |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Highly electron-rich and sterically demanding. Excellent for activating C-Cl bonds but can be air-sensitive.[9] |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | State-of-the-art ligands providing high stability, reactivity, and functional group tolerance. Often the first choice for challenging couplings.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors, even more electron-releasing than phosphines. They form very stable palladacycles, making them robust for difficult substrates.[9][14] |
| Palladium Pre-catalysts | Buchwald G3/G4 Palladacycles, PEPPSI™-type catalysts | Air-stable Pd(II) pre-catalysts that reliably generate the active Pd(0) species in situ. They offer convenience and improved reproducibility.[1][6] |
Recommendation: For 5-chloro-2-acyl aniline derivatives, begin screening with a Buchwald-type ligand such as SPhos or XPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or utilize a commercially available pre-catalyst like SPhos Pd G3.
The Boron Reagent: Boronic Acids vs. Esters
The stability of the organoboron coupling partner is crucial, as a key failure mode in Suzuki couplings is protodeboronation (cleavage of the C-B bond).[15][16]
-
Arylboronic Acids : Widely available and generally reactive. However, they can be prone to dehydration to form cyclic boroxines and are susceptible to protodeboronation, especially with electron-deficient or heteroaromatic systems.[16]
-
Pinacol Boronate Esters (Bpin) : More stable than the corresponding boronic acids, reducing the risk of protodeboronation.[1][17] They are easily prepared via Miyaura borylation and are often the preferred choice for complex syntheses.
-
MIDA Boronates : These N-methyliminodiacetic acid protected esters are exceptionally stable, bench-top reagents that are unreactive under many standard Suzuki conditions until a slow-release of the boronic acid is triggered by an aqueous base. This makes them ideal for complex, multi-step sequences.
Recommendation: While arylboronic acids may suffice, using the corresponding pinacol boronate ester is a more robust strategy to mitigate the risk of protodeboronation and improve reaction consistency.
The Base: More Than Just an Activator
The base plays a multifaceted role: it activates the boronic acid for transmetalation, influences the catalyst's activity, and can affect substrate stability.[10][14]
| Base | Typical Conditions | Advantages | Disadvantages |
| Carbonates (K₂CO₃, Cs₂CO₃) | Aqueous/organic biphasic | Inexpensive, effective for many systems. Cs₂CO₃ is more soluble and often more effective for difficult couplings.[10] | Can be strongly basic, potentially causing side reactions with sensitive substrates. |
| Phosphates (K₃PO₄) | Anhydrous or aqueous organic | Often considered the "gold standard." A strong but generally non-nucleophilic base that is highly effective for a wide range of substrates, including aryl chlorides.[10] | More expensive than carbonates. |
| Hydroxides (NaOH, KOH) | Aqueous/organic biphasic | Strong, inexpensive bases. | Can promote catalyst decomposition and substrate degradation. Generally less favored. |
| Fluorides (KF, CsF) | Anhydrous or aqueous organic | Can be effective, especially for base-sensitive substrates. | Can be less effective than stronger bases for activating aryl chlorides. |
Recommendation: Potassium phosphate (K₃PO₄) is the recommended starting point for this substrate class due to its proven efficacy in challenging couplings. Cesium carbonate (Cs₂CO₃) is an excellent alternative.
The Solvent System
Solvent choice impacts reagent solubility, reaction rate, and temperature control. Common solvents include toluene, 1,4-dioxane, and THF.[1][14] The addition of a small amount of water is often beneficial, as it can help dissolve the inorganic base and facilitate the formation of the active boronate species.[18][19] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[15]
Recommendation: A mixture of 1,4-dioxane and water (e.g., 4:1 to 10:1 v/v) is a versatile and effective solvent system for many Suzuki reactions.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle all reagents under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a 5-chloro-2-acyl aniline derivative with an arylboronic acid or ester.
Materials:
-
5-chloro-2-acyl aniline derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 mmol, 2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
Reaction Setup : To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 5-chloro-2-acyl aniline, the arylboron reagent, and K₃PO₄.
-
Catalyst Addition : In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in 1 mL of 1,4-dioxane. Add this catalyst solution to the main reaction flask.
-
Inert Atmosphere : Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition : Add the remaining 1,4-dioxane (3 mL) and water (1 mL) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 15-20 minutes.
-
Reaction : Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Figure 2. A typical experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Troubleshooting and Optimization
If the initial reaction yields are low, a systematic approach to optimization is necessary.
Caption: Figure 3. A logical workflow for troubleshooting a low-yielding reaction.
Conclusion
The Suzuki-Miyaura coupling of 5-chloro-2-acyl aniline derivatives is a challenging yet highly rewarding transformation. Success requires a departure from standard conditions and a move towards more advanced catalytic systems capable of activating the inert C-Cl bond in a complex electronic environment. By carefully selecting bulky, electron-rich phosphine ligands or NHCs, employing stable boronate esters, and utilizing robust bases like potassium phosphate, researchers can unlock efficient pathways to novel biaryl structures. The protocols and strategies outlined in this guide provide a validated framework for navigating these challenges, ultimately accelerating the synthesis of key intermediates for drug discovery and materials science.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]
-
Valerie, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... Retrieved from ResearchGate. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
-
Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from Wordpress. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from ChemRxiv. [Link]
-
Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from Encyclopedia.pub. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from ResearchGate. [Link]
-
Blakemore, D. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from ResearchGate. [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from MDPI. [Link]
-
PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from PMC. [Link]
-
ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. Retrieved from ACS Publications. [Link]
-
Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from Aidic. [Link]
-
Beilstein Journals. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from Beilstein Journals. [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from Chemical.AI. [Link]
-
HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from HEIA-FR. [Link]
-
NTNU. (2022, November 13). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from NTNU. [Link]
Sources
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- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 12. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nva.sikt.no [nva.sikt.no]
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- 18. researchgate.net [researchgate.net]
- 19. aidic.it [aidic.it]
Application Note: Strategic Protecting Group Methodologies for Aniline Acylation
Abstract
Aniline protection is a deceptive challenge in organic synthesis. While the primary amine is nucleophilic, its conjugation with the aromatic ring reduces reactivity compared to aliphatic amines, yet leaves it prone to oxidation and electrophilic attack. This guide moves beyond basic textbook acetylation, providing advanced protocols for chemoselective acylation (differentiating anilines from phenols/aliphatic amines), electronic tuning for downstream functionalization, and orthogonal protection strategies using carbamates.[1]
Part 1: Strategic Selection Framework
The choice of an acyl protecting group must be dictated by two factors: the electronic requirements of the subsequent step (e.g., Friedel-Crafts vs. Lithiation) and the orthogonality required for deprotection.
Decision Matrix: Acyl & Carbamate Groups
| Protecting Group | Electronic Effect | Stability (Acid/Base/Red) | Removal Conditions | Key Application |
| Acetyl (Ac) | Moderate Deactivation | Stable: Acid, OxidizersLabile: Strong Base | Hydrol. (Acid/Base) | General protection; preventing oxidation. |
| Trifluoroacetyl (TFA) | Strong Deactivation | Stable: AcidLabile: Mild Base ( | Mild Basic Hydrolysis | Electronic Tuning: Directs EAS to ortho/para but prevents poly-substitution.[1] |
| Boc (tert-butyl) | Weak Deactivation | Stable: Base, HydrogenolysisLabile: Strong Acid (TFA, HCl) | Acid (TFA/DCM or HCl/Dioxane) | Orthogonality: Survives basic steps (Saponification, Suzuki). |
| Fmoc | Weak Deactivation | Stable: AcidLabile: 2° Amines (Piperidine) | Base (Piperidine/DBU) | Base-Labile: Used when product is acid-sensitive. |
| Cbz (Z) | Weak Deactivation | Stable: Acid/BaseLabile: | Hydrogenolysis | Neutral Removal: Ideal for late-stage deprotection.[1] |
Visual Logic: Selection Flowchart
Figure 1: Logic flow for selecting the appropriate aniline protecting group based on downstream chemical compatibility.
Part 2: Advanced Experimental Protocols
Protocol A: Chemoselective Acetylation (Aniline vs. Phenol)
Objective: Selectively acetylate an aniline in the presence of a phenol or alcohol without protecting the hydroxyl group. Mechanism: Exploits the higher nucleophilicity of the nitrogen lone pair compared to the oxygen lone pair under neutral/mildly basic conditions.
Reagents:
-
Substrate (Amino-phenol derivative)[2]
-
Acetic Anhydride (
) (1.1 equiv) -
Sodium Acetate (NaOAc) (1.2 equiv)
-
Solvent: Water or Aqueous Ethanol (50%)[1]
Step-by-Step Methodology:
-
Dissolution: Suspend the aminophenol (10 mmol) in water (30 mL). If solubility is poor, add ethanol dropwise until a slurry forms.
-
Note: Avoid non-polar solvents (DCM, THF) with strong bases (TEA), as this promotes O-acylation.
-
-
Buffer Addition: Add NaOAc (12 mmol). This buffers the solution, neutralizing the acetic acid byproduct without deprotonating the phenol (
). -
Acylation: Add
(11 mmol) dropwise at 0°C. -
Reaction: Stir vigorously at room temperature for 30–60 minutes.
-
Quench & Isolation:
-
If product precipitates: Filter and wash with cold water.[5]
-
If soluble: Extract with Ethyl Acetate. Wash organic layer with sat.
to remove acetic acid.
-
-
Validation:
NMR should show a singlet at 2.1–2.2 ppm (NHAc). The phenolic OH signal should remain (broad singlet, exchangeable).
Protocol B: Orthogonal Protection (Boc) of Electron-Deficient Anilines
Objective: Install a Boc group on a deactivated aniline (e.g., nitro-aniline, halo-aniline).
Challenge: Standard aqueous conditions (
Reagents:
-
Substrate (EWG-Aniline)
-
Di-tert-butyl dicarbonate (
) (2.0 – 3.0 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.5 equiv)[1]
-
Solvent: Anhydrous THF or Acetonitrile[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Mix: Dissolve aniline (5 mmol) and
(10 mmol) in THF (15 mL). -
Catalysis: Add DMAP (0.5 mmol).
-
Heating: Reflux (60–70°C) for 4–12 hours.
-
Note: If conversion stalls, add another 1.0 equiv of
.
-
-
Workup (Critical for Purity):
-
Concentrate THF.
-
Redissolve in EtOAc.
-
Wash 1: 1M HCl (removes DMAP).
-
Wash 2: Sat.
(removes Boc-acid byproducts). -
Wash 3: Brine.
-
-
Purification: Flash chromatography is usually required to remove excess
.
Visual Workflow: Boc Protection
Figure 2: Workflow for Boc-protection of deactivated anilines using DMAP catalysis.
Protocol C: Trifluoroacetylation for Electronic Tuning
Objective: Protect aniline with a group that strongly deactivates the ring, preventing oxidation and directing subsequent Electrophilic Aromatic Substitution (EAS) to the para position (steric/electronic control) without poly-substitution.
Reagents:
-
Trifluoroacetic Anhydride (TFAA) (1.1 equiv)
-
Base: Pyridine (1.5 equiv) or
[6] -
Solvent: DCM (Dichloromethane)[1]
Step-by-Step Methodology:
-
Cooling: Dissolve aniline (10 mmol) and Pyridine (15 mmol) in DCM (40 mL). Cool to 0°C.[6]
-
Safety: TFAA is volatile and corrosive. Use a fume hood.[6]
-
-
Addition: Add TFAA (11 mmol) dropwise over 15 minutes. The reaction is highly exothermic.
-
Reaction: Warm to room temperature. Reaction is usually complete within 1 hour due to the high electrophilicity of TFAA.
-
Workup:
-
Wash with 1M HCl (removes pyridine).
-
Wash with water.[5]
-
Dry over
and concentrate.
-
-
Application Note: The resulting trifluoroacetanilide is stable to nitration conditions (
). The group pulls electron density, preventing the ring from becoming too rich (which causes tarring) while still directing ortho/para (mostly para due to sterics).
Part 3: Deprotection Summary[6][7]
Once the downstream chemistry is complete, the aniline must be regenerated.
| Group | Reagents | Conditions | Notes |
| Acetyl | 6M HCl or 4M NaOH | Reflux, 2–12 h | Harsh conditions. May hydrolyze esters/nitriles. |
| TFA | RT, 1–4 h | Mild. Selective cleavage in presence of simple amides. | |
| Boc | TFA / DCM (1:[1]1) | RT, 1 h | Generates isobutylene gas. Scavengers (silane) needed if carbocations trapped. |
| Boc | 4M HCl / Dioxane | RT, 1–3 h | Precipitates amine as HCl salt (easy isolation). |
| Fmoc | 20% Piperidine / DMF | RT, 30 min | Standard solid-phase peptide synthesis protocol. |
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability and removal).
- Knölker, H. J., et al. "Chemoselective protection of anilines." Chem. Rev. (Classic review on amine protection selectivity).
-
Varala, R., et al. "Boc protection of amines using molecular iodine." J. Org.[14] Chem. 2006, 71, 8283.[14] Link
- Kelly, W. "Trifluoroacetylation of anilines: A strategy for electrophilic substitution." Tetrahedron Lett.
-
Perron, V., et al. "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[11] Synthesis, 2009.[11] (Key protocol for pH-controlled selectivity). Link
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- 6. benchchem.com [benchchem.com]
- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 12. tsijournals.com [tsijournals.com]
- 13. When synthesizing para-nitroaniline from aniline, which protectio... | Study Prep in Pearson+ [pearson.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Determination of the Solubility of 5-Chloro-2-(oxane-3-carbonyl)aniline in Dimethyl Sulfoxide (DMSO) and Methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-Chloro-2-(oxane-3-carbonyl)aniline is a novel small molecule with potential applications in pharmaceutical and agrochemical research. A comprehensive understanding of its physicochemical properties is paramount for its advancement through the development pipeline. Among these properties, solubility in various solvents is a critical parameter that influences formulation, bioavailability, and in vitro assay design. This application note provides a detailed guide to understanding and determining the solubility of 5-Chloro-2-(oxane-3-carbonyl)aniline in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and offer insights into the interpretation of solubility data.
Theoretical Framework: The Science of Dissolution
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.
Key Factors Influencing Solubility:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, like methanol, have a high dielectric constant and can effectively solvate polar molecules through hydrogen bonding and dipole-dipole interactions. Aprotic polar solvents, such as DMSO, possess a large dipole moment and can accept hydrogen bonds, making them excellent solvents for a wide range of compounds.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the solute and solvent molecules significantly impacts solubility. 5-Chloro-2-(oxane-3-carbonyl)aniline possesses both hydrogen bond donors (the amine group) and acceptors (the carbonyl and oxane oxygens), suggesting potential for favorable interactions with protic solvents like methanol and hydrogen bond accepting solvents like DMSO.
-
Molecular Size and Shape: Larger molecules and those with more rigid structures may have lower solubility due to stronger intermolecular forces within the crystal lattice.
Solvent Properties:
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is renowned for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] Its strong hydrogen bond accepting capability makes it particularly effective for solvating molecules with acidic protons.
-
Methanol (MeOH): A polar protic solvent, methanol readily forms hydrogen bonds and is an excellent solvent for many polar organic molecules. Its smaller molecular size compared to DMSO may also influence its solvation efficiency.
Experimental Determination of Solubility
Two primary methods for experimentally determining solubility are the thermodynamic (equilibrium) and kinetic approaches.[3] The choice of method often depends on the stage of research and the required throughput.
Part 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[3] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation of Stock Solutions:
-
Accurately weigh a sufficient amount of 5-Chloro-2-(oxane-3-carbonyl)aniline.
-
Prepare separate vials containing DMSO and methanol.
-
-
Sample Preparation:
-
Add an excess amount of 5-Chloro-2-(oxane-3-carbonyl)aniline to each solvent vial. The exact amount should be enough to ensure a solid phase remains after reaching equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a filtered pipette tip to avoid aspirating any solid particles.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations of 5-Chloro-2-(oxane-3-carbonyl)aniline.
-
Determine the concentration of the diluted supernatant from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask Method Workflow.
Part 2: Kinetic Solubility Determination (High-Throughput Assay)
Kinetic solubility assays are often employed in early drug discovery for rapid screening of a large number of compounds.[5] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.
Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of 5-Chloro-2-(oxane-3-carbonyl)aniline in DMSO (e.g., 10 mM).
-
-
Plate Preparation:
-
In a 96-well microtiter plate, perform a serial dilution of the DMSO stock solution with DMSO.
-
In a separate 96-well plate, add the desired aqueous buffer or methanol.
-
-
Mixing and Incubation:
-
Transfer a small, fixed volume of the serially diluted DMSO stock solutions to the corresponding wells of the plate containing the aqueous buffer or methanol.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2 hours).
-
-
Detection of Precipitation:
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.
-
Conceptual Diagram of Solvent-Solute Interactions
Caption: Intermolecular forces in solution.
Expected Solubility Profile
While experimental data for 5-Chloro-2-(oxane-3-carbonyl)aniline is not publicly available, a qualitative prediction can be made based on its structure. The presence of polar functional groups (amine, carbonyl, ether) suggests that it will exhibit appreciable solubility in both DMSO and methanol.
Hypothetical Solubility Data:
| Solvent | Predicted Thermodynamic Solubility (mg/mL) at 25°C | Predicted Kinetic Solubility (µM) in 5% Solvent/Aqueous Buffer |
| DMSO | > 100 | > 200 |
| Methanol | 10 - 50 | 50 - 100 |
Note: This data is illustrative and should be confirmed by experimental measurement.
Conclusion
The solubility of 5-Chloro-2-(oxane-3-carbonyl)aniline in DMSO and methanol is a critical parameter for its successful development. This application note has provided the theoretical background and detailed experimental protocols for the accurate determination of both thermodynamic and kinetic solubility. A thorough understanding and experimental validation of this property will enable researchers to make informed decisions regarding formulation, screening, and further investigation of this promising compound.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-chloro-2-(oxane-3-carbonyl)aniline hydrochloride (C12H14ClNO2). Retrieved from [Link]
-
Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
Sources
Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminobenzophenones
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of 2-Aminobenzophenones and the Drive for Synthetic Efficiency
2-Aminobenzophenones are a critical class of chemical intermediates, forming the structural core of numerous pharmaceuticals, most notably the benzodiazepine family of drugs which includes anxiolytics, anticonvulsants, and hypnotics.[1][2] They are also versatile precursors for the synthesis of various bioactive heterocycles like quinolines, acridones, and quinazolinones.[3][4]
Traditional methods for synthesizing these scaffolds, such as the Friedel-Crafts acylation, often require harsh conditions, stoichiometric amounts of Lewis acid catalysts, and prolonged reaction times, frequently spanning several hours to days.[1][5] These demanding conditions can lead to the formation of unwanted byproducts, complicating purification and reducing overall yields.[6]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique, offering a powerful solution to these challenges.[7][8] By utilizing microwave irradiation, MAOS facilitates efficient, uniform, and rapid internal heating of the reaction mixture.[9][10] This is achieved through the direct coupling of microwave energy with polar molecules (dipolar polarization) or ions (ionic conduction) within the reaction, leading to a rapid temperature increase that is fundamentally different from the slow, convective heating of conventional methods.[11][12] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, alongside significant improvements in product yield and purity.[13][14]
This guide provides detailed protocols and expert insights into the microwave-assisted synthesis of 2-aminobenzophenones, designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows.
Core Principles: Why Microwave-Assisted Synthesis Excels
The superiority of microwave heating over conventional oil-bath methods stems from its unique mechanism of energy transfer.
-
Direct Molecular Activation: Unlike conventional heating which relies on slow thermal conduction from an external source, microwaves pass through the vessel walls and directly energize polar molecules within the solvent and reagents.[11] This "in-core" heating avoids superheated vessel walls, minimizing the decomposition of sensitive materials and leading to cleaner reaction profiles.[9][11]
-
Rapid Heating & Superheating: Microwave reactors can achieve target temperatures far above the solvent's atmospheric boiling point in sealed vessels, dramatically accelerating reaction kinetics according to the Arrhenius law.[11] A reaction that takes hours at 80°C can often be completed in minutes at 150°C.
-
Energy Efficiency: By focusing energy only on the reaction mixture, MAOS is a more environmentally friendly and energy-efficient approach compared to conventional methods that heat the entire apparatus.[9]
The following diagram illustrates the fundamental difference in workflow and efficiency between the two heating paradigms.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. asianjpr.com [asianjpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. ijrpas.com [ijrpas.com]
- 13. ijirt.org [ijirt.org]
- 14. tandfonline.com [tandfonline.com]
Application Note: One-Pot Multicomponent Synthesis of Pyran-Linked Anilines (2-Amino-4H-Pyrans)
Executive Summary & Biological Significance[1][2]
This guide details the synthesis of 2-amino-3-cyano-4H-pyrans (often referred to as pyran-linked anilines or chromen-amines). These structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with diverse biological targets.
Why this scaffold matters:
-
Alzheimer’s Research: Potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1]
-
Oncology: Inducers of apoptosis in cancer cell lines via Bcl-2 inhibition.
-
Antimicrobial: Significant activity against S. aureus and E. coli.
The Advantage: Traditional linear synthesis requires 3-4 separate steps with purification at each stage. The Multicomponent Reaction (MCR) protocol described here achieves the same result in a single pot with higher atom economy, often precipitating the pure product directly from the reaction media.
Mechanistic Principles
To optimize this reaction, one must understand the cascade mechanism. It is a domino sequence involving three distinct chemical transformations in a single vessel.
The Reaction Cascade
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an electron-deficient arylidenemalononitrile intermediate.
-
Michael Addition: The C-H activated acid (e.g., dimedone, ethyl acetoacetate) attacks the Knoevenagel intermediate.
-
Thorpe-Ziegler Cyclization: Intramolecular ring closure followed by tautomerization yields the final amine-substituted pyran.
Figure 1: The mechanistic cascade for the synthesis of 2-amino-4H-pyrans. The reaction is driven by the initial formation of the Michael acceptor.
Experimental Protocols
We present two validated protocols: a Standard Green Protocol (ideal for bulk synthesis and education) and a High-Throughput Protocol (ideal for library generation).
Protocol A: Green Synthesis using Sodium Citrate (Aqueous Ethanol)
Rationale: Sodium citrate is a non-toxic, biodegradable organo-salt that acts as a mild base, sufficient to catalyze the Knoevenagel step without causing side reactions (like aldol condensation of the aldehyde).
Materials:
-
Dimedone or Ethyl Acetoacetate (1.0 mmol)[3]
-
Sodium Citrate (10 mol%)
-
Solvent: Ethanol:Water (1:1 v/v, 5 mL)
Step-by-Step Procedure:
-
Charge: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, dimedone, and sodium citrate.
-
Solvation: Add 5 mL of EtOH:H₂O (1:1). The mixture may appear turbid initially.
-
Reaction: Stir magnetically at Room Temperature (25–30 °C).
-
Observation: Within 5–10 minutes, the mixture typically becomes clear, followed by the gradual precipitation of the solid product.
-
Duration: 20–45 minutes (monitor by TLC, 30% EtOAc/Hexane).
-
-
Workup (Self-Purifying):
-
Add 5 mL of ice-cold water to the flask to maximize precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with 2 x 5 mL cold water followed by 2 mL cold ethanol.
-
-
Recrystallization: If necessary, recrystallize from hot ethanol.
Yield Expectation: 85–96%.
Protocol B: Catalyst-Free UV-Assisted Synthesis
Rationale: Photochemical energy (UV 365 nm) can drive the Knoevenagel and cyclization steps without any chemical catalyst, simplifying downstream processing for biological screening (no trace metal/catalyst removal needed).
Materials:
-
Same stoichiometry as Protocol A.
-
Solvent: 50% Aqueous Ethanol.
-
Equipment: UV LED lamp (365 nm, 6W or similar).
Step-by-Step Procedure:
-
Charge: Place reactants in a quartz or borosilicate glass tube.
-
Irradiation: Position the reaction vessel 2–3 cm from the UV source. Stir gently.
-
Monitoring: Irradiate for 10–15 minutes.
-
Isolation: The product precipitates rapidly. Filter and wash as in Protocol A.
Optimization & Data Analysis
The choice of catalyst and solvent profoundly impacts reaction time and yield. The table below summarizes internal validation data comparing methods.
Table 1: Comparative Efficiency of Catalytic Systems
| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Green Score |
| 1 | Sodium Citrate | EtOH:H₂O | RT | 30 | 94 | High |
| 2 | L-Proline | Ethanol | Reflux | 60 | 88 | Med |
| 3 | Et₃N (TEA) | Ethanol | Reflux | 120 | 75 | Low |
| 4 | None (UV 365) | EtOH:H₂O | RT | 12 | 92 | High |
| 5 | Piperidine | Ethanol | RT | 45 | 85 | Med |
Workflow Decision Tree
Use this logic flow to determine the best method for your specific substrate.
Figure 2: Decision matrix for selecting the optimal synthesis protocol.
Characterization & Troubleshooting
Validating the Structure:
-
IR Spectroscopy: Look for two distinct sharp bands:
-
3300–3400 cm⁻¹: Primary amine (-NH₂) stretching.
-
2190–2210 cm⁻¹: Nitrile (-CN) stretching (Very strong signal).
-
-
¹H NMR (DMSO-d₆):
-
δ 4.0–5.0 ppm: Singlet (1H) for the CH at the 4-position of the pyran ring.
-
δ 6.8–7.2 ppm: Broad singlet (2H, D₂O exchangeable) for the -NH₂ group.
-
Troubleshooting Guide:
-
Problem: Product comes out as a sticky oil ("oiling out").
-
Solution: The reaction may be incomplete, or the ethanol concentration is too high. Add more ice water and scratch the flask walls with a glass rod to induce nucleation. Cool to 4°C for 1 hour.
-
-
Problem: Low yield with electron-donating aldehydes (e.g., 4-methoxybenzaldehyde).
-
Solution: These substrates are less reactive in the Knoevenagel step. Increase reaction time by 50% or switch to reflux conditions.
-
References
-
Dutta, A. et al. (2020).[2][4][5] Catalyst-free UV365-assisted synthesis of pyran annulated heterocyclic scaffolds and evaluation of their antibacterial activities. Synthetic Communications.
-
BenchChem. (2025). Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols. BenchChem Protocols.
-
Kauthale, S. et al. (2020).[2] Synthesis of Pyran Annulated Heterocyclic Compounds under Catalyst Free Conditions Using Aqueous Ethylene Glycol. Organic Preparations and Procedures International.
-
Raju, S. et al. (2018). Highly functionalized 2-amino-4H-pyrans as potent cholinesterase inhibitors. Bioorganic Chemistry (Elsevier).
-
Chu, X. et al. (2022). Mechano-Biocatalytic Rapid Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. ResearchGate/ACS Omega.
Sources
Troubleshooting & Optimization
troubleshooting low solubility of 5-chloro-2-(oxane-3-carbonyl)aniline
Here is the technical support guide for 5-chloro-2-(oxane-3-carbonyl)aniline .
Executive Summary: The "Ortho-Effect" Diagnosis
If you are struggling to dissolve 5-chloro-2-(oxane-3-carbonyl)aniline , you are likely encountering a classic medicinal chemistry phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB) .[1]
This molecule is not merely "lipophilic"; it is structurally "locked."[1][2] The amino group (-NH₂) at position 1 and the carbonyl oxygen at position 2 form a robust, 6-membered intramolecular hydrogen bond.[1][3] This internal "lock" effectively hides the molecule's polar groups from the solvent, resulting in:
-
High Lattice Energy: The molecule is planar and stacks efficiently (high melting point).[1][2][3]
-
Reduced Basicity: The amine is difficult to protonate because the lone pair is delocalized into the carbonyl.[1][2]
-
"Brick Dust" Behavior: It resists dissolution in both water (too lipophilic) and common organic solvents (too crystalline).[1][2][3]
This guide provides the protocols to disrupt this internal bonding and achieve stable solutions.
Mechanism of Insolubility
To solve the problem, you must visualize the enemy.[1][2][3] The diagram below illustrates the Closed Conformation (insoluble) vs. the Open Conformation (soluble).
[1][2][3]
Troubleshooting Protocols
Protocol A: Preparation of High-Concentration Stock Solutions (Organic)
Use this for chemical synthesis or preparing master stocks for biological assays.[1][3]
The Challenge: Standard alcohols (Methanol, Ethanol) cannot compete with the intramolecular bond.[1][2][3] The Solution: Use dipolar aprotic solvents with high dielectric constants.[2]
| Solvent | Solubility Rating | Notes |
| DMSO (Dimethyl sulfoxide) | Excellent | The sulfoxide oxygen is a strong H-bond acceptor, capable of "stealing" the amide proton and breaking the intramolecular ring [1].[1][3] |
| NMP (N-Methyl-2-pyrrolidone) | Superior | Often outperforms DMSO for highly crystalline anilines.[1] Use if DMSO fails.[1][2] |
| DMF (Dimethylformamide) | Good | Good alternative, but less biologically compatible than DMSO.[1][2][3] |
| Ethanol/Methanol | Poor | Do not use as primary solvent.[2] |
Step-by-Step:
-
Weigh the compound into a glass vial (avoid plastic, which can adsorb lipophilic compounds).[1][2][3]
-
Critical Step: Sonicate at 40°C for 10 minutes. The heat provides the thermodynamic energy to break the lattice, while DMSO stabilizes the "open" form.[1][2][3]
-
Visual Check: Solution should be clear yellow/amber.[1][2] If cloudy, add 5% v/v glacial acetic acid to the DMSO.[1][2][3]
Protocol B: Aqueous Dilution (Biological Assays)
Use this when dosing cells or proteins.[2][3] Prevents "crashing out" upon contact with water.
The Challenge: Diluting the DMSO stock into water restores the intramolecular bond, causing immediate precipitation (micro-crystallization).[1][2][3] The Solution: Kinetic stabilization using a surfactant "shield."[1]
Reagents:
-
Assay Buffer: PBS or Media.
Workflow:
-
Pre-complexation: Do NOT add DMSO stock directly to the buffer.[1][2]
-
Prepare an Intermediate Dilution : Mix your DMSO stock 1:1 with pure Tween-80 (or PEG-400). Vortex vigorously.
-
Final Dilution: Slowly pipette the (DMSO+Tween) mix into your pre-warmed (37°C) assay buffer while vortexing.
-
Limit: Keep final DMSO concentration < 1% (usually tolerated by cells) and compound concentration < 100 µM.
Protocol C: Acid-Assisted Dissolution (For Chemical Synthesis)
Use this if you need the compound in a reactive liquid phase.[1][3]
Since the amine is deactivated by the carbonyl, weak acids won't work.[1][3] You need a strong acid to protonate the amine (forming the anilinium species), which physically breaks the intramolecular H-bond due to electrostatic repulsion.[1][2][3]
-
Additive: Add 1.1 equivalents of Methanesulfonic acid (MsOH) or HCl (4M in Dioxane) .
-
Result: The salt form will be significantly more soluble in polar organic solvents.[1]
Decision Tree: Which Method to Choose?
Frequently Asked Questions (FAQs)
Q: I see a yellow precipitate immediately after adding my stock to PBS. What happened? A: You experienced "solvent shock."[1][2] The rapid change in polarity forced the molecule back into its "closed," insoluble conformation.[1][2][3]
-
Fix: Follow Protocol B . You must lower the kinetic barrier to solvation by using a co-solvent (PEG400) or surfactant (Tween) before the water touches the compound.[2][3]
Q: Can I use sonication to force it into solution? A: Yes, but be careful. Sonication generates heat.[1][2] While heat helps dissolution (endothermic process), excessive heat can degrade the oxane (ether) ring if acidic impurities are present.[1][2][3] Limit sonication to 10-minute bursts and keep the bath temperature below 45°C.
Q: Why is the melting point so high (~90-100°C) for such a small molecule? A: This is the signature of the intramolecular hydrogen bond.[1][2] It planarizes the molecule, allowing it to pack like "flat plates" in the crystal lattice.[1][2][3] Breaking this lattice requires significant energy (heat or strong solvation) [2].[1][2][3]
Q: Will the chlorine atom affect solubility? A: Yes. The Chlorine at position 5 is lipophilic and electron-withdrawing.[1][2] It reduces the pKa of the aniline further, making it harder to protonate and dissolve in aqueous acid compared to a non-chlorinated analog.[1][2][3]
References
-
Caron, G., et al. (2019).[1][2][3] "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry."[1][2][4] Journal of Medicinal Chemistry. (Explains the "closed" vs "open" conformation dynamics in DMSO vs Water). [2]
-
Kuhn, B., et al. (2010).[1][2][3] "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. (Details the impact of IMHB on solubility and permeability).
-
ChemicalBook. (2024).[1][2][3] "2-Amino-5-chlorobenzophenone Properties." (Provides physicochemical benchmarks for structurally similar ortho-acyl anilines).
Sources
- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-5-chlorobenzophenone CAS#: 719-59-5 [m.chemicalbook.com]
- 3. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]
- 4. iris.unito.it [iris.unito.it]
Technical Support Center: Purification of 5-Chloro-2-Acyl Anilines by Column Chromatography
Welcome to the technical support center for the purification of 5-chloro-2-acyl anilines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of this important class of chemical intermediates. Here, we address specific issues in a direct question-and-answer format, combining fundamental chromatographic principles with practical, field-tested solutions.
Troubleshooting Guide: Common Issues & Solutions
This section is dedicated to resolving the most frequent and challenging problems encountered during the column chromatography of 5-chloro-2-acyl anilines.
Q1: My aniline compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What is causing this and how can I fix it?
A1: This is the most common issue when purifying amines on silica gel.
-
Root Cause: The amine group on your 5-chloro-2-acyl aniline is basic. Standard silica gel has a high density of surface silanol groups (Si-OH), which are weakly acidic. This leads to a strong, often irreversible, acid-base interaction between your basic compound and the acidic stationary phase.[1][2] This interaction causes poor elution, resulting in significant peak tailing or streaking. In severe cases, your compound may not elute at all.[3]
-
Solution: Mobile Phase Modification The most effective solution is to add a small amount of a competitive base to your mobile phase to "mask" the acidic silanol sites.[4][5]
-
Action: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent mixture (e.g., Hexane/Ethyl Acetate).[6]
-
Mechanism: The TEA is a small, basic molecule that will preferentially bind to the acidic silanol groups on the silica surface, preventing your target aniline from interacting with them.[4][5] This allows your compound to travel through the column based on polarity differences rather than acid-base interactions, resulting in sharp, symmetrical peaks.
-
Q2: I'm getting poor separation between my desired 5-chloro-2-acyl aniline and a closely-related impurity. How can I improve the resolution?
A2: Achieving good resolution between compounds of similar polarity requires careful optimization of the mobile phase.
-
Root Cause: The polarity of your eluent is not optimized for the specific separation. If the eluent is too polar, both compounds will travel quickly with the solvent front, resulting in co-elution.[7][8] If it's not polar enough, the bands will be too broad, leading to overlap.
-
Solutions:
-
Optimize Eluent Polarity: The ideal solvent system should give your target compound a Retention Factor (Rf) of 0.2-0.35 on a TLC plate.[6] This range generally provides the best balance for separation on a column.
-
Action: Systematically test different ratios of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane).[7][9] If your spots are too high on the TLC (high Rf), decrease the polarity by adding more hexane. If they remain at the baseline (low Rf), increase the polarity by adding more ethyl acetate.[7]
-
-
Change Solvent Selectivity: If adjusting polarity with a standard Hexane/EtOAc system fails, switch one of the solvents. Different solvents interact with compounds in unique ways beyond just polarity.
-
Action: Try replacing ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME). A common system for amines is Dichloromethane/Methanol for more polar compounds.[9]
-
-
Implement Gradient Elution: If your desired product and impurity have significantly different polarities, a gradient elution can be highly effective.[10][11]
-
Action: Start with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc) to allow the less polar impurity to elute first. Then, gradually increase the concentration of the more polar solvent (e.g., to 80:20 Hexane/EtOAc) to elute your more polar target compound.[10][12] This technique sharpens peaks of later-eluting compounds and can significantly improve resolution and reduce purification time.[10][13]
-
-
Q3: My yield after column chromatography is very low. Where did my compound go?
A3: Low recovery can be attributed to several factors, from irreversible binding to compound instability.
-
Possible Causes & Solutions:
-
Irreversible Adsorption: As discussed in Q1, strong interaction with the acidic silica gel can cause a portion of your product to remain permanently stuck to the column.[3]
-
Solution: Always use a mobile phase modifier like triethylamine when purifying amines on silica.[1]
-
-
Compound Instability: Some acyl anilines can be sensitive to the acidic nature of silica gel and may decompose during the lengthy purification process.[3]
-
Solution: To test for stability, dissolve a small amount of your crude material in your chosen eluent, add a scoop of silica gel, and stir it for a few hours. Monitor the mixture by TLC against a reference spot of the starting material. If new spots appear, your compound is degrading. Consider switching to a more neutral stationary phase like alumina or using a deactivated silica gel.[3][14]
-
-
Improper Fraction Collection: Your compound may have eluted earlier or later than expected, or the fractions collected were too large, leading to dilution and apparent loss.
-
Frequently Asked Questions (FAQs)
This section covers essential best practices and foundational knowledge for successful column chromatography.
Q4: What is the best stationary phase for purifying 5-chloro-2-acyl anilines?
A4: The choice of stationary phase is critical.
-
Silica Gel (SiO₂): This is the most common and versatile stationary phase for normal-phase chromatography.[14] It is effective for a wide range of polarities. However, due to its acidic nature, it requires mobile phase modification with a base (like triethylamine) to successfully purify amines and prevent tailing.[1][2]
-
Alumina (Al₂O₃): Alumina is another polar adsorbent that can be used. It is available in acidic, neutral, and basic forms.[14] Basic or neutral alumina can be an excellent alternative to silica for purifying sensitive amines, as it eliminates the need for mobile phase additives. However, solvent systems developed for silica often need to be re-optimized for alumina.[16]
-
Amine-Functionalized Silica: For very challenging separations of basic compounds, silica gel covalently modified with aminopropyl groups can be used.[2] This stationary phase has a basic surface, which eliminates ionic interactions and can provide excellent peak shapes without mobile phase additives.[2]
Q5: How do I properly pack a column and load my sample?
A5: Proper column packing and sample loading are fundamental to achieving good separation. A poorly packed column will lead to channeling, band broadening, and poor resolution.[17][18]
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12][19]
-
In a separate beaker, mix your silica gel with your initial, low-polarity eluent to form a consistent slurry (no clumps).[19]
-
Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the side of the column to help the silica pack down into a uniform bed without cracks or air bubbles.[19]
-
Add a final protective layer of sand on top of the silica bed. Never let the solvent level drop below the top of this sand layer.[20]
-
-
Sample Loading: The goal is to apply your sample to the column in the narrowest possible band.
-
Wet Loading: Dissolve your crude product in the minimum amount of your mobile phase (or a solvent weaker than your mobile phase) and carefully pipette it onto the top layer of sand.[18] This is suitable for liquid samples or highly soluble solids.
-
Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the weight of your crude material), and remove the solvent on a rotary evaporator to get a dry, free-flowing powder.[18][21] Carefully add this powder to the top of the column. This method often provides superior resolution, especially for compounds that are not very soluble in the starting eluent.[22]
-
Q6: Should I use isocratic or gradient elution?
A6: The choice depends on the complexity of your mixture.
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire separation.[10][23]
-
When to use: It is best for simple separations where the compounds of interest have similar Rf values and are well-separated from impurities on the TLC plate.[23]
-
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by gradually increasing its polarity.[10]
-
When to use: It is superior for complex mixtures containing compounds with a wide range of polarities.[11][24] It helps to elute strongly retained compounds in a reasonable time while still providing good separation for less retained compounds.[10] It also results in sharper peaks for later-eluting compounds.[10][13]
-
Data & Protocols
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Compound Polarity | Non-Polar Solvent | Polar Solvent | Typical Starting Ratio | Modifier (if using silica) |
| Non-polar Anilines | Hexane / Heptane | Ethyl Acetate (EtOAc) | 95:5 to 90:10 | 0.1 - 1% Triethylamine |
| Mid-polarity Anilines | Hexane / Heptane | Ethyl Acetate (EtOAc) | 80:20 to 50:50 | 0.1 - 1% Triethylamine |
| Polar Anilines | Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 95:5 | 0.1 - 1% Triethylamine |
Protocol: Step-by-Step Isocratic Flash Chromatography
-
Solvent Selection: Develop a solvent system using TLC that gives your target compound an Rf of ~0.2-0.35. Add 0.5% triethylamine to the final eluent mixture.
-
Column Selection: Choose a column with a diameter appropriate for your sample size (a common rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude sample weight).
-
Packing: Pack the column using the slurry method described in Q5.
-
Sample Loading: Load your sample using the dry-loading technique described in Q5 for best results.
-
Elution: Add the mobile phase to the top of the column and apply gentle air pressure (flash chromatography). Maintain a constant flow rate.[6]
-
Fraction Collection: Begin collecting fractions in test tubes immediately.
-
Monitoring: Spot every few fractions on a TLC plate. Check the plates under a UV lamp to identify which fractions contain your purified product.
-
Combine & Concentrate: Combine the pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified 5-chloro-2-acyl aniline.
Visual Workflow & Troubleshooting
Diagram 1: General Column Chromatography Workflow
Caption: A standard workflow for purifying compounds using column chromatography.
Diagram 2: Troubleshooting Poor Separation
Caption: A decision tree for troubleshooting inadequate separation of compounds.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]
-
ScienceMadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
-
Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. [Link]
-
Chromatography Forum. (2005, December 30). use of Triethylamine. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Reddit. (2017, July 4). How to improve efficiency on flash chromatography. [Link]
-
ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?[Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?[Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?[Link]
-
Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. [Link]
-
Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?[Link]
-
Kianshardanesh.com. Comparison of Isocratic and Gradient Elution. [Link]
-
Longdom Publishing. Simplifying Chromatography: The Role of Isocratic Elution in Anal. [Link]
- How to run column chromatography. (Source document, URL not available).
-
University of Victoria. Column chromatography. [Link]
-
AGA Analytical. Thin Layer Chromatography (TLC). [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]
- Thin Layer Chromatography. (Source document, URL not available).
-
Department of Chemistry, University of Rochester. How to Run a Flash Column. [Link]
-
Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]
-
ACS Publications. (2019, December 3). Amine-Grafted Silica Gels for CO2 Capture. [Link]
-
PubMed. (2003). Extraction of heavy metals by amines adsorbed onto silica gel. [Link]
-
RSC Publishing. (2025, November 5). Amine-functionalised monolithic silica adsorbents for CO2 capture. [Link]
- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
MDPI. (2020, November 25). Adsorption of CO2 on Amine-Modified Silica Particles in a Confined-Fluidized Bed. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. sorbtech.com [sorbtech.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. Chromatography [chem.rochester.edu]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 14. aga-analytical.com.pl [aga-analytical.com.pl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sciencemadness.org [sciencemadness.org]
- 17. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 18. chromtech.com [chromtech.com]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. orgsyn.org [orgsyn.org]
- 22. reddit.com [reddit.com]
- 23. longdom.org [longdom.org]
- 24. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Oxane Ring Stability & Acid Compatibility
The following technical guide addresses the stability of oxane (tetrahydropyran) systems under acidic conditions. It distinguishes between oxane-based protecting groups (acetals, highly labile) and oxane scaffolds (cyclic ethers, generally stable but susceptible to nucleophilic opening).
Topic: Avoiding Oxane (Tetrahydropyran) Ring Opening Under Acidic Conditions Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Version: 2.1 (Current as of 2026)
Diagnostic: Identify Your "Oxane" Liability
Before troubleshooting, you must categorize the type of oxane ring in your molecule. The mechanism of failure differs radically between an Acetal (THP ether) and a Cyclic Ether (Scaffold).
The Oxane Liability Matrix
| Feature | Type A: The Protecting Group | Type B: The Scaffold |
| Structure | 2-substituted oxane (O-C-O linkage) | C-O-C linkage (Alkyl/Aryl ether) |
| Common ID | THP ether, MOM, MEM | Polyether antibiotics, Marine toxins, Pyranose core |
| Acid Sensitivity | High. Designed to cleave at pH 4–5. | Low. Stable to dilute HCl/TFA. |
| Failure Mode | Hydrolysis (loss of protection) | Nucleophilic Ring Opening ( |
| Critical Factor | Water/Alcohol concentration | Nucleophilicity of the counterion ( |
Mechanistic Insight: Why the Ring Opens
Understanding the mechanism allows you to engineer the reaction conditions to prevent it.
Mechanism A: Acetal Hydrolysis (Type A)
For THP protecting groups, the ring opens via an oxocarbenium ion . This is an equilibrium process driven by the presence of water or alcohols.
-
Prevention Strategy: Exclude water/alcohols; use non-nucleophilic buffers.
Mechanism B: Nucleophilic Ether Cleavage (Type B)
For oxane scaffolds, the ring is robust. Protonation of the oxygen is not enough to open the ring alone. It requires a strong nucleophile (Nu⁻) to attack the
-
Prevention Strategy: Avoid HBr/HI; use non-nucleophilic acids (
, ) if acid is mandatory.
Figure 1: Mechanistic divergence between acetal (THP protection) and ether (scaffold) sensitivity.[1] Note that Type A relies on resonance stabilization, making it much more labile than Type B.
Troubleshooting & FAQs
Scenario 1: Selective Deprotection (The "Boc" Problem)
User Question: "I need to remove a Boc group using acid, but my molecule contains a THP ether (protecting group). Every time I use TFA/DCM, I lose the THP group. How do I keep the ring closed?"
Technical Analysis: TFA is strong enough to cleave THP ethers. You need a reagent that cleaves the carbamate (Boc) but is kinetically too slow or sterically unable to hydrolyze the acetal (THP).
Solutions:
-
The Lewis Acid Switch (
): Zinc bromide in DCM is a mild, selective method for Boc removal that often spares THP ethers due to the high coordination requirement of the zinc which prefers the carbamate carbonyl. -
Anhydrous HCl (Riskier): 4M HCl in Dioxane can work if strictly anhydrous. THP cleavage requires water (hydrolysis) or alcohol (trans-acetalization). If the system is dry, the THP cannot hydrolyze. Warning: The chloride ion can still open the ring if heated.
-
The "Oxalyl Chloride" Trick: Generating HCl in situ using oxalyl chloride in methanol is often milder than adding concentrated HCl.
Scenario 2: Scaffold Rearrangement
User Question: "I am synthesizing a marine polyether. When I treat the ring system with acid to cyclize the next ring, the previous oxane ring isomerizes or opens."
Technical Analysis: This is likely a thermodynamic equilibration of spiroketals. The acid is catalyzing the reversible opening of the ring to the oxocarbenium ion, which then re-closes to the most thermodynamically stable isomer (anomeric effect).
Solutions:
-
Kinetic Control: Lower the temperature (-78°C to 0°C).
-
Buffer the Acid: Do not use neat TFA. Use PPTS (Pyridinium p-toluenesulfonate) .[1][2] It maintains a pH ~4.5, which is often sufficient for cyclization but too mild to rapidly scramble existing spiroketals.
-
Solvent Effect: Switch to non-polar solvents (Benzene/Toluene). Polar solvents stabilize the open oxocarbenium intermediate, accelerating rearrangement.
Scenario 3: Nucleophilic Ring Opening
User Question: "I am using HBr to cleave a benzyl ether elsewhere in the molecule, but my oxane ring is opening."
Technical Analysis:
HBr is a "double threat": it provides
Solutions:
-
Remove the Nucleophile: Switch to
-Pd/C (hydrogenolysis) for benzyl removal. -
Change the Acid: If acid is required, use
or at -78°C . While these are strong Lewis acids, the low temperature allows for kinetic differentiation between the acyclic benzyl ether (faster) and the cyclic oxane (slower).
Validated Protocols
Protocol A: Selective Boc Removal (Preserving THP)
Based on Lewis Acid Chelation Control
Reagents:
- (Zinc Bromide), anhydrous
-
DCM (Dichloromethane), anhydrous
Procedure:
-
Dissolve the Boc/THP-protected substrate (1.0 equiv) in anhydrous DCM (
). -
Add
(3.0–5.0 equiv). -
Stir at room temperature for 4–24 hours. Monitor by TLC.[1][3][4]
-
Note: The reaction is slower than TFA but highly selective.
-
-
Workup: Quench with water. Extract with DCM. The aqueous layer will contain the zinc salts.[5]
-
Why it works: The zinc coordinates to the Boc carbonyl oxygen, facilitating cleavage, but does not effectively activate the acetal oxygen of the THP group under these conditions.
Protocol B: Buffered Acidolysis (Safe for Scaffolds)
For conducting acid-sensitive transformations in the presence of oxane rings.
Reagents:
-
Solvent: MeOH (for deprotection) or DCM (for condensation)
Procedure:
-
Add PPTS (0.1 equiv for catalytic, 1.5 equiv for stoichiometric needs).
-
Heat to 55°C if necessary (PPTS is inefficient at RT for some transformations).
-
Why it works: PPTS is a weak acid salt. It provides a "buffered" proton source that is rarely strong enough to open unsubstituted oxane rings or scramble stable spiroketals.
Quantitative Stability Data
| Acid Reagent | pKa (approx) | Nucleophilicity | THP (Acetal) Stability | Oxane (Ether) Stability |
| HI (aq) | -10 | High ( | Unstable | Unstable (Opens) |
| HBr (aq) | -9 | High ( | Unstable | Unstable (Opens) |
| HCl (anhydrous) | -7 | Mod ( | Stable (if dry) | Stable (RT) / Unstable (Heat) |
| TFA | 0.2 | Low | Unstable | Stable |
| Formic Acid | 3.75 | Low | Unstable (Slow) | Stable |
| Acetic Acid | 4.76 | Low | Stable (RT) / Unstable (Heat) | Stable |
| PPTS | 5.2 | Low | Stable | Stable |
References
-
Greene's Protective Groups in Organic Synthesis.
-
Source: Wuts, P. G. M. (2014). Wiley.[6]
- Relevance: Definitive guide on THP stability and deprotection conditions.
-
-
Selective Deprotection of Boc in Presence of Silyl Ethers and Acetals.
-
Acid-C
- Source:Chem. Rev. 1989, 89, 8, 1617–1652.
- Relevance: Explains the thermodynamic vs. kinetic control in polyether/oxane synthesis.
-
Cleavage of Cyclic Ethers.
- Source:J. Chem. Soc., Perkin Trans. 1, 1982, 307-314.
- Relevance: Details the nucleophilic opening of oxanes by halides (I/Br).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regiocontrol in 3-Chloroaniline Acylation
Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Topic: Controlling Regioselectivity (N- vs. C-Acylation) in 3-Chloroaniline
Executive Summary & Decision Matrix
User Query: "How do I control whether the acyl group attaches to the nitrogen (N-acylation) or the ring carbon (C-acylation) on 3-chloroaniline?"
Technical Insight: 3-Chloroaniline presents a classic nucleophilic conflict. The nitrogen lone pair is the kinetic nucleophile, leading to N-acylation (amide formation) under standard conditions. To achieve C-acylation (Friedel-Crafts), you must invert this reactivity by converting the nitrogen into a directing group using strong Lewis acids (e.g., Boron trichloride). This is known as the Sugasawa reaction .[1]
Workflow Selector
Use the following logic to select your protocol:
Figure 1: Decision matrix for selecting the appropriate acylation protocol based on the desired target moiety.
Protocol A: Exclusive N-Acylation (Amide Synthesis)
Objective: Synthesis of N-(3-chlorophenyl)acetamide (or analogues). Mechanism: Nucleophilic attack of the amine on the acyl chloride/anhydride.
Step-by-Step Methodology
-
Solvent Selection: Use Dichloromethane (DCM) or Ethyl Acetate . Avoid protic solvents that might compete for the acylating agent.
-
Base Scavenger: Use Pyridine (1.1 equiv) or Triethylamine (1.2 equiv).
-
Why: 3-chloroaniline is weakly basic due to the electron-withdrawing chlorine. A base scavenger prevents the formation of the unreactive anilinium hydrochloride salt.
-
-
Addition: Add Acetyl Chloride (1.05 equiv) dropwise at 0°C .
-
Control: Low temperature prevents di-acylation (formation of imides).
-
Troubleshooting Guide (N-Acylation)
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Recovery | Formation of Anilinium Salt | The HCl byproduct protonated your starting material. Ensure >1 equiv of base (pyridine/TEA) is present to scavenge HCl. |
| Di-acylation (Imide) | Excess Reagent / High Temp | Strictly control stoichiometry (1.05 eq). Keep reaction at 0°C. If di-acylation occurs, hydrolyze the imide back to amide using mild aqueous NaOH. |
| Oily/Sticky Product | Residual Solvent/Pyridine | Wash organic layer with 1M HCl (to remove pyridine) followed by sat. |
Protocol B: Regioselective Ortho-C-Acylation (Sugasawa Reaction)
Objective: Synthesis of 1-(2-amino-4-chlorophenyl)ethanone.
Challenge: Standard Friedel-Crafts fails because the Lewis acid complexes with the amine, deactivating the ring.[1]
Solution: The Sugasawa Reaction uses
The Regioselectivity Mechanism (3-Chloroaniline Specifics)
3-Chloroaniline has two ortho positions relative to the amine:
-
Position 2: Between
and . (Sterically crowded). -
Position 6: Adjacent to
, opposite .[2] (Sterically accessible). -
Outcome: The reaction is highly selective for Position 6 (yielding the 2-acyl-5-chloroaniline isomer) due to the steric clash at Position 2.
Figure 2: Mechanism of Boron-mediated ortho-acylation. The Boron atom tethers the reagent, forcing delivery to the ortho carbon.
Optimized Protocol (Sugasawa Conditions)
Reference: Sugasawa et al. (1978); Improved by Douglas et al. (1994).
-
Reagents:
-
Substrate: 3-Chloroaniline (1.0 eq)
-
Lewis Acid 1:
(1.1 eq, 1M in DCM)[2] -
Lewis Acid 2:
(1.1 eq) or (for difficult substrates) -
Acyl Source: Nitrile (R-CN) is preferred over acyl chloride for this specific variant.
-
-
Procedure:
-
Step 1 (Complexation): Add
to the aniline in DCM at 0°C. Allow the white precipitate (complex) to form. -
Step 2 (Activation): Add the Nitrile and
. -
Step 3 (The "Pro Tip" - Thermal Shift): Distill off the DCM while adding Toluene , then reflux the toluene solution.
-
Why: High temperature is required to drive the reaction, and refluxing toluene helps expel the HCl gas , shifting equilibrium toward the product [1].
-
-
Step 4 (Hydrolysis): Quench carefully with ice/HCl. The intermediate is an imine species that must be hydrolyzed to the ketone.
-
Troubleshooting Guide (C-Acylation)
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | HCl Saturation | The reaction generates HCl which inhibits the mechanism. Use the Toluene Reflux method to physically expel HCl gas [1].[3] |
| Polymerization / Tars | Overheating without solvent exchange | Do not heat the DCM solution in a sealed vessel. You must switch to a higher boiling solvent (Toluene/Chlorobenzene) to manage thermal energy safely. |
| Wrong Regioisomer | Steric misjudgment | Confirm structure via NMR. If Position 2 attack is absolutely required (rare), specific directing groups or blocking groups at C6 are needed. |
Frequently Asked Questions (FAQs)
Q: Can I use Friedel-Crafts acylation (AlCl3 + Acetyl Chloride) directly on 3-chloroaniline?
A: No. The amine will react with
Q: Why use Nitriles instead of Acyl Chlorides for the C-acylation? A: In the Sugasawa modification, nitriles form a stable intermediate with the boron-aniline complex. Acyl chlorides are more prone to reacting directly with the nitrogen to form the amide (N-acylation) before the rearrangement to the carbon can occur.
Q: I see a "GaCl3" variant mentioned in literature. When should I use Gallium?
A: Gallium Trichloride (
References
-
Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[4] Journal of the American Chemical Society, 100(15), 4842–4852 (1978).
-
Douglas, A. W., et al. "Mechanistic study of the Sugasawa reaction: Ortho acylation of anilines."[1][5] Tetrahedron Letters, 35(37), 6807-6810 (1994).
-
BenchChem. "N-Acylation and N-Alkylation of Halogenated Anilines: Protocols." BenchChem Application Notes.
-
Chem-Station. "Sugasawa Reaction: Mechanism and Procedure." Chem-Station Int.[1] Ed.
Sources
Technical Support Center: 5-Chloro-2-(oxane-3-carbonyl)aniline
A Guide to Ensuring Solution Stability in Experimental Settings
Welcome to the technical support center for 5-Chloro-2-(oxane-3-carbonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying chemical principles to empower your experimental design and ensure the integrity of your results.
Forced degradation studies are a critical component of drug development, providing insights into potential degradation pathways and products.[1][2] These studies are essential for developing stability-indicating analytical methods.[1][3]
Frequently Asked Questions (FAQs): General Stability and Handling
Q1: What are the primary factors that can affect the stability of 5-Chloro-2-(oxane-3-carbonyl)aniline in solution?
A1: The stability of 5-Chloro-2-(oxane-3-carbonyl)aniline in solution is primarily influenced by pH, the choice of solvent, temperature, light exposure, and the presence of oxidizing agents. The molecule contains an amide linkage susceptible to hydrolysis and an aniline functional group prone to oxidation.[4][5][6]
Q2: What are the recommended storage conditions for solutions of 5-Chloro-2-(oxane-3-carbonyl)aniline?
A2: For optimal stability, solutions should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For long-term storage, consider storing aliquots at -20 °C or below. It is also advisable to keep the stock solution in an inert atmosphere.
Q3: Which solvents are recommended for dissolving 5-Chloro-2-(oxane-3-carbonyl)aniline?
A3: While solubility needs to be determined empirically for your specific concentration requirements, common organic solvents such as DMSO, DMF, and ethanol are generally suitable for creating stock solutions. For aqueous working solutions, it is crucial to consider the pH and the potential for hydrolysis. The use of buffers is recommended to maintain a stable pH.
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem: I am observing a progressive decrease in the concentration of my compound over time in my analytical runs (e.g., HPLC).
This is a common indicator of compound degradation. The following are the most likely causes:
-
Possible Cause 1: Hydrolysis of the Amide Bond
-
Scientific Rationale: The amide bond in 5-Chloro-2-(oxane-3-carbonyl)aniline is susceptible to cleavage by hydrolysis, especially under acidic or basic conditions, yielding 5-chloro-2-aminobenzoic acid and oxane-3-amine.[7][8] This reaction is often the primary degradation pathway in aqueous solutions. The rate of hydrolysis is pH-dependent.[6]
-
Troubleshooting Steps:
-
pH Verification: Immediately check the pH of your solution. If it is outside the neutral range (pH 6-8), this is a likely cause.
-
Forced Degradation Study (Acid/Base Hydrolysis): To confirm susceptibility, perform a forced degradation study. This involves intentionally exposing the compound to acidic and basic conditions to accelerate the degradation process and identify the resulting degradants.[9][10]
-
Solution: If your experimental conditions permit, adjust the pH of your solution to a neutral or near-neutral range using a suitable buffer system. If the experiment requires acidic or basic conditions, prepare fresh solutions immediately before use and minimize the time the compound is in solution.
-
-
-
Possible Cause 2: Oxidation of the Aniline Moiety
-
Scientific Rationale: The aniline functional group is electron-rich and can be easily oxidized, especially when exposed to air (oxygen), metal ions, or other oxidizing agents.[5] This can lead to the formation of colored impurities and a variety of oxidation products, including nitroso, nitro, and polymeric species.[4][11] Freshly purified anilines are often colorless but can darken over time due to air oxidation.[5]
-
Troubleshooting Steps:
-
Visual Inspection: Check your solution for any color change (e.g., yellowing or browning). This is a strong indicator of oxidation.
-
Forced Oxidation Study: Conduct a controlled experiment by exposing the compound to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) to confirm its sensitivity to oxidation.[12][13]
-
Solution:
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere.
-
Avoid Metal Contamination: Use high-purity solvents and avoid contact with metal spatulas or containers that could leach metal ions.
-
-
-
-
Possible Cause 3: Photodegradation
-
Scientific Rationale: Aromatic amines can be susceptible to degradation upon exposure to light, particularly UV light.[14][15] This can lead to complex degradation pathways and a loss of the parent compound.
-
Troubleshooting Steps:
-
Photostability Test: To assess light sensitivity, expose a solution of the compound to a controlled light source (simulating ambient or UV light) while keeping a control sample in the dark. Compare the purity of both samples over time.
-
Solution: Protect your solutions from light at all stages of your experiment. Use amber-colored vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
-
-
Problem: I am observing new, unidentified peaks in my chromatogram that were not present in the initial analysis of the standard.
The appearance of new peaks is a direct indication of the formation of degradation products.
-
Identification Strategy:
-
Correlate with Forced Degradation Studies: Analyze the samples from your forced degradation studies (acid/base hydrolysis, oxidation, and photolysis). Compare the retention times of the unknown peaks in your experimental samples with the degradation products formed under these stress conditions.[1][2] This will help in tentatively identifying the nature of the degradants.
-
LC-MS Analysis: For definitive identification, utilize liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This data can be used to propose the chemical structures of the degradation products.
-
Review Degradation Pathways: Based on the likely cause (hydrolysis, oxidation, or photolysis), you can predict the structures of the expected degradation products and compare their theoretical masses to your LC-MS data.
-
Quantitative Data Summary
The stability of 5-Chloro-2-(oxane-3-carbonyl)aniline is highly dependent on the specific conditions. The following table provides a general, illustrative guide to its expected stability. Note: This is a hypothetical summary for illustrative purposes. Actual stability should be determined experimentally.
| Condition | Solvent System | Temperature | Light Condition | Expected Stability (t½) | Primary Degradation Pathway |
| Acidic | 0.1 M HCl (aq) | 25°C | Ambient | Low (< 24 hours) | Hydrolysis |
| Neutral | pH 7.4 Buffer | 4°C | Dark | High (> 1 week) | Minimal Degradation |
| Basic | 0.1 M NaOH (aq) | 25°C | Ambient | Low (< 24 hours) | Hydrolysis |
| Oxidative | 3% H₂O₂ in Acetonitrile/Water | 25°C | Dark | Moderate (hours to days) | Oxidation |
| Photolytic | Acetonitrile/Water | 25°C | UV Light | Low to Moderate | Photodegradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to investigate the stability of 5-Chloro-2-(oxane-3-carbonyl)aniline.[10][16]
Materials:
-
5-Chloro-2-(oxane-3-carbonyl)aniline
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector[3]
-
pH meter
-
Amber vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Photodegradation: Mix 1 mL of the stock solution with 1 mL of water in a clear vial. Expose to a photostability chamber or direct sunlight. Prepare a control sample wrapped in foil.
-
Thermal Degradation: Keep a sample of the stock solution at an elevated temperature (e.g., 60°C).
-
Control: Mix 1 mL of the stock solution with 1 mL of water and store at 4°C in the dark.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
Visualizations
Caption: Workflow for investigating the stability of 5-Chloro-2-(oxane-3-carbonyl)aniline.
Caption: Simplified schematic of the hydrolysis of 5-Chloro-2-(oxane-3-carbonyl)aniline.
Caption: Potential oxidation pathways of the aniline moiety.
References
-
Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. Available from: [Link]
-
Wang, L., et al. (2023). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Available from: [Link]
-
Gupta, A., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1333-1347. Available from: [Link]
-
Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Available from: [Link]
-
Wikipedia. (n.d.). Aniline. Available from: [Link]
-
Wang, L., et al. (2023). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Available from: [Link]
-
Sharma, G., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(10), 153-162. Available from: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]
-
Pramauro, E., et al. (1995). Photocatalytic Treatment of Laboratory Wastes Containing Aromatic Amines. Journal of Chemical Research, Synopses, (1), 26-27. Available from: [Link]
-
Synergy Bioscience. (2023). Stability Testing of Pharmaceuticals: Why is it important?. Available from: [Link]
-
Blue, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available from: [Link]
-
Fairhurst, D. (n.d.). A practical guide to forced degradation and stability studies for drug substances. LGC. Available from: [Link]
-
SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). Available from: [Link]
-
Bajaj, S., & Singh, S. (Eds.). (2022). Methods for Stability Testing of Pharmaceuticals. Springer. Available from: [Link]
-
Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Available from: [Link]
-
Cruz Munoz, E., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. ResearchGate. Available from: [Link]
-
George, A., & St. John, P. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
PubChemLite. (n.d.). 5-chloro-2-(oxane-3-carbonyl)aniline hydrochloride (C12H14ClNO2). Available from: [Link]
-
Bridge, N. K., & Porter, G. (1958). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 244(1238), 259-275. Available from: [Link]
-
Kuchar, M., et al. (1987). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Collection of Czechoslovak Chemical Communications, 52(4), 1033-1042. Available from: [Link]
-
PubChem. (n.d.). 5-Chloro-2-phenoxyaniline. Available from: [Link]
-
PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Available from: [Link]
-
Pearson. (n.d.). What carboxylic acids and amines result from hydrolysis of. Available from: [Link]
-
Brown, R. S., & Bennett, A. J. (1997). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 10(6), 371-383. Available from: [Link]
-
Chemistry LibreTexts. (n.d.). Chemical Properties of Amides- Hydrolysis. Available from: [Link]
-
Le, T. H., et al. (2019). Anaerobic Degradation of Chloroanilines by Geobacter sp. KT5. ResearchGate. Available from: [Link]
-
Lyons, C. D., et al. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 50(6), 1307-1315. Available from: [Link]
-
Feng, J., et al. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Journal of Hazardous Materials, 187(1-3), 273-280. Available from: [Link]
-
Vasilyeva, G. K., & Strizhakova, E. R. (1994). Degradation of chlorinated anilines by certain representatives of the genera Aquaspirillum and Paracoccus. ResearchGate. Available from: [Link]
-
El-Sayed, W. S., et al. (2018). Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates having Unexpressed Catechol 2,3-Dioxygenase Gene. Journal of Pure and Applied Microbiology, 12(4), 2135-2144. Available from: [Link]
-
The Organic Chemistry Tutor. (2019, August 28). Hydrolysis of Amides. YouTube. Available from: [Link]
Sources
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- 5. Aniline - Wikipedia [en.wikipedia.org]
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- 12. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. onyxipca.com [onyxipca.com]
Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts
Welcome to the technical support center for handling hygroscopic amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet crucial compounds. Amine hydrochloride salts are prevalent in pharmaceuticals and organic synthesis due to their increased water solubility and stability compared to the free amine.[1] However, their hygroscopic nature—the tendency to absorb moisture from the atmosphere—presents significant handling challenges that can compromise experimental accuracy and reproducibility.[2][3][4]
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The focus is not just on what to do, but why specific techniques are critical for success.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the handling and use of hygroscopic amine hydrochloride salts in a question-and-answer format.
Storage and Stability
Question: I opened a new bottle of an amine hydrochloride salt, and it's already clumpy. Is it still usable?
Answer: Clumping is a clear indicator of moisture absorption.[3] Whether the material is still usable depends on the sensitivity of your experiment.
-
Causality: Amine hydrochloride salts are hygroscopic because the ionic nature of the salt readily attracts polar water molecules from the ambient air.[5][6] This absorbed water can lead to physical changes like clumping and caking, and in severe cases, deliquescence, where the solid dissolves in the absorbed water.[3][6]
-
Immediate Action:
-
Assess the extent: Minor clumping might be salvageable for less sensitive applications. Severe caking or a wet appearance indicates significant water uptake, which will affect the compound's actual weight and could lead to chemical degradation through hydrolysis.[3]
-
Drying: If the compound is thermally stable, you may be able to dry it under high vacuum, gently heating if the compound's stability allows.[7] Another method is azeotropic drying, where the salt is suspended in a solvent like toluene and the water is removed as an azeotrope.[8]
-
-
Best Practice: For highly sensitive experiments, it is always recommended to use a fresh, free-flowing lot of the compound.[3] To prevent this issue in the future, implement stringent storage protocols.
Question: What is the best way to store hygroscopic amine hydrochloride salts to prevent moisture absorption?
Answer: Proper storage is the first line of defense against the challenges posed by hygroscopic salts.
-
Primary Container: Always keep the salt in its original, tightly sealed container.[2] After opening, consider using Parafilm to create a better seal around the cap.[9]
-
Secondary Containment:
-
Desiccator: The most common and effective method is to store the primary container inside a desiccator containing an active drying agent (desiccant) like silica gel, calcium chloride, or phosphorus pentoxide.[2][7]
-
Inert Atmosphere: For extremely sensitive compounds, storage inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) is the gold standard.[10][11]
-
-
Long-Term Strategy: For bulk quantities, consider aliquoting the powder into smaller, single-use vials under a dry atmosphere.[3] This minimizes the exposure of the entire batch to ambient air during repeated use.
Weighing and Dispensing
Question: The weight of my hygroscopic salt keeps increasing on the analytical balance. How can I get an accurate measurement?
Answer: A continuously increasing weight reading is a classic sign of moisture absorption during weighing.[12][13] To obtain an accurate weight, you must minimize the sample's exposure to the atmosphere.
-
Causality: The high surface area of a powdered solid provides ample opportunity for atmospheric water molecules to adsorb onto the particles, leading to a rapid increase in mass.
-
Recommended Technique: Weighing by Difference
-
Place an estimated amount of the salt into a clean, dry weighing bottle with a stopper.[14]
-
Weigh the bottle with the salt and stopper, and record this initial mass.[14]
-
Quickly transfer an approximate amount of the salt to your reaction vessel.
-
Immediately replace the stopper on the weighing bottle and re-weigh it. Record this final mass.[14]
-
The difference between the initial and final masses is the accurate weight of the transferred salt.[14]
-
-
Environmental Control:
-
Glovebox: The most reliable method is to perform all weighing operations inside a glovebox with a controlled, low-humidity atmosphere.[10][11][15]
-
Low-Humidity Room: If a glovebox is unavailable, weighing in a room with a dehumidifier can help.[16] Placing a container of desiccant inside the balance chamber can also locally reduce humidity.[16]
-
-
Protocol: Accurate Weighing of a Hygroscopic Amine Hydrochloride Salt
-
Ensure all glassware, including the weighing bottle and spatula, are thoroughly dried in an oven (e.g., 125°C overnight) and cooled in a desiccator.[12][17]
-
Pre-weigh the clean, dry, and sealed receiving flask.
-
Inside a glovebox or a low-humidity environment, quickly add the hygroscopic salt to a tared weighing boat or directly into the receiving flask.
-
Seal the receiving flask and re-weigh to determine the mass of the salt by difference.
-
Dissolution and Reaction Setup
Question: My hygroscopic amine hydrochloride salt is not dissolving properly in the reaction solvent.
Answer: Dissolution issues can often be traced back to moisture contamination or the choice of solvent.
-
Impact of Absorbed Water: The presence of water can alter the solubility characteristics of the salt. While amine hydrochlorides are generally more water-soluble, absorbed moisture can lead to the formation of hydrates, which may have different solubilities in organic solvents.
-
Solvent Purity: Ensure you are using an anhydrous solvent. Even solvents labeled "anhydrous" should be treated with suspicion, especially if the bottle has been opened multiple times.[7] Consider using freshly dried solvents or those from a solvent purification system.
-
Troubleshooting Steps:
-
Confirm Solvent Anhydrousity: Use a Karl Fischer titrator to determine the water content of your solvent.[18][19]
-
Gentle Heating: If the salt's stability permits, gentle heating with stirring can improve solubility.
-
Sonication: Using an ultrasonic bath can help break up agglomerates and enhance dissolution.
-
Solvent Choice: Amine hydrochloride salts can have limited solubility in non-polar organic solvents. Consider using more polar aprotic solvents like acetonitrile, DMF, or DMSO, ensuring they are rigorously dried.
-
Question: My reaction is failing or giving low yields when I use an amine hydrochloride salt. What could be the problem?
Answer: Reaction failures with amine hydrochloride salts are frequently due to the presence of water or the acidic nature of the salt itself.
-
Moisture Interference: Many organic reactions, particularly those involving organometallics, hydrides, or other moisture-sensitive reagents, will be quenched by even trace amounts of water.[11][17] The absorbed water from the hygroscopic salt is a common culprit.
-
Acidity: The hydrochloride salt is acidic. If your reaction is base-sensitive, the salt can neutralize the base or catalyze unwanted side reactions.
-
Experimental Workflow for Moisture-Sensitive Reactions:
-
Glassware Preparation: All glassware must be oven-dried or flame-dried to remove adsorbed moisture and cooled under a stream of inert gas (nitrogen or argon).[20][21]
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere using a Schlenk line or a glovebox.[10][20] This prevents atmospheric moisture and oxygen from entering the reaction.
-
Reagent Addition: Add the dried hygroscopic amine hydrochloride salt under a positive pressure of inert gas. If making a solution, use cannula transfer techniques to add it to the reaction flask.[20]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are amine hydrochloride salts hygroscopic?
A1: The hygroscopicity of amine hydrochloride salts stems from the strong ionic interaction between the ammonium cation (R-NH3+) and the chloride anion (Cl-).[1] This ionic lattice readily attracts and incorporates polar water molecules from the atmosphere, a process driven by the formation of hydrogen bonds.[5]
Q2: How can I determine the water content of my hygroscopic salt?
A2: Several analytical techniques can quantify water content:
-
Karl Fischer Titration (KFT): This is the gold standard for accurately determining water content.[18][19][22] It is a specific and sensitive method that reacts directly with water.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[22] A weight loss step at a temperature corresponding to the boiling point of water can indicate the water content.
-
Loss on Drying (LOD): This is a simpler gravimetric method where the sample is weighed, heated in an oven, and then re-weighed.[19][22] The weight loss is attributed to moisture, but it can also include other volatile components.
| Method | Principle | Advantages | Limitations |
| Karl Fischer Titration | Chemical reaction with water | High specificity and accuracy, detects ppm levels[19][22] | Destructive, requires specialized reagents[23] |
| Thermogravimetric Analysis | Mass loss upon heating | Provides information on thermal stability | Not specific to water; other volatiles can interfere |
| Loss on Drying | Mass loss after oven heating | Simple and inexpensive[19] | Not specific, can be less accurate for low moisture levels[24] |
Q3: Can I regenerate a "wet" hygroscopic amine hydrochloride salt?
A3: Yes, in many cases, you can dry a salt that has absorbed moisture. The appropriate method depends on the thermal stability of the compound.
-
High Vacuum Drying: Placing the salt under a high vacuum for an extended period (e.g., overnight) is effective. Gentle heating can accelerate the process, but you must ensure the temperature is well below the compound's decomposition point.[7]
-
Azeotropic Distillation: For thermally sensitive compounds, creating a slurry of the salt in an immiscible solvent like toluene and distilling off the water-toluene azeotrope is a gentle and effective drying method.[8]
Q4: What is the difference between handling a hygroscopic salt in a glovebox versus a Schlenk line?
A4: Both techniques create an inert atmosphere to exclude moisture and oxygen, but they differ in their application.[10][20]
-
Glovebox: A sealed chamber filled with inert gas that allows for the manipulation of solids and liquids as if on an open bench.[10][11][17] It is ideal for operations like weighing, aliquoting, and preparing stock solutions of hygroscopic solids.
-
Schlenk Line: A dual-manifold system that provides both vacuum and inert gas to individual flasks.[10][20] It is primarily used for running reactions under an inert atmosphere, including solvent degassing and reagent transfers via syringe or cannula.
Diagrams and Workflows
Workflow for Handling a New Hygroscopic Amine Hydrochloride Salt
Caption: Decision workflow upon receiving a new hygroscopic compound.
Experimental Setup for a Moisture-Sensitive Reaction
Caption: Schematic of a reaction setup using a Schlenk line.
References
- Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Wikipedia. (n.d.). Air-free technique.
- GenFollower. (2026, January 30).
- Ossila. (n.d.).
- Chemistry LibreTexts. (2022, May 6). 1.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
- ResearchGate. (2019, November 19).
- Benchchem. (n.d.). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
- Unknown. (n.d.). WEIGHING BY DIFFERENCE.
- Sciencemadness.org. (2007, October 11).
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- Sigma-Aldrich. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
- Pharmaguideline. (2011, September 19).
- Unknown. (n.d.). Complete Guide to Moisture Content Test & Its Importance.
- ResearchGate. (n.d.). (PDF)
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- PMC. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
- American Laboratory. (2016, June 20).
- HepatoChem. (n.d.). How do you handle hygroscopic salts?.
- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts.
- NCERT. (n.d.). Amines.
- Scribd. (n.d.). Ammonium Chloride Corrosion.
- Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. scribd.com [scribd.com]
- 6. sussexdampexperts.com [sussexdampexperts.com]
- 7. How To [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. genfollower.com [genfollower.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pages.mtu.edu [pages.mtu.edu]
- 15. hepatochem.com [hepatochem.com]
- 16. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 19. Complete Guide to Moisture Content Test & Its Importance [borosilscientific.com]
- 20. Air-free technique - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. americanlaboratory.com [americanlaboratory.com]
- 23. researchgate.net [researchgate.net]
- 24. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in amino-ketone synthesis
Current Status: 🟢 Operational
Logged User: Senior Application Scientist
Topic: Minimizing Side Reactions in -Amino Ketone Synthesis
Welcome to the Synthesis Support Hub
You are likely here because your reaction flask contains a black tar instead of a crystalline solid, or your chiral HPLC trace shows a disappointing 50:50 racemate.
This guide treats your synthesis as a system. We do not just list "tips"; we troubleshoot the root causes of instability: Self-Condensation (Pyrazine formation) and Racemization (Enolization/Oxazolone formation) .
CASE FILE #001: The "Black Tar" Incident
Symptom: The reaction mixture turned dark brown/black upon workup. Yield is negligible. Mass spec shows a peak at
The Mechanism of Failure
Free
Figure 1: The fatal pathway of free-base amino ketones. Once the pyrazine forms, the product is lost.
Troubleshooting Protocol: The "Acid Trap" Strategy
Never allow the amino ketone to exist as a free base for longer than seconds.
-
Immediate Acidification: If generating the amino ketone via oxidation or deprotection, quench immediately into methanolic HCl or ethereal HCl .
-
Isolation: Isolate the product strictly as the Hydrochloride (HCl) or Hydrobromide (HBr) salt . These salts are stable indefinitely at room temperature because the protonated amine cannot act as a nucleophile to initiate dimerization.
-
Workup Modification:
-
Standard: Extract with EtOAc, wash with NaHCO₃ (Risk: High).
-
Optimized: Evaporate solvent, triturate residue with anhydrous Et₂O/HCl. Filter the solid salt.[1]
-
CASE FILE #002: The Vanishing Enantiomeric Excess
Symptom: Product isolated successfully, but ee% dropped from >98% (starting material) to <60%. Diagnosis: Racemization via Enolization or Oxazolone Formation.
The Mechanism of Failure
Racemization occurs through two distinct pathways depending on your reagents:
-
Direct Enolization: The
-proton is acidic ( ). Basic conditions promote enolate formation, destroying stereochemistry. -
Oxazolone (Azlactone) Formation: Common in Friedel-Crafts acylations or activations of N-acyl amino acids. The carbonyl oxygen attacks the activated acid, forming a 5-membered ring that rapidly epimerizes.
Strategic Solutions: Protecting Group Selection
The choice of Nitrogen protecting group (PG) is the single biggest variable in preserving chirality.
| Protecting Group | Stability Risk | Racemization Risk | Mechanism of Failure |
| Acetyl / Benzoyl | High | Critical | Forms Oxazolone easily. Avoid for chiral synthesis. |
| Boc / Cbz (Urethanes) | Low | Low | Reduced acidity of NH proton; steric bulk hinders oxazolone formation. |
| Phthaloyl (Phth) | Very Low | Negligible | No NH proton available; cannot form oxazolone. Gold Standard for Friedel-Crafts. |
| Tosyl (Ts) | Moderate | Moderate | Strong electron withdrawal increases |
Protocol: Friedel-Crafts Acylation without Racemization
Reference: The use of N-Phthaloyl amino acid chlorides.
-
Protection: Convert amino acid to N-Phthaloyl derivative (prevents oxazolone).
-
Activation: Convert to acid chloride using
. -
Acylation: React with arene using
(2.2 equiv) at low temperature ( to RT). -
Deprotection: Hydrazinolysis removes the Phthaloyl group.
CASE FILE #003: The Weinreb Anomaly
Symptom: Synthesis via Weinreb amide yielded a mixture of starting material and alcohol (over-addition), or low yield. Diagnosis: Unstable tetrahedral intermediate or temperature mismanagement.
The Logic
The Weinreb amide works by forming a stable chelated intermediate that collapses to the ketone only after acidic quench. If the temperature is too high, the chelate breaks, allowing a second equivalent of nucleophile to attack.
Figure 2: The Weinreb Chelate Stability. Premature warming leads to over-addition.
Optimized Protocol: Weinreb Synthesis of -Amino Ketones
-
Preparation: Dissolve N-Boc-protected Weinreb amide in anhydrous THF.
-
Cooling: Cool strictly to -78°C (acetone/dry ice).
-
Addition: Add Grignard/Organolithium (1.1 - 1.2 equiv) slowly.
-
Troubleshooting: If using bulky nucleophiles, warm only to
.
-
-
Quench: Pour the cold reaction mixture directly into excess saturated
or 1M . Do not allow it to warm up before quenching. -
Purification: Flash chromatography on silica (neutralized with 1%
if product is acid-sensitive, though N-Boc ketones are generally stable).
Frequently Asked Questions (FAQ)
Q: Can I store my
Q: Why is my product an oil when the literature says it's a solid? A: This usually indicates impurities (often the pyrazine dimer or residual solvent) preventing crystallization.
-
Fix: Dissolve the oil in a minimum amount of dry ethanol and add diethyl ether until cloudy. Store in the freezer (-20°C) to induce crystallization of the salt.
Q: I'm seeing "double peaks" in NMR. Is it racemized? A: Not necessarily. N-Boc amino ketones often exist as rotamers due to restricted rotation around the amide bond.
-
Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, they are rotamers. If they remain distinct, you have a diastereomeric mixture (racemization).
References
-
Mechanisms of Racemization
-
Weinreb Amide Methodology
-
Title: Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones.[3]
- Source: Thieme Connect / Synlett.
-
-
Friedel-Crafts & Protecting Groups
-
Stability of Amino Ketones
-
General Synthesis Reviews
Sources
- 1. reddit.com [reddit.com]
- 2. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. youtube.com [youtube.com]
- 6. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 9. Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Features of 5-Chloro-2-(oxane-3-carbonyl)aniline: A Comparative Analysis
In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is a cornerstone of progress. For researchers working with substituted anilines and heterocyclic moieties, a firm grasp of their spectroscopic signatures is paramount. This guide provides an in-depth analysis of the 1H NMR chemical shifts for 5-Chloro-2-(oxane-3-carbonyl)aniline, a molecule of interest in synthetic chemistry.
This document moves beyond a simple data report. It is designed to serve as a practical guide for fellow researchers, offering a comparative analysis with structurally related compounds, discussing the influence of solvent effects, and providing robust, reproducible experimental protocols. Our objective is to not only present the data but also to illuminate the underlying principles that govern the observed chemical shifts, thereby empowering scientists to interpret their own spectra with greater confidence.
Deciphering the Spectrum: Predicted vs. Experimental Insights
The 1H NMR spectrum of a molecule is a detailed fingerprint of its electronic environment. For 5-Chloro-2-(oxane-3-carbonyl)aniline, the spectrum can be logically divided into two regions: the aromatic region, featuring protons on the substituted benzene ring, and the aliphatic region, corresponding to the protons of the oxane (tetrahydropyran) moiety.
While direct experimental data for this specific molecule is not widely published in peer-reviewed literature, computational prediction tools, such as those used by chemical suppliers, provide a valuable starting point. For instance, predicted data for 5-Chloro-2-(oxane-3-carbonyl)aniline (CAS No. 1199773-11-7) can be found in databases like PubChem. These predictions are then refined and validated by comparative analysis with experimentally determined spectra of closely related structural analogs.
This guide will leverage experimental data from well-characterized, similar structures to build a reliable interpretation of what researchers should expect to observe for 5-Chloro-2-(oxane-3-carbonyl)aniline.
A Comparative Analysis of Chemical Shifts
To understand the 1H NMR spectrum of our target molecule, we will dissect it by comparing its constituent parts to simpler, well-documented compounds. This approach allows us to appreciate the electronic contribution of each functional group to the final chemical shifts.
The Aromatic Region: The Influence of Substituents
The substitution pattern on the aniline ring is the primary determinant of the chemical shifts for the aromatic protons (H-3, H-4, and H-6). The amino group (-NH2) is a powerful electron-donating group, which typically shields the ortho and para protons, shifting them to a lower ppm (upfield). Conversely, the chloro (-Cl) and carbonyl (-C=O) groups are electron-withdrawing, deshielding nearby protons and moving them to a higher ppm (downfield).
Let's consider the incremental effects:
-
Aniline: The parent molecule, aniline, shows its aromatic protons at approximately 6.7-7.2 ppm in CDCl3.
-
3-Chloroaniline: The introduction of a chlorine atom at the meta position to the amino group causes a general downfield shift of the aromatic protons due to its inductive electron-withdrawing nature.
-
5-Chloro-2-aminobenzamide: This is a very close analog. The key difference is the amide group. In DMSO-d6, the aromatic protons for a similar compound, 2-amino-5-chlorobenzamide, appear at δ 7.68 (d, J=2.4 Hz, 1H), 7.21 (dd, J=8.8, 2.4 Hz, 1H), and 6.70 (d, J=8.8 Hz, 1H).
For 5-Chloro-2-(oxane-3-carbonyl)aniline, we can predict a similar pattern. The proton at H-6 will be ortho to the electron-donating amino group and meta to the electron-withdrawing chloro group, likely appearing furthest upfield. The proton at H-4 will be meta to the amino group and ortho to the chloro group, placing it further downfield. The proton at H-3, being ortho to the deshielding carbonyl group, is expected to be the most downfield of the aromatic signals.
Table 1: Comparative 1H NMR Data (Aromatic Protons) in DMSO-d6
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Source |
| Predicted: 5-Chloro-2-(oxane-3-carbonyl)aniline | ~7.8-8.0 | ~7.3-7.5 | ~6.8-7.0 | - |
| 2-Amino-5-chlorobenzamide | - | 7.21 | 7.68 | |
| 3-Chloroaniline | 6.94 | 7.08 | 6.64 | Spectral DB |
Note: The numbering for 2-amino-5-chlorobenzamide is adjusted for comparison.
The Aliphatic Region: The Oxane Moiety
The oxane (tetrahydropyran) ring introduces a series of aliphatic protons. Their chemical shifts are primarily influenced by their proximity to the ring's oxygen atom and the exocyclic carbonyl group. The protons on the carbon adjacent to the oxygen (C-6) will be the most deshielded within the ring system. The proton on C-3, being alpha to the carbonyl group, will also experience a significant downfield shift.
A useful comparison is Tetrahydro-2H-pyran-3-carboxamide. In this molecule, the aliphatic protons resonate in the range of 1.5 to 3.8 ppm. We can expect a similar range for our target molecule, with the C-3 proton likely being the most downfield of the aliphatic signals due to the adjacent carbonyl.
The Critical Role of Solvent Selection
The choice of solvent for NMR spectroscopy is a critical experimental parameter that can significantly alter the observed chemical shifts, particularly for molecules with exchangeable protons (like -NH2) or those capable of hydrogen bonding.
-
CDCl3 (Deuterated Chloroform): A common, non-polar solvent. In CDCl3, the -NH2 protons of anilines typically appear as a broad singlet between 3.5 and 4.5 ppm. Intermolecular hydrogen bonding is less prevalent.
-
DMSO-d6 (Deuterated Dimethyl Sulfoxide): A polar, aprotic solvent. DMSO is a strong hydrogen bond acceptor. This interaction tends to deshield the -NH2 protons, shifting them significantly downfield, often above 7.0 ppm. This can be advantageous as it moves the amine proton signals away from the aliphatic region, reducing spectral overlap. The aromatic protons may also experience slight shifts due to solvent-solute interactions.
For 5-Chloro-2-(oxane-3-carbonyl)aniline, the presence of the -NH2 and carbonyl groups makes it susceptible to solvent effects. Running the spectrum in both CDCl3 and DMSO-d6 can provide valuable structural information and help in assigning the exchangeable amine protons.
Experimental Protocol for 1H NMR Data Acquisition
This section provides a standardized, best-practice protocol for acquiring a high-quality 1H NMR spectrum of a small organic molecule like 5-Chloro-2-(oxane-3-carbonyl)aniline.
Sample Preparation
-
Massing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) to the sample vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm reference). However, modern spectrometers can also reference the residual solvent peak.
Spectrometer Setup and Data Acquisition
The following is a general workflow for a modern NMR spectrometer (e.g., 400 MHz).
Caption: Standard workflow for NMR data acquisition and processing.
-
Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming involves adjusting the magnetic field homogeneity to achieve sharp, symmetrical peaks.
-
Tuning and Matching: The probe is tuned to the 1H frequency to ensure maximum signal transmission.
-
Acquisition Parameters: For a standard 1H spectrum, typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted based on the sample concentration (typically 8 to 64 scans).
-
Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected for accurate integration and analysis.
Conclusion
The 1H NMR spectrum of 5-Chloro-2-(oxane-3-carbonyl)aniline presents a clear set of signals that can be rationally assigned through an understanding of fundamental electronic effects and by comparison with structurally related compounds. The aromatic region is governed by the interplay of the electron-donating amino group and the electron-withdrawing chloro and carbonyl substituents. The aliphatic region is characteristic of the oxane ring, with protons alpha to the heteroatom and the carbonyl group being the most deshielded.
Researchers are advised to consider the significant impact of solvent choice on the chemical shifts, particularly for the exchangeable amine protons. By following standardized experimental protocols and leveraging comparative data, a confident and accurate structural elucidation of this and similar molecules is readily achievable.
References
A Comparative Guide to the Characteristic IR Absorption Bands of Amino-Diaryl Ketones
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For researchers in materials science and drug development, where amino-diaryl ketones represent a core structural motif in many functional dyes, photoinitiators, and pharmaceutical agents, a precise understanding of their spectral features is paramount. This guide provides an in-depth comparison of the characteristic IR absorption bands of amino-diaryl ketones, grounded in the principles of molecular vibrations and electronic effects, and supported by experimental data and protocols.
The Decisive Influence of the Amino Group on the Carbonyl Stretch
The most diagnostic absorption band in any ketone is the carbonyl (C=O) stretching vibration. In simple aliphatic ketones, this band appears strongly around 1715 cm⁻¹. For diaryl ketones, such as benzophenone, conjugation of the carbonyl group with the two aromatic rings delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its stretching frequency to approximately 1665-1685 cm⁻¹.[1] A published spectrum of pure benzophenone shows this strong absorption band at 1652 cm⁻¹.[2]
The introduction of an amino group (–NH₂) onto one or both of the aryl rings—particularly at the para position—induces a significant and diagnostically useful shift. The amino group is a powerful electron-donating group (EDG) through resonance. Its lone pair of electrons delocalizes into the aromatic system and, subsequently, into the carbonyl group. This increased electron density on the carbonyl carbon further weakens the C=O double bond, reducing its force constant and lowering its stretching frequency.[3][4]
This effect is clearly observed when comparing the IR spectrum of benzophenone with that of 4-aminobenzophenone. The C=O stretch in 4-aminobenzophenone is typically found in the range of 1620-1640 cm⁻¹ , a substantial redshift of 20-40 cm⁻¹ compared to its non-aminated counterpart. This significant shift serves as a primary indicator for the presence of the amino group conjugated with the diaryl ketone system.
Characteristic Vibrations of the Amino Group
The amino group itself gives rise to several characteristic absorption bands that confirm its presence and, in some cases, provide information about its environment (e.g., hydrogen bonding).
-
N-H Stretching Vibrations: Primary aromatic amines (Ar-NH₂) exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[5][6][7] These correspond to the asymmetric (higher frequency, ~3420-3500 cm⁻¹) and symmetric (lower frequency, ~3340-3420 cm⁻¹) stretching modes.[8] The presence of two bands in this region is a hallmark of a primary amine. Secondary amines (Ar₂NH), by contrast, show only one N-H stretching band.[5][7] These bands are typically of medium intensity and are sharper than the broad O-H stretching bands of alcohols.[5]
-
N-H Bending (Scissoring) Vibration: Primary amines also display an N-H "scissoring" or bending vibration. In aromatic amines, this band appears in the 1580-1650 cm⁻¹ region.[5][9] This absorption can sometimes overlap with the aromatic C=C stretching bands or even the shifted C=O stretch, requiring careful spectral interpretation.
-
C-N Stretching Vibrations: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band in the 1250-1335 cm⁻¹ region.[5][9][10] This is at a higher frequency compared to aliphatic amines (1020-1250 cm⁻¹) due to the increased bond strength from sp² carbon hybridization and resonance.
Comparative Data Summary
The table below summarizes the key diagnostic IR absorption frequencies, comparing a standard diaryl ketone (benzophenone) with a primary amino-diaryl ketone (e.g., 4-aminobenzophenone).
| Vibrational Mode | Benzophenone (Diaryl Ketone) | 4-Aminobenzophenone (Amino-Diaryl Ketone) | Causality of the Shift / Notes |
| C=O Stretch | ~1660 cm⁻¹ (Strong) | ~1630 cm⁻¹ (Strong) | Redshift due to resonance-based electron donation from the -NH₂ group, weakening the C=O bond. |
| N-H Stretch | N/A | ~3470 cm⁻¹ (Asymmetric, Medium) ~3360 cm⁻¹ (Symmetric, Medium) | Presence of two distinct bands is characteristic of a primary amine (-NH₂). |
| N-H Bend (Scissoring) | N/A | ~1615 cm⁻¹ (Medium) | Confirms the presence of the -NH₂ group. May overlap with other bands in this region. |
| Aromatic C-N Stretch | N/A | ~1280 cm⁻¹ (Strong) | Strong band indicative of an amine attached to an aromatic ring. |
| Aromatic C-H Stretch | >3000 cm⁻¹ (Medium-Weak) | >3000 cm⁻¹ (Medium-Weak) | Characteristic of sp² C-H bonds in the aryl rings. |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ (Multiple, Medium) | ~1450-1600 cm⁻¹ (Multiple, Medium) | Bands associated with the vibrations of the aromatic rings. |
Note: Specific wavenumbers are approximate and can be influenced by the physical state of the sample (solid vs. solution), solvent polarity, and hydrogen bonding.
Visualization of Electronic Effects
The following diagram illustrates the resonance effect responsible for the lowering of the carbonyl stretching frequency in amino-diaryl ketones.
Caption: Resonance delocalization in an amino-diaryl ketone.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of a Solid Sample
To ensure the collection of reliable and reproducible data, the following protocol for preparing a solid sample as a thin film is recommended. This method is often preferred for its simplicity and for avoiding interference from mulling agents.[11]
Objective: To obtain a high-resolution FT-IR spectrum of a solid amino-diaryl ketone.
Materials:
-
FT-IR Spectrometer
-
Salt plates (e.g., NaCl or KBr), clean and dry
-
Spatula
-
Small beaker or vial
-
Volatile solvent (e.g., methylene chloride or acetone) in a dropper bottle
-
Desiccator for storing salt plates
Methodology:
-
Plate Preparation:
-
Retrieve a salt plate from the desiccator. Handle the plate only by its edges to avoid transferring moisture and oils from your fingers.
-
If the plate is not perfectly clean, gently wipe it with a lint-free tissue lightly moistened with acetone and allow it to dry completely. A clean plate should be transparent, though a slightly foggy plate can often yield an acceptable spectrum.[11]
-
-
Sample Preparation:
-
Place a small amount of the solid sample (approx. 10-50 mg) into a clean, dry vial.[11]
-
Add a few drops of a volatile solvent like methylene chloride or acetone—just enough to completely dissolve the solid. The goal is to create a concentrated solution.
-
-
Film Deposition:
-
Using a pipette or dropper, place one or two drops of the concentrated solution onto the center of the salt plate.
-
Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate's surface.[11]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum first (if required by the instrument) with an empty beam path.
-
Run the sample spectrum.
-
-
Spectrum Optimization (Self-Validation):
-
Trustworthiness Check: The strongest absorption band (likely the C=O stretch) should have a transmittance of 1-10% (or an absorbance of ~1-2 a.u.).
-
If peaks are too intense (flat-topped): The film is too thick. Clean the plate with solvent and repeat the deposition using a more dilute solution or fewer drops.[11]
-
If peaks are too weak: The film is too thin. Add another drop of the solution onto the existing film, allow the solvent to evaporate, and re-run the spectrum.[11]
-
-
Post-Analysis:
-
Once a satisfactory spectrum is obtained, thoroughly clean the salt plate with a dry organic solvent (e.g., acetone).[12]
-
Return the clean, dry plate to the desiccator immediately to protect it from atmospheric moisture.
-
References
- A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. (n.d.). Analytical Chemistry.
- IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder.
- IR: amines. (n.d.). University of Calgary.
- Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry.
- Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
- Experiment 11 — Infrared Spectroscopy. (2010). Dartmouth College.
- Carbonyl - compounds - IR - spectroscopy. (n.d.). Adam Mickiewicz University.
- Lab 2 - Infrared Spectroscopy (IR). (n.d.). WebAssign.
- Infrared Spectroscopy. (n.d.). University of Colorado Boulder.
- Infrared Spectroscopy - CDN. (2015). Illinois State University.
- IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I - LibreTexts.
- Characteristic Infrared Absorption Bands of Functional Groups. (n.d.). University of Wisconsin-Madison.
- Organic Nitrogen Compounds II: Primary Amines. (2020, December 20). Spectroscopy Online.
- Characteristic IR Absorptions. (n.d.). OpenOChem Learn.
- IR Absorption Table. (n.d.). University of California, Los Angeles.
- Comparative FTIR spectra of benzophenone and the product of the reaction. (n.d.). ResearchGate.
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
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- 12. webassign.net [webassign.net]
Definitive Guide to MS/MS Characterization of C₁₂H₁₄ClNO₂
The following guide is structured as a technical comparison and implementation manual for the mass spectrometric characterization of C₁₂H₁₄ClNO₂, specifically focusing on Clomazone and its differentiation from isobaric drug discovery scaffolds.
Product Focus: High-Resolution Quadrupole-Time-of-Flight (Q-TOF) MS Comparative Alternative: Triple Quadrupole (QqQ) MS Target Analyte: Clomazone (and Isobaric Drug Scaffolds)[1][2][3][4]
Executive Summary
In pharmaceutical development and environmental toxicology, the molecular formula C₁₂H₁₄ClNO₂ represents a critical intersection between agrochemical safety (Clomazone) and covalent drug discovery (Chloroacetamide-based fragments).[1][2][3][4] While Triple Quadrupole (QqQ) systems remain the standard for quantitation, they often fail to distinguish the target analyte from structural isomers in complex biological matrices.[2][3][4]
This guide compares the performance of High-Resolution MS (Q-TOF) against standard QqQ workflows. We provide field-proven fragmentation pathways and protocols to ensure absolute structural confidence, essential when screening for covalent inhibitors or validating purity in drug synthesis.[1][2][3][4]
Molecular Profile & Isotopic Signature
Before optimizing fragmentation, the operator must validate the precursor ion's isotopic envelope.[3][4] The presence of a single Chlorine atom provides a distinct signature.[1][2][3][4]
-
Compound Name: Clomazone (Primary Standard)
-
IUPAC: 2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one[1][2][3][4]
-
Isotope Pattern:
Critical Isobar Warning: In drug discovery libraries, C₁₂H₁₄ClNO₂ may also correspond to 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one , a cysteine-reactive "scout fragment" used in chemoproteomics.[1][2][3][4] Q-TOF analysis is required to distinguish these structures via unique fragment ions (see Section 5).[1][2][3][4]
Comparative Analysis: Q-TOF vs. Triple Quad (QqQ)
The following table contrasts the performance of the two dominant MS platforms for C₁₂H₁₄ClNO₂ analysis.
| Feature | Method A: Triple Quad (QqQ) | Method B: Q-TOF (Recommended) | Impact on Workflow |
| Primary Mode | Multiple Reaction Monitoring (MRM) | Targeted MS/MS (tMS2) | QqQ is faster; Q-TOF provides structural certainty.[1][2][3][4] |
| Mass Accuracy | Nominal (± 0.5 Da) | High (< 2 ppm) | Q-TOF eliminates false positives from matrix interferences.[1][2][3][4] |
| Sensitivity | Excellent (LOQ < 0.5 µg/kg) | Good (LOQ ~ 1-2 µg/kg) | QqQ is preferred for trace quantitation; Q-TOF for ID.[1][2][3][4] |
| Selectivity | Low (Unit Resolution) | High (Resolving Power > 20k) | Q-TOF resolves the ³⁷Cl isotope fine structure.[1][2][3][4] |
| Fragmentation | Collision Induced (CID) | CID + Accurate Mass Fragments | Q-TOF confirms elemental composition of fragments.[1][2][3][4] |
Expert Insight: Use QqQ for routine high-throughput screening of known samples.[1][2][3][4] Use Q-TOF during method development, metabolite identification, or when an unexpected peak appears in the 240.1 m/z channel.[1][2][3][4]
Fragmentation Mechanism (The Core)
Understanding the causality of bond breakage is vital for interpreting spectra.[1][2][3][4] The fragmentation of Clomazone is dominated by the stability of the chlorobenzyl cation.[1][3][4]
Key Fragment Ions (ESI+ Mode)
-
m/z 125.0152 (Base Peak): The 2-chlorobenzyl cation .[1][2][3][4] Formed by the cleavage of the N-C bond connecting the isoxazolidinone ring to the benzyl group.[1][3][4] This is the "Quantifier" ion in most methods.[1][2][3][4]
-
m/z 89.0385: Formed by the loss of HCl from the m/z 125 fragment, resulting in a tropylium-like C₇H₅⁺ ion.[1][2][3][4]
-
m/z 204.1020: Loss of the Chlorine radical [M-Cl]⁺ or loss of HCl from the parent (less common in ESI, more common in EI).[1][2][3][4]
Pathway Visualization
The following diagram illustrates the fragmentation logic, distinguishing the herbicide Clomazone from its drug discovery isobar.
Caption: Comparative fragmentation tree showing the dominant pathway for Clomazone (Left) vs. the theoretical pathway for its tetrahydroquinoline isobar (Right).[1][2][3][4]
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating. If the ratio of m/z 125 to m/z 89 deviates by >20% from the standard, the identification is suspect.[3][4]
Step 1: Sample Preparation (QuEChERS Modified)
-
Extraction: Weigh 10g sample. Add 10 mL Acetonitrile (1% Acetic Acid).[1][2][3][4] Shake vigorously for 1 min.
-
Partitioning: Add 4g MgSO₄ and 1g NaCl. Vortex and centrifuge at 4000 rpm for 5 min.
-
Clean-up: Transfer 1 mL supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).[1][2][3][4]
-
Rationale: PSA removes organic acids and sugars that suppress ionization, enhancing the [M+H]⁺ signal.[2][3][4]
Step 2: MS/MS Parameters (Agilent/Sciex/Thermo)[1][2][3]
-
Ion Source: Electrospray Ionization (ESI) Positive.[1][2][3][4]
-
Drying Gas: 225°C at 12 L/min.
-
Collision Energy (CE) Ramp:
Step 3: Validation Criteria
-
Retention Time: Match standard within ±0.1 min.
-
Mass Accuracy: Precursor and Fragment 125 must be within 5 ppm (Q-TOF).
-
Ion Ratio: Intensity of (89/125) should be approximately 20-25%.[1][2][3][4]
Comparison of MRM Transitions
For researchers using Triple Quad systems, use these optimized transitions.
| Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| 240.1 | 125.0 | 18 | Quantifier (Most intense) |
| 240.1 | 89.0 | 46 | Qualifier 1 (Structural confirmation) |
| 240.1 | 99.0 | 30 | Qualifier 2 (Ring fragment) |
Note: The transition 240.1 -> 125.0 is highly sensitive but not unique. Many chlorobenzyl compounds yield m/z 125.[1][2][3][4][6] Always use the secondary transition (240 -> 89) to confirm the specific Clomazone structure.[1][2][3][4]
References
-
PubChem. (2025).[1][2][3][4] Clomazone | C12H14ClNO2 - CID 54778.[1][2][3][4] National Library of Medicine.[1][2][3][4] [Link][1][2][3]
-
NIST Mass Spectrometry Data Center. (2025).[1][2][3][4] Dimethazone (Clomazone) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] [Link][1][2][3]
-
European Reference Laboratories (EURL). (2024).[1][2][3][4] Pesticides LC/MS/MS MRM Spreadsheet. EURL-Pesticides Databank.[1][2][3][4] [Link]
-
MDPI. (2022).[1][2][3][4] QuEChERS Method Combined with GC- and LC-QTOF/MS to Screen Pesticides. Molecules. [Link]
Sources
Comparative Guide: HPLC Separation of 5-Chloro-Aniline Derivatives (Regioisomers)
Executive Summary
The chromatographic isolation of 3-chloroaniline (often referred to as 5-chloroaniline in specific synthesis contexts involving 1,3-substitution patterns) presents a classic challenge in reversed-phase chromatography: resolving the meta-isomer from its ortho- (2-chloro) and para- (4-chloro) analogs.
While C18 stationary phases are the industry standard, they often fail to provide baseline resolution (
Scientific Rationale & Mechanism
The Isomer Challenge
The separation difficulty arises from the structural similarity of the isomers.[1]
-
Hydrophobicity (logP): All three isomers have nearly identical logP values (~1.8–1.9), rendering C18 separation based purely on solvophobic partitioning inefficient.
-
pKa Differences:
-
2-Chloroaniline: pKa ~2.65 (Ortho effect reduces basicity).
-
3-Chloroaniline (5-chloro): pKa ~3.52.
-
4-Chloroaniline: pKa ~3.98.
-
The Solution: - Interactions
By switching from a C18 (alkyl) to a Biphenyl (aromatic) stationary phase, we introduce a secondary separation mechanism. The electron-deficient chlorine atom on the aniline ring creates a dipole that interacts specifically with the
Mechanism Visualization
The following diagram illustrates the dual-mechanism advantage of Phenyl phases over C18.
Caption: Comparison of retention mechanisms. C18 relies solely on hydrophobicity, while Biphenyl adds
Comparative Analysis: C18 vs. Biphenyl[2][3][4]
The following data represents a synthesized dataset based on standard chromatographic behavior for chloroanilines (neutral pH conditions).
Experimental Conditions
-
System: HPLC with UV Detection (254 nm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).
-
Mobile Phase B: Methanol (MeOH).[2]
-
Note: MeOH is preferred over Acetonitrile (ACN) for Phenyl columns because ACN's
-electrons (triple bond) can interfere with the stationary phase interactions.[2]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
Performance Data
| Parameter | C18 Column (Standard) | Biphenyl Column (Recommended) |
| Elution Order | 2-Cl | 2-Cl |
| Retention (k') 3-Cl | 2.1 | 3.4 |
| Selectivity ( | 1.02 (Poor) | 1.15 (Excellent) |
| Resolution ( | 0.8 (Critical Pair) | 3.2 (Baseline) |
| Peak Symmetry | 1.4 (Tailing common) | 1.1 (Improved) |
Analysis: On the C18 column, the 3-chloro and 4-chloro isomers often co-elute or show a "saddle" peak. The Biphenyl column not only retains the compounds longer (due to high aromaticity) but significantly separates the meta (3-Cl) isomer from the para (4-Cl) isomer.
Detailed Experimental Protocol
This self-validating protocol ensures reproducibility and robustness.
Reagent Preparation
-
Buffer (10 mM Ammonium Acetate, pH 6.0):
-
Dissolve 0.77 g of Ammonium Acetate in 950 mL of HPLC-grade water.
-
Adjust pH to 6.0 ± 0.1 using dilute Acetic Acid.
-
Dilute to 1000 mL and filter through a 0.22 µm membrane.
-
-
Standard Solution:
-
Prepare individual stock solutions of 2-, 3-, and 4-chloroaniline at 1 mg/mL in Methanol.
-
Create a working mixture containing 50 µg/mL of each isomer in 50:50 Buffer:MeOH.
-
Instrument Setup
-
Column: Biphenyl or Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 5 µm.
-
Wavelength: 254 nm (Primary), 230 nm (Secondary).
-
Injection Volume: 5–10 µL.
Gradient Method
-
Isocratic hold is recommended for maximum resolution of isomers, but a shallow gradient improves peak shape.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeOH) | Comment |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Begin Gradient |
| 12.0 | 30 | 70 | Elute Isomers |
| 12.1 | 60 | 40 | Re-equilibrate |
| 17.0 | 60 | 40 | End Run |
Method Development Decision Tree
Caption: Workflow demonstrating why Methanol + Phenyl chemistry is the optimal path for chloroaniline separation.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with residual silanols. | Increase buffer concentration to 25 mM or add 0.1% Triethylamine (TEA) if using older silica columns. |
| Retention Shift | pH drift affecting ionization. | Ensure pH is controlled.[4] At pH 6.0, anilines are mostly neutral (retained). At pH 3.0, they are ionized (less retained). |
| Loss of Resolution | ACN used instead of MeOH. | Switch organic modifier to Methanol to restore |
References
-
PubChem. (n.d.). 3-Chloroaniline (Compound Summary).[5] National Library of Medicine. Retrieved from [Link]
-
Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). HALO Phenyl-Hexyl: Mechanism of Separation.[1][6] Retrieved from [Link]
-
Stenutz, R. (n.d.). pKa Data for Chloroanilines. Retrieved from [Link]
Sources
comparing bioactivity of oxane vs cyclohexane substituted anilines
An Expert's Guide to Bioisosteric Modulation: Comparing the Bioactivity of Oxane vs. Cyclohexane Substituted Anilines
Introduction
In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone, serving as a vital building block for a multitude of therapeutic agents.[1] The strategic modification of this scaffold is a key exercise in medicinal chemistry, aimed at fine-tuning a compound's pharmacological profile. One of the most elegant strategies in this endeavor is bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters.[2][3]
This guide provides an in-depth technical comparison of two critical bioisosteres for aniline substitution: the saturated carbocycle, cyclohexane, and its heterocyclic counterpart, oxane (tetrahydropyran, THP). While structurally similar, the replacement of a methylene group (-CH₂) in cyclohexane with an oxygen atom in oxane introduces subtle yet profound changes that can dramatically alter a molecule's interaction with its biological target and its overall disposition in the body. We will explore the fundamental physicochemical rationale behind this substitution, present comparative experimental data, and provide detailed protocols for the synthesis and bioactivity assessment of these compound classes.
Part 1: The Physicochemical Rationale for Bioisosteric Replacement
The decision to employ a cyclohexane or an oxane ring is rooted in fundamental principles of medicinal chemistry. The choice is not arbitrary; it is a calculated move to modulate specific properties of a lead compound.
Structural and Electronic Divergence
At first glance, cyclohexane and oxane are conformationally similar, both adopting a stable chair conformation. However, the introduction of an oxygen atom in the oxane ring imparts significant changes to its electronic character and steric profile.
-
Polarity and Lipophilicity: The C-O-C ether linkage in oxane introduces a polar moment and reduces the molecule's overall lipophilicity compared to the purely nonpolar hydrocarbon cyclohexane.[4] This is reflected in their calculated logP values and can be a critical tool for "escaping flatland" to design molecules with improved solubility and metabolic stability.[5][6]
-
Hydrogen Bonding Capacity: The oxygen atom in oxane can act as a hydrogen bond acceptor, a feature completely absent in cyclohexane.[4] This provides an additional point of interaction with a biological target, which can lead to enhanced binding affinity and potency.
-
Conformational Effects: The C-O bond is shorter than a C-C bond, and the C-O-C bond angle is smaller than the C-C-C angle. These geometric differences, while subtle, can alter the conformational preference of the ring and the spatial orientation of its substituents, thereby influencing how the molecule fits into a binding pocket.
Anticipated Impact on Pharmacokinetics and Pharmacodynamics
These physicochemical differences translate directly into predictable effects on a drug candidate's behavior.
-
Pharmacodynamics (PD): The potential for an additional hydrogen bond from the oxane oxygen can be the deciding factor in achieving high-affinity binding to a target protein. Conversely, the nonpolar, space-filling nature of the cyclohexane ring may be optimal for engaging with hydrophobic pockets.[7]
-
Pharmacokinetics (PK/ADME): The increased polarity and lower lipophilicity of oxane-substituted compounds often lead to improved aqueous solubility and can mitigate issues with P-glycoprotein (P-gp) efflux.[4][8] This polarity shift frequently results in improved metabolic clearance profiles, a common goal in lead optimization.[4] Furthermore, the electronic nature of the oxane ring can modulate the pKa of adjacent functionalities, such as the aniline amine, which can influence absorption and distribution.[4][9]
Caption: Key physicochemical differences between cyclohexane and oxane and their predicted biological impact.
Part 2: A Data-Driven Comparison of Bioactivity
The true test of a bioisosteric replacement lies in experimental data. While direct, side-by-side comparisons of oxane- and cyclohexane-substituted anilines across a wide range of biological targets are not always available in single publications, a synthesis of data from various drug discovery programs provides compelling evidence for the strategic utility of this substitution.
A notable example comes from the development of Janus kinase 1 (JAK1) selective inhibitors.[4] In this program, a direct switch from a cyclohexyl derivative to its oxane (THP) bioisostere was evaluated. While the change in ligand binding efficiency was minimal, the subtle decrease in lipophilicity (logD 2.66 for the cyclohexyl compound vs. 2.08 for the oxane analog) had a profound and beneficial impact on the compound's pharmacokinetic profile.[4] Specifically, the oxane derivative demonstrated improved clearance in both rat and human liver microsomes.[4]
| Parameter | Cyclohexyl Derivative (18) | Oxane (THP) Derivative (19) | Outcome of Replacement | Source |
| Target | Janus Kinase 1 (JAK1) | Janus Kinase 1 (JAK1) | N/A | [4] |
| logD | 2.66 | 2.08 | Decreased Lipophilicity | [4] |
| LLE | - | 1.4-fold increase | Improved Ligand Efficiency | [4] |
| Clearance | Higher | Lower (Improved) | Favorable ADME Profile | [4] |
This table summarizes data on JAK1 inhibitors where a cyclohexane to oxane switch proved beneficial for ADME properties.
Structure-Activity Relationship (SAR) Insights
The bioactivity of aniline derivatives is highly sensitive to the electronic properties of their substituents.[10][11] Electron-withdrawing groups on the aniline ring can enhance activity in some contexts, while electron-donating groups may be favorable in others.[10][12] The choice between an oxane and a cyclohexane moiety adds another layer to this complex relationship:
-
When to Consider Oxane: An oxane substitution should be prioritized when a lead compound suffers from poor solubility, high metabolic turnover, or when a hydrogen bond acceptor is hypothesized to be beneficial for target engagement. Its lower lipophilicity can be a key advantage in mitigating off-target effects associated with "greasy" molecules.[4][13]
-
When to Consider Cyclohexane: A cyclohexane ring is an excellent choice when maximizing occupancy of a large, hydrophobic binding pocket is the primary goal. Its rigid, three-dimensional structure can offer more contact points with a target protein compared to a flat aromatic ring, and it can reduce the entropic penalty of binding compared to a more flexible alkyl chain.[7]
Part 3: Experimental Guide for Synthesis and Bioactivity Screening
Reproducible and well-documented experimental protocols are the bedrock of scientific integrity. This section provides validated, step-by-step methodologies for the synthesis of substituted anilines and for their subsequent evaluation in a common bioactivity assay.
Synthesis Protocol: Catalytic Reduction of a Nitroarene
This classic and robust method is widely applicable for the synthesis of anilines from their corresponding nitro precursors.[14]
Objective: To synthesize p-chloroaniline from p-chloronitrobenzene.
Materials:
-
p-Chloronitrobenzene
-
Ethanol, reagent grade
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (balloon or Parr hydrogenator)
-
Celite
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve p-chloronitrobenzene (1.0 eq) in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with a small amount of ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude p-chloroaniline.
-
If necessary, purify the product by recrystallization or flash column chromatography.
Note: This general procedure can be adapted for a wide variety of substituted nitroarenes, including those containing oxane or cyclohexane moieties on other parts of the molecule.
Bioactivity Protocol: Cell Viability Assessment via CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a synthesized aniline derivative against a cancer cell line (e.g., HepG2).
Materials:
-
Synthesized aniline derivative (dissolved in DMSO)
-
HepG2 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for an additional 24-72 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a nonlinear regression model to determine the IC50 value.[15]
Caption: A generalized workflow for the synthesis and bioactivity screening of substituted anilines.
Conclusion and Future Perspectives
The choice between an oxane and a cyclohexane substituent on an aniline core is a nuanced but powerful decision in drug design. The oxane ring, with its inherent polarity and hydrogen-bonding capability, offers a compelling route to improving the pharmacokinetic properties of a molecule, particularly solubility and metabolic stability.[4][5] In contrast, the nonpolar cyclohexane ring remains an excellent tool for optimizing interactions within hydrophobic pockets.[7]
The data clearly indicate that this bioisosteric switch is not merely a "like-for-like" replacement but a strategic tool for fine-tuning a compound's ADME and PD profile. As drug discovery continues to tackle increasingly complex biological targets, the intelligent application of such principles will be paramount. Future research should focus on more direct, systematic comparisons of these and other saturated heterocyclic bioisosteres to build a more comprehensive and predictive framework for their application in medicinal chemistry.
References
-
Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1530–1534. [Link]
-
Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Request PDF on ResearchGate. [Link]
-
Eckert, H., & Klamt, A. (2006). Bioisosters as resulted from vHTS using cyclohexane as target. COSMOsim... ResearchGate. [Link]
-
Sivaramakrishnan, R., et al. (2019). Influence of the Ether Functional Group on Ketohydroperoxide Formation in Cyclic Hydrocarbons: Tetrahydropyran and Cyclohexane. PubMed. [Link]
-
Wadsworth, S. J., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]
-
Wang, Z., et al. (2023). Aniline-induced production of aniline-containing polyketides and related bicyclic polyketides by the Yellow River wetland-derived fungus Talaromyces funiculosus. Frontiers. [Link]
-
Paterson, W. G., & Schaefer, T. (1963). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry. [Link]
-
Argese, E., et al. (2002). Substituted aniline interaction with submitochondrial particles and quantitative structure^activity relationships. CORE. [Link]
-
Argese, E., et al. (2002). Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. PubMed. [Link]
-
Bakalár, M., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]
-
Gunanathan, C., & Milstein, D. (2011). Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. CHIMIA. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
-
Obafemi, T. A., et al. (2024). Synthesis, Bioactivities and In-Silico Activities of Aniline and Anisidine Mannich Bases. Chemistry Africa. [Link]
-
Chaudhari, C., et al. (2021). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst. The Royal Society of Chemistry. [Link]
-
Yamakawa, T., et al. (1991). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. PubMed. [Link]
-
Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
-
Kirton, S. B., et al. (2013). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. PubMed. [Link]
-
Gasser, J., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]
-
LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
-
Mohamed, G. G., et al. (2025). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. [Link]
-
Smith, D. A. (2012). 1 Physicochemistry. Wiley-VCH. [Link]
- Google Patents. (1992). US5117061A - Process of preparing substituted anilines.
-
Cresset. (2024). Aniline replacement in drug-like compounds. Cresset. [Link]
-
Sharma, A., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery. [Link]
-
Mykhailiuk, P. K., et al. (2023). (PDF) 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. ResearchGate. [Link]
-
Wang, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]
-
Sharma, A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed. [Link]
-
Sharma, A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ResearchGate. [Link]
-
Zeyer, J., et al. (1985). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology. [Link]
Sources
- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
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- 4. img01.pharmablock.com [img01.pharmablock.com]
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- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
UV-Vis Spectral Profiling of (2-Amino-4-chlorophenyl) Ketones: A Comparative Analytical Guide
Executive Summary
Context: (2-Amino-4-chlorophenyl) ketones are critical electrophilic intermediates in the synthesis of pharmacophores, including quinolines and benzodiazepines.[1] Their high reactivity—driven by the ortho-amino group—makes them prone to cyclization and degradation, necessitating rapid, robust analytical validation.
The Problem: While HPLC provides separation, it is often too slow for real-time reaction monitoring (e.g., Friedländer synthesis).
The Solution: This guide establishes a self-validating UV-Vis spectroscopy protocol. By leveraging the distinct solvatochromic and auxochromic shifts caused by the "Push-Pull" electronic system (amino donor/carbonyl acceptor) and intramolecular hydrogen bonding, researchers can instantly differentiate the target ketone from starting anilines and degradation products.
Part 1: Theoretical Framework & Electronic Transitions
To interpret the spectra accurately, one must understand the electronic architecture of the molecule. The (2-amino-4-chlorophenyl) ketone system exhibits a classic Donor-
The "Push-Pull" Mechanism[1]
-
Donor (D): The amino group (
) at position 2 and the Chlorine atom at position 4 donate electron density into the ring via resonance (+M effect).[1] -
Acceptor (A): The carbonyl group (
) withdraws electron density (-M effect).[1] -
Result: This interaction lowers the HOMO-LUMO gap, resulting in a strong Intramolecular Charge Transfer (ICT) band in the near-UV/visible region (350–420 nm), often giving these compounds a yellow hue.
The Ortho Effect (Intramolecular Hydrogen Bonding)
Unlike their para or meta isomers, ortho-amino ketones form a stable 6-membered ring via an intramolecular hydrogen bond (IMHB) between the amino hydrogen and the carbonyl oxygen.
-
Spectral Consequence: This planarizes the molecule, maximizing conjugation and causing a significant bathochromic shift (Red Shift) compared to non-H-bonded analogs.[1]
Diagram 1: Electronic Transition Logic
Caption: Logical flow of electronic modifications leading to the diagnostic ICT band.
Part 2: Comparative Spectral Analysis[1]
This section compares the target molecule against common alternatives/impurities to establish identification criteria.
Table 1: Comparative Spectral Fingerprints (in Methanol)
| Compound Class | Key Substituents | Visual Appearance | Mechanism of Shift | ||
| Target Molecule | 2-NH₂, 4-Cl, C=O | 365–395 nm (ICT) | ~240 nm | Yellow Solid | Strong Push-Pull + H-Bond Planarity |
| Precursor | 4-Chloroaniline | ~290–300 nm | ~240 nm | Colorless/Tan | Missing C=O acceptor; no ICT band.[1][2] |
| Isomer Analog | 4-Amino-4'-chlorobenzophenone | ~330–340 nm | ~260 nm | Pale Yellow | No ortho H-bond; twisted geometry reduces conjugation.[1] |
| Defluorinated Analog | 2-Aminobenzophenone | 350–360 nm | ~235 nm | Yellow | Missing Cl auxochrome; slight hypsochromic (blue) shift vs Target.[1] |
Detailed Analysis
-
Vs. Precursor (Reaction Monitoring): The disappearance of the 4-chloroaniline peak (~295 nm) and the emergence of the broad ICT band (>360 nm) is the primary indicator of successful acylation.
-
Vs. Non-H-Bonded Isomers: If the amino group is in the para position (4-amino), the steric hindrance between the phenyl rings forces a twisted conformation.[1] The target ortho-isomer is locked planar by the H-bond, resulting in a distinct red shift of 30–50 nm compared to the para isomer.
Part 3: Solvatochromism & Self-Validation[1]
A single spectrum is rarely conclusive.[1] To validate that the observed peak is indeed the (2-amino-4-chlorophenyl) ketone, utilize Solvatochromism as a confirmation tool.[1]
-
Non-Polar (Cyclohexane/Hexane): The intramolecular H-bond is dominant.[1] The spectrum will show a sharp, structured ICT band.
-
Polar Protic (Methanol/Ethanol): The solvent competes for H-bonding.[1] While the ICT band generally remains, it typically broadens and may undergo a slight hypsochromic (blue) shift or loss of fine structure as the solvent disrupts the internal H-bond stability.
Critical Insight: If adding a drop of acid (HCl) causes the yellow color to vanish and the 370 nm peak to collapse (forming the ammonium salt which kills the "Push" effect), you have confirmed the presence of the free amino group.
Part 4: Experimental Protocol
This protocol is designed for qualitative ID and semi-quantitative purity checks during synthesis.[1]
Reagents
-
Solvent A: Spectroscopic Grade Methanol (Cutoff <205 nm).[1]
-
Solvent B: Cyclohexane (for H-bond validation).[1]
-
Acid: 0.1 M HCl (for amine validation).
Workflow Diagram
Caption: Step-by-step validation workflow for confirming 2-amino ketone structure.
Step-by-Step Methodology
-
Blank Correction: Warm up the UV-Vis spectrophotometer (Double-beam preferred) for 20 minutes. Run a baseline correction with pure Methanol.[1]
-
Stock Preparation: Weigh 10 mg of the sample and dissolve in 100 mL Methanol (Concentration:
). -
Working Solution: Dilute 2 mL of Stock into 10 mL Methanol. Target absorbance at
should be between 0.6 and 0.9 AU.[1] -
Primary Scan: Scan from 200 nm to 500 nm.
-
Success Criteria: Observation of a major peak at 230-240 nm and a broad band centered at 365-395 nm.[1]
-
-
Acid Shift Test (The "Kill Switch"):
-
Add 2 drops of 1M HCl to the cuvette. Invert to mix.
-
Observation: The solution should turn colorless.
-
Spectral Change: The band at ~380 nm should disappear (or shift drastically to <300 nm) as the
becomes , destroying the donor capability.
-
References
-
NIST Chemistry WebBook. UV/Visible Spectrum of 2-Aminobenzophenone.[1][3] National Institute of Standards and Technology.[1][3][4] Available at: [Link][1]
-
Görner, H. (2002).[1] Triplet Excited States and Radical Intermediates Formed in Electron Pulse Radiolysis of Amino and Dimethylamino Derivatives of Benzophenone.[5] The Journal of Physical Chemistry A, 106(42), 9809–9817. Available at: [Link][1]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra: Substituent Effects. Available at: [Link][1]
Sources
Comparison Guide: Validation of Aniline Purity – TLC vs. LC-MS
Executive Summary
In pharmaceutical and agrochemical synthesis, Aniline (Benzenamine) is a critical yet volatile intermediate. Its propensity for rapid oxidation into azo-compounds and nitro-derivatives necessitates a robust validation protocol. This guide compares Thin Layer Chromatography (TLC) as a rapid, qualitative screen against Liquid Chromatography-Mass Spectrometry (LC-MS) as the quantitative gold standard.
The Bottom Line: TLC is the "Gatekeeper"—an essential, low-cost method for monitoring reaction progress and gross purity. LC-MS is the "Validator"—required for certifying >99.9% purity and quantifying trace genotoxic impurities (GTIs) to meet regulatory standards (e.g., ICH M7).
Part 1: The Challenge of Aniline Purity
Aniline (
-
Nitrobenzene: Residual starting material.
-
Azobenzene: Oxidation byproduct (colored).
-
Phenol: Hydrolysis byproduct.
-
N-Alkylated derivatives: Side products from alkylation reactions.
Scientific Insight: Aniline samples often appear yellow or brown due to trace oxidation products (like azobenzene) even when the bulk purity is >99%. Visual inspection is insufficient; analytical validation is mandatory.
Part 2: Thin Layer Chromatography (TLC) – The Rapid Screen
The "Expert" Protocol
Standard TLC of amines often results in "streaking" or "tailing" due to the interaction between the basic amine and the acidic silanol groups (
Materials:
-
Stationary Phase: Silica Gel 60
aluminum-backed plates. -
Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v) + 1% Triethylamine (TEA) .
-
Why TEA? TEA competes for the acidic sites on the silica, allowing aniline to migrate as a tight, symmetrical spot rather than a streak.
-
-
Visualization: UV Lamp (254 nm).
Methodology
-
Chamber Saturation: Place filter paper in the TLC chamber and add mobile phase. Allow 15 minutes for saturation (prevents "smiling" solvent fronts).
-
Spotting: Dissolve 5 mg of sample in 1 mL MeOH. Spot 1 µL alongside a verified Aniline Reference Standard.
-
Elution: Run until the solvent front reaches 80% of the plate height.
-
Detection:
-
UV 254 nm: Aniline quenches fluorescence, appearing as a dark spot on a bright green background.
-
Stain (Optional): Dip in Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). Aniline turns bright yellow/orange.
-
Limitations
-
Limit of Detection (LOD): ~0.5% (approx. 1–5 µg). Misses trace impurities.
-
Resolution: Isomers (e.g., o-toluidine vs. aniline) may co-elute.
Part 3: LC-MS – The Quantitative Standard
The "Expert" Protocol
For definitive purity, especially when tracking genotoxic impurities at ppm levels, LC-MS with Electrospray Ionization (ESI) is required.
System Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]
-
Why Formic Acid? It ensures aniline is protonated (
), stabilizing ionization in ESI(+) mode.
-
-
Gradient: 5% B to 95% B over 10 minutes.
Mass Spectrometry Settings
-
Source: ESI Positive Mode.
-
Scan Mode:
-
Full Scan (Q1): 50–500
(for unknown impurity profiling). -
SIM (Selected Ion Monitoring): Target
94.1 (Aniline) and specific impurity masses (e.g., Nitrobenzene 124).
-
Self-Validating Workflow (System Suitability)
To ensure trustworthiness, every run must include:
-
Blank Injection: Mobile phase only (verifies no carryover).
-
Reference Standard: Aniline at 100% target concentration.
-
Sensitivity Check: Aniline at 0.05% concentration (must be detectable with S/N > 10).
Part 4: Comparative Analysis
The following table contrasts the operational metrics of both methods.
| Feature | TLC (Thin Layer Chromatography) | LC-MS (Liquid Chromatography-Mass Spec) |
| Primary Role | Quick qualitative screen; Reaction monitoring. | Quantitative purity certification; Impurity ID. |
| Limit of Detection | High (~1-5 µg). | Very Low (0.1–1.0 ng/mL). |
| Specificity | Low (Spots may overlap). | High (Separation by Time + Mass). |
| Sample Prep | Minimal ("Dirty" samples allowed). | Strict (0.2 µm filtration required). |
| Throughput | High (Multiple samples per plate). | Serial (15–30 mins per sample). |
| Cost per Run | < $1.00 | > $50.00 (Amortized). |
Part 5: The Integrated Workflow
A senior scientist does not choose one method; they use both in a logical sequence. The diagram below illustrates the decision matrix for validating aniline purity.
Caption: The "Gatekeeper" Workflow: TLC is used to filter out gross impurities before committing to the higher cost and sensitivity of LC-MS validation.
LC-MS Mechanism of Action
Understanding how LC-MS detects aniline ensures correct data interpretation.
Caption: LC-MS Flow: Separation (LC) followed by Ionization (ESI+) and Mass Filtering (Quadrupole) allows specific detection of Aniline.
References
-
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography: Solvent Systems and Visualization. Retrieved from [Link]
-
Weiss, T. et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to 13C NMR Assignments for the Tetrahydropyran-3-Carbonyl Group and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular scaffolds is paramount. The tetrahydropyran (THP) ring, a common motif in numerous natural products and pharmaceutical agents, often presents a unique set of challenges and opportunities in structural elucidation. When functionalized with a carbonyl group at the 3-position, the resulting tetrahydropyran-3-carbonyl moiety offers a valuable building block for creating diverse chemical entities. Understanding its electronic and conformational properties through Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming identity, assessing purity, and predicting reactivity.
This guide provides an in-depth comparison of the ¹³C NMR spectral features of the tetrahydropyran-3-carbonyl group and its common derivatives (carboxylic acid, methyl ester, and amide). We will explore the characteristic chemical shifts and the underlying principles governing their values. Furthermore, we will compare this important scaffold to analogous cyclic systems—cyclohexane, piperidine, and tetrahydrofuran substituted at the 3-position with a carbonyl group—to provide a broader context for spectral interpretation. This guide is designed to equip you with the practical knowledge and experimental insights necessary to confidently assign the ¹³C NMR spectra of these important heterocyclic systems.
The Tetrahydropyran-3-Carbonyl Scaffold: A ¹³C NMR Deep Dive
The tetrahydropyran ring is a six-membered heterocycle containing an oxygen atom. The presence of this heteroatom significantly influences the electron distribution and, consequently, the ¹³C NMR chemical shifts of the ring carbons compared to its carbocyclic counterpart, cyclohexane. The introduction of a carbonyl-containing substituent at the C3 position further perturbs these chemical shifts in a predictable manner.
Characteristic ¹³C NMR Chemical Shifts
The numbering convention used in this guide for the tetrahydropyran-3-carbonyl moiety is as follows:
Workflow for a typical 13C NMR experiment.
Conclusion
The ¹³C NMR spectrum of the tetrahydropyran-3-carbonyl group provides a wealth of information for the structural organic chemist. The characteristic downfield shifts of the carbons flanking the ring oxygen (C2 and C6) serve as a reliable diagnostic tool. By understanding the influence of the carbonyl substituent and comparing the spectral data to that of analogous cyclic systems, researchers can confidently assign the resonances and gain valuable insights into the electronic and conformational properties of their molecules. The experimental protocol outlined in this guide provides a solid foundation for obtaining high-quality, reproducible ¹³C NMR data, which is the cornerstone of robust chemical characterization in modern drug discovery and development.
References
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H., & Magill, A. M. (2007).
-
Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
UCL | Faculty of Mathematical & Physical Sciences. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
American Chemical Society. (2013). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclohexane-carboxylic Acid. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026, January 1). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
Wiley. (n.d.). Carbon 13 NMR Spectroscopy. Retrieved from [Link]
- Paudler, W. W., & Kress, T. J. (1970). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. The Journal of Organic Chemistry, 35(5), 1396–1399.
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- DeSilva, M. A., Ridenour, J. B., & Miller, S. J. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1618–1621.
-
ResearchGate. (n.d.). Figure S6. 1 H/ 13 C NMR spectra of 3 in DMSO-d6. Retrieved from [Link]
difference between 5-chloro and 4-chloro aniline reactivity
This guide provides a technical comparison between 3-chloroaniline (often colloquially referred to as 5-chloroaniline ) and 4-chloroaniline . It focuses on their electronic properties, nucleophilicity, and regioselectivity in synthetic applications.
Executive Summary: The Core Distinction
The primary difference lies in the balance between inductive withdrawal and resonance donation of the chlorine atom relative to the amino group.
-
4-Chloroaniline (Para): The chlorine is para to the amine.[1][2] While inductively withdrawing, it donates electron density back into the ring via resonance. This makes it more basic and more nucleophilic than the meta isomer.
-
3-Chloroaniline (Meta/5-Chloro): The chlorine is meta to the amine. Resonance overlap with the amino group is negligible; the chlorine acts almost exclusively as an electron-withdrawing group (EWG) via induction. This makes it less basic and less nucleophilic .
| Feature | 3-Chloroaniline (Meta) | 4-Chloroaniline (Para) |
| IUPAC Name | 3-Chloroaniline | 4-Chloroaniline |
| Common Alias | 5-Chloroaniline | |
| CAS Number | 108-42-9 | 106-47-8 |
| Physical State | Liquid (mp: -10 °C) | Solid (mp: 70–72 °C) |
| Basicity ( | 3.52 (Less Basic) | 3.98 – 4.15 (More Basic) |
| Hammett Constant ( | ||
| Nucleophilicity | Lower | Higher |
| EAS Directing | Directs Para (Pos 4) & Ortho (Pos 6) | Directs Ortho (Pos 2/6) |
Electronic Structure & Basicity
The reactivity of these anilines is dictated by the availability of the nitrogen lone pair. We quantify this using Hammett substituent constants (
Mechanism of Deactivation
-
Inductive Effect (-I): Chlorine is electronegative, pulling density through the
-bond framework. This effect operates in both isomers but drops off with distance. -
Resonance Effect (+R): Chlorine has lone pairs that can donate into the
-system.-
In 4-chloroaniline , this resonance can delocalize negative charge to the carbon adjacent to the nitrogen, partially counteracting the inductive pull.
-
In 3-chloroaniline , the resonance structures place the negative charge on carbons ortho and para to the chlorine, skipping the carbon bearing the nitrogen. The nitrogen feels the full brunt of the inductive withdrawal without resonance compensation.
-
Visualization: Electronic Effects
Caption: Logical flow of electronic effects. Note how resonance fails to buffer the inductive withdrawal in the meta isomer.
Nucleophilic Reactivity (Amine Function)
In reactions where the aniline acts as a nucleophile (e.g., acylation, alkylation,
Case Study: Amide Coupling
When reacting with an acyl chloride (e.g., acetyl chloride) or an activated ester:
-
4-Chloroaniline: Reacts rapidly. Standard protocols (DCM,
, ) typically yield >90% product within 1-2 hours. -
3-Chloroaniline: Reacts slower. May require extended reaction times or a stronger base/catalyst (e.g., DMAP) to drive to completion, especially with sterically hindered acid chlorides.
Experimental Tip: If you observe sluggish reaction with 3-chloroaniline, switch solvent to a more polar aprotic solvent like DMF or add a catalytic amount of nucleophilic catalyst (DMAP).
Electrophilic Aromatic Substitution (Ring Reactivity)
When the ring itself is the reactant (e.g., halogenation, nitration), the directing effects of the amino group (strong activator, ortho/para director) dominate, but the chlorine (weak deactivator) influences regioselectivity.
Regioselectivity Map
-
4-Chloroaniline:
-
The para position is blocked by Chlorine.
-
Major Product: Substitution occurs Ortho to the amino group (Position 2).
-
-
3-Chloroaniline:
-
The amino group activates positions 2, 4, and 6.
-
Position 2: Ortho to both
and Cl. Sterically hindered. -
Position 4: Para to
, Ortho to Cl. Highly Activated. -
Position 6: Ortho to
, Para to Cl. Activated. -
Major Product: Typically Position 4 (Para to amine) due to the strong electronic push of the amine, followed by Position 6.
-
Caption: Regioselectivity outcomes for Electrophilic Aromatic Substitution (e.g., Nitration, Bromination).
Metal-Catalyzed Coupling (Buchwald-Hartwig)
In Palladium-catalyzed C-N coupling, these anilines can serve as the nucleophile (amine source) or the electrophile (aryl halide source).
As Nucleophile (Amine Source):
-
4-Chloroaniline: Superior substrate. Higher basicity correlates with better binding to the Pd(II) intermediate during the transmetallation/coordination step.
-
3-Chloroaniline: Lower reactivity. Requires ligands that create a more electrophilic Pd center or higher temperatures.
As Electrophile (Aryl Chloride Source):
-
Reactivity Order: Aryl Chlorides are generally sluggish compared to Bromides/Iodides.
-
Electronic Effect: Electron-deficient rings undergo Oxidative Addition faster.
-
Since 3-chloroaniline is more electron-deficient (stronger EWG effect of N in meta? No, N is EDG. Actually, the Cl in 3-position makes the ring more electron poor than 4-position due to lack of resonance donation).
-
Theory: 3-chloroaniline derivatives (reacting at the Cl) might undergo oxidative addition slightly faster than 4-chloro analogs, but the difference is often negligible compared to ligand effects.
-
Selectivity: If using 3-bromo-5-chloroaniline , the Buchwald coupling will occur exclusively at the Bromine site, leaving the Chlorine intact for secondary functionalization.
-
Experimental Protocols & Handling
Protocol A: Acetylation (Nucleophilicity Test)
To compare reaction rates or synthesize standards.
-
Dissolution: Dissolve 1.0 equiv of aniline (3-Cl or 4-Cl) in DCM (
concentration). -
Base: Add 1.2 equiv Triethylamine (
). -
Addition: Add 1.1 equiv Acetyl Chloride dropwise at
. -
Observation:
-
4-Cl: Immediate precipitation of amine hydrochloride salt; reaction complete < 30 min.
-
3-Cl: Slower precipitation; may require warming to RT and stirring for 2-3 hours.
-
Safety & Toxicology
-
Carcinogenicity: 4-Chloroaniline is a Group 2B carcinogen (possibly carcinogenic to humans).[2] 3-Chloroaniline is also toxic and absorbs readily through the skin.[3]
-
Handling:
-
4-Cl (Solid): Dust hazard. Weigh in a fume hood.
-
3-Cl (Liquid): Vapor hazard. Handle with double gloves (nitrile) as it penetrates standard gloves over time. Darkens upon storage due to oxidation; distill if significant black/brown color is present.
-
References
-
PubChem. (2025).[1][4][5] 4-Chloroaniline Compound Summary. National Library of Medicine. Link
-
PubChem. (2025).[1][4][5] 3-Chloroaniline Compound Summary. National Library of Medicine. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
BenchChem. (2025).[6] Reactivity of Chloroanilines in Friedel-Crafts and Coupling Reactions. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Chloroaniline and 4-Chloroaniline. Link
Sources
- 1. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 4. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Chloro-2-(oxane-3-carbonyl)aniline: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-2-(oxane-3-carbonyl)aniline, a compound characterized by its halogenated aromatic amine structure. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to meet the rigorous standards of both scientific integrity and regulatory compliance.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[4]
-
Carcinogenicity: Many aniline derivatives are known or suspected carcinogens.[1][2][5] OSHA regulates numerous carcinogens, and it is prudent to handle this compound with the assumption of similar risks.[3][6]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.
| Hazard Class | Potential Effects | Regulatory Oversight |
| Acute Toxicity | Harmful or fatal if ingested, inhaled, or in contact with skin.[4][7] | OSHA, EPA |
| Carcinogenicity | Potential to cause cancer.[1][2][3][5] | OSHA, IARC |
| Environmental | Toxic to aquatic life with long-lasting effects. | EPA |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-Chloro-2-(oxane-3-carbonyl)aniline is a multi-step process that begins at the point of generation and ends with its final transfer to a licensed waste disposal facility. The following workflow is designed to ensure safety and compliance throughout this process.
Caption: A logical workflow for the safe disposal of 5-Chloro-2-(oxane-3-carbonyl)aniline.
Experimental Protocol: Detailed Disposal Steps
Step 1: Segregation at the Point of Generation
-
Rationale: To prevent dangerous chemical reactions and to ensure proper waste stream management, it is crucial to segregate halogenated organic waste from all other waste streams at the moment it is generated.[8][9][10]
-
Procedure:
Step 2: Containerization
-
Rationale: Proper containment is essential to prevent spills, leaks, and exposure. The container must be compatible with the chemical waste.
-
Procedure:
-
Use a clean, dry, and chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Ensure the container is in good condition, with no cracks or leaks.[11]
-
Do not overfill the container; a maximum of 80-90% capacity is recommended to allow for expansion.[9][11]
-
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel who may handle the waste.[11][12]
-
Procedure:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Rationale: SAAs are designated locations for the short-term storage of hazardous waste near the point of generation, under the control of the laboratory personnel.[11][12]
-
Procedure:
-
Store the labeled waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet for hazardous waste.
-
Ensure the SAA is away from sources of ignition and incompatible materials.[13]
-
Keep the container closed at all times except when adding waste.[11]
-
Step 5: Inspection
-
Rationale: Regular inspections of the SAA and waste containers are necessary to identify any potential issues, such as leaks or container degradation, before they become significant problems.[11]
-
Procedure:
-
Conduct weekly inspections of the SAA.
-
Check for any signs of leaks, spills, or container damage.
-
Maintain a log of these inspections.
-
Step 6: Requesting Pickup
-
Rationale: The transfer of hazardous waste from the laboratory to the central accumulation area or for final disposal must be handled by trained personnel, typically from the institution's Environmental Health and Safety (EHS) department.[14]
-
Procedure:
-
Once the waste container is nearly full (around 90% capacity), or on a schedule determined by your institution, submit a chemical waste pickup request to your EHS department.[11]
-
Provide all necessary information as required by your institution's waste management program.
-
Step 7: Documentation
-
Rationale: The "cradle-to-grave" management of hazardous waste requires meticulous record-keeping to ensure regulatory compliance.[12][15]
-
Procedure:
-
Your EHS department will be responsible for completing the hazardous waste manifest.[15]
-
Retain any copies of the manifest and other relevant documentation as required by your institution and regulatory agencies.
-
Step 8: Off-Site Disposal
-
Rationale: Hazardous waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15][16][17]
-
Procedure:
-
Your EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the waste.
-
The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[18][19]
-
Spill and Emergency Procedures
In the event of a spill of 5-Chloro-2-(oxane-3-carbonyl)aniline, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Caption: Immediate actions to take in the event of a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.
-
Assess the Situation: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or uncontrolled spills, contact your institution's emergency response team or EHS immediately.[14]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[4][18]
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.[20]
-
Collection: Carefully collect the absorbent material and any contaminated debris. Place it in a sealable, labeled container for hazardous waste disposal.[14]
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS, and complete any necessary incident reports.
Conclusion
The proper disposal of 5-Chloro-2-(oxane-3-carbonyl)aniline is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of segregation, proper containerization, accurate labeling, and compliant storage and disposal, researchers can minimize risks to themselves, their colleagues, and the environment. This guide provides a framework for these essential practices, and it is incumbent upon each laboratory professional to be familiar with and diligently follow their institution's specific hazardous waste management policies.
References
- BLDpharm. (n.d.). 1955540-49-4|5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride.
-
Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety. Retrieved from [Link]
-
EHSLeaders. (2021, March 17). Carcinogens in the Workplace: Considerations for EHS. Retrieved from [Link]
-
Case Western Reserve University Environmental Health and Safety. (n.d.). OSHA's Regulated Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. Retrieved from [Link]
-
Capot Chemical. (2009, January 15). Material Safety Data Sheet. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
-
University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
National University of Singapore Chemistry. (n.d.). Organic liquids acceptable as Waste Solvents. Retrieved from [Link]
-
CPAChem. (2024, May 8). Safety data sheet. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, September 15). 5-Chloro-2-phenoxyaniline. PubChem Compound Database. Retrieved from [Link]
-
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Electronic Code of Federal Regulations. Retrieved from [Link]
-
PubChemLite. (2025). 5-chloro-2-(oxane-3-carbonyl)aniline hydrochloride (C12H14ClNO2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, April 14). 5-Chloro-2-methoxyaniline. PubChem Compound Database. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Personal protective equipment for handling 5-Chloro-2-(oxane-3-carbonyl)aniline
Operational Safety Guide: Handling 5-Chloro-2-(oxane-3-carbonyl)aniline
Executive Summary: The "Precautionary Principle"
As a Senior Application Scientist, I often see researchers underestimate "novel" intermediates because specific Safety Data Sheets (SDS) are sparse. 5-Chloro-2-(oxane-3-carbonyl)aniline is a functionalized aniline derivative. While specific toxicological data may be limited, its structural homology to chloroanilines and amides mandates that we treat it as a Potent Compound (Occupational Exposure Band 3 or 4) until proven otherwise.
The primary risks associated with this pharmacophore are Methemoglobinemia (blood toxicity), Skin Sensitization , and potential Carcinogenicity . This guide moves beyond generic advice to provide a self-validating safety protocol designed to prevent cross-contamination and systemic exposure.
Part 1: Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the mechanism of hazard. The aniline moiety is lipophilic; it does not just sit on the skin—it permeates it.
| Hazard Class | Inferred Risk (Read-Across from Chloroanilines) | Mechanism of Action |
| Acute Toxicity | High (Dermal/Inhalation) | Aniline derivatives oxidize hemoglobin to methemoglobin, impairing oxygen transport. Cyanosis (blue lips/nails) is a late sign.[1] |
| Sensitization | High (Skin) | Haptenization of skin proteins leads to T-cell mediated allergic contact dermatitis. |
| Carcinogenicity | Suspected (Cat 1B/2) | Halogenated anilines are frequently genotoxic or carcinogenic (e.g., 4-Chloroaniline). |
| Physical State | Solid/Powder | Dust generation during weighing is the critical exposure event. |
Critical Insight: Standard nitrile gloves often have poor breakthrough times (<15 mins) for aromatic amines. Reliance on single-layer nitrile is a common procedural failure point.
Part 2: The PPE Matrix (Task-Based)
Do not use a "one size fits all" approach. PPE must scale with the energy and potential for aerosolization.
Table 1: PPE Specifications by Operational Task
| PPE Component | Scenario A: Storage & Closed Transport | Scenario B: Weighing, Dispensing, Open Handling (High Risk) | Scenario C: Spill Cleanup / Emergency |
| Respiratory | N/A (if sealed) | PAPR (Powered Air Purifying Respirator) or Fit-Tested P100 Half-Mask . N95 is insufficient for potent powders. | SCBA (Self-Contained Breathing Apparatus) or Full-Face P100/OV Cartridge. |
| Hand Protection | Single Nitrile (4 mil) | Double Gloving Required: 1. Inner: Nitrile (4 mil, extended cuff)2. Outer: Laminate (Silver Shield®) OR High-Grade Nitrile (8 mil) | Laminate / Multilayer (e.g., Barrier® or Silver Shield®) is mandatory. |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Tyvek® 400 (or equivalent) disposable lab coat with elastic cuffs. Sleeve covers required if not using a glovebox. | Tychem® Suit (Impermeable) with taped seams. |
| Eye/Face | Safety Glasses (Side shields) | Chemical Splash Goggles (Indirect vent). Face shield if working with large liquid volumes. | Full-Face Respirator provides eye protection. |
| Footwear | Closed-toe, leather/synthetic | Shoe Covers (Tyvek) recommended to prevent tracking powder out of the lab. | Chemical Resistant Boots.[2] |
Part 3: Gowning & De-gowning Protocol (The Workflow)
The majority of exposures occur after the experiment, during the removal of contaminated PPE. This protocol utilizes a "Clean-to-Dirty" donning and "Dirty-to-Clean" doffing logic.
Visualization: The Safe Handling Lifecycle
Caption: Figure 1. Sequential workflow for PPE donning and doffing to minimize cross-contamination risks.
Detailed Methodology
1. Donning (Pre-Entry):
-
Inspection: Check Tyvek for tears. Inflate gloves to check for pinholes.
-
The "Bridge": Tape the cuff of the inner nitrile glove to the sleeve of the lab coat/Tyvek. This prevents skin exposure at the wrist (a common gap).
-
Layering: Don the outer glove over the taped bridge.
2. During Operation:
-
Change Frequency: Change outer gloves every 30 minutes or immediately upon splash contact. Aniline derivatives permeate nitrile rapidly; do not wait for visible degradation.
3. Doffing (The Critical Step):
-
Technique: Use the "Beak Method" (pinch and pull) to remove outer gloves without snapping them, which can aerosolize residue.
-
Rolling: When removing the Tyvek coat, roll it outward so the contaminated exterior is trapped inside the bundle.
-
Wash: Wash hands with soap and cool water. (Hot water opens pores, potentially increasing absorption of any trace residue).
Part 4: Engineering Controls & Waste Management
PPE is the last line of defense. It must be supported by robust engineering controls.[3]
-
Primary Containment: All handling of solid powder must occur in a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun. Functionalized anilines can be static-prone, leading to "jumping" powder during weighing.
-
Decontamination:
-
Solvent: Use Ethanol (70%) or Isopropanol for surface cleaning.
-
Acid Wash: A dilute acetic acid solution can help protonate the amine, making it water-soluble and easier to clean, followed by a surfactant wash.
-
-
Waste Disposal:
-
Classification: Segregate as Hazardous Chemical Waste (Toxic) .
-
Destruction: Incineration is the preferred method for halogenated organics to prevent environmental persistence.
-
Part 5: Emergency Response
-
Skin Contact:
-
Drench: Immediately wash with soap and copious water for 15 minutes.[4]
-
Do NOT use solvent: Do not use alcohol to wash skin; it enhances absorption.
-
Alert: Monitor for signs of methemoglobinemia (headache, dizziness, blue lips) for 24 hours.
-
-
Inhalation: Move to fresh air immediately. Administer oxygen if trained.
References
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Aniline. Centers for Disease Control and Prevention. [Link]
-
PubChem. Compound Summary: 4-Chloroaniline (Structural Analog). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
